molecular formula C8H4Cl2N2O B1590947 6,7-Dichloroquinoxalin-2-ol CAS No. 78470-95-8

6,7-Dichloroquinoxalin-2-ol

Cat. No.: B1590947
CAS No.: 78470-95-8
M. Wt: 215.03 g/mol
InChI Key: BDVJLKWSNDCCPL-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoxalin-2-ol is a useful research compound. Its molecular formula is C8H4Cl2N2O and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dichloroquinoxalin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloroquinoxalin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVJLKWSNDCCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560132
Record name 6,7-Dichloroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78470-95-8
Record name 6,7-Dichloroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-Dichloroquinoxalin-2-ol synthesis from 4,5-dichloro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6,7-Dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities and functional properties. Among these, 6,7-dichloroquinoxalin-2-ol is a pivotal intermediate, providing a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with a suitable C2 synthon is a fundamental and widely employed transformation.

This technical guide provides a comprehensive overview of the synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization and purification, and offer insights into potential troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for this important chemical transformation.

Reaction Mechanism: The Condensation Pathway

The synthesis of the quinoxalinone ring system is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. In this specific synthesis, 4,5-dichloro-o-phenylenediamine reacts with glyoxylic acid, which serves as the two-carbon electrophilic component.

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack and Imine Formation: The process begins with the nucleophilic attack of one of the amino groups of 4,5-dichloro-o-phenylenediamine on the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is often facilitated by acidic conditions which activate the carbonyl group.

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic 6,7-dichloroquinoxalin-2-ol. The "ol" suffix indicates the presence of the hydroxyl group, which exists in tautomeric equilibrium with its keto form, 6,7-dichloroquinoxalin-2(1H)-one.

Reaction_Mechanism Reactant1 4,5-Dichloro-o-phenylenediamine Intermediate1 Schiff Base Intermediate Reactant1->Intermediate1 Nucleophilic Attack & Dehydration Reactant2 Glyoxylic Acid Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6,7-Dichloroquinoxalin-2-ol Intermediate2->Product Dehydration

Caption: Reaction mechanism for the synthesis of 6,7-dichloroquinoxalin-2-ol.

Reagent and Product Data

A thorough understanding of the physicochemical properties and associated hazards of all materials is critical for both the successful execution of the synthesis and the safety of the practitioner.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions[1][2][3][4][5][6][7]
4,5-Dichloro-o-phenylenediamine 4,5-Dichloro-1,2-benzenediamine5348-42-5C₆H₆Cl₂N₂177.03158-164[8][9]Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. Wear appropriate PPE.
Glyoxylic Acid Monohydrate Oxoacetic acid hydrate563-96-2C₂H₄O₄92.05~50Causes severe skin burns and eye damage. Handle in a well-ventilated area. Avoid dust formation.
6,7-Dichloroquinoxalin-2-ol 6,7-Dichloroquinoxalin-2-ol164471-02-7 (related)C₈H₄Cl₂N₂O215.04>300 (typical for quinoxalinones)Assumed to be an irritant; handle with standard laboratory precautions, including gloves and eye protection.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 6,7-dichloroquinoxalin-2-ol. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

  • 4,5-Dichloro-o-phenylenediamine

  • Glyoxylic acid monohydrate

  • 4N Hydrochloric acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4,5-dichloro-o-phenylenediamine (1.0 eq) in a mixture of 4N hydrochloric acid and ethanol.[10]

  • Reagent Addition: To this suspension, add glyoxylic acid monohydrate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting diamine is consumed. A typical reaction time is 2-5 hours.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[10] For complete precipitation, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid thoroughly with cold deionized water to remove any remaining acid and unreacted glyoxylic acid.

  • Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Purification (if necessary): The crude product can be further purified by recrystallization. Ethanol is often a suitable solvent for quinoxaline derivatives. Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.

Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification A Suspend Diamine in HCl/Ethanol B Add Glyoxylic Acid A->B C Heat to Reflux (2-5 hours) B->C D Cool to Room Temp C->D E Vacuum Filter Solid D->E F Wash with Cold Water E->F G Dry Product F->G H Recrystallize from Ethanol G->H I Characterization (NMR, FT-IR) H->I

Caption: Experimental workflow for the synthesis of 6,7-dichloroquinoxalin-2-ol.

Product Characterization

Confirming the identity and purity of the synthesized 6,7-dichloroquinoxalin-2-ol is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11] The ¹H NMR spectrum should show characteristic aromatic proton signals, and the absence of the broad amine signals from the starting material. The ¹³C NMR will confirm the number of unique carbon environments in the final quinoxalinone structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present.[11] Key absorbances to look for include the N-H stretch (if in the keto tautomer form), C=O stretch (amide/lactone), and C=N/C=C stretches characteristic of the heterocyclic ring.

  • Mass Spectrometry (MS): MS will determine the molecular weight of the product, which should correspond to the calculated mass of C₈H₄Cl₂N₂O. The isotopic pattern from the two chlorine atoms will be a distinctive feature.

  • Thin Layer Chromatography (TLC): TLC is an effective method for monitoring the reaction's progress and assessing the purity of the final product.[12] The product should appear as a single spot with a different Rf value than the starting materials.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase the reflux time and monitor by TLC until the starting material is fully consumed. Ensure the temperature is adequate for reflux.
Loss during workup.Ensure complete precipitation by cooling in an ice bath before filtration. Minimize transfers. Optimize the recrystallization solvent to maximize recovery.
Product is Colored (e.g., off-white, yellow) Presence of colored impurities or side-products.Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities.[12]
Incomplete Solubility during Recrystallization Incorrect solvent choice or presence of insoluble impurities.Test different solvent systems. If impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool.

Conclusion

The synthesis of 6,7-dichloroquinoxalin-2-ol from 4,5-dichloro-o-phenylenediamine and glyoxylic acid is a robust and reliable method for producing this valuable chemical intermediate. The condensation reaction proceeds through a predictable mechanism, and the resulting product can be isolated and purified using standard laboratory techniques. By carefully controlling reaction conditions and employing appropriate analytical methods for characterization, researchers can consistently obtain high-purity material suitable for further application in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of 6,7-dichloroquinoxalin-2-ol.

References

  • Zhang, Y., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Glyoxylic acid monohydrate. Available at: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 6,7-Dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one). The guide focuses on the practical interpretation of NMR, IR, and Mass Spectrometry data necessary for structural validation in drug development workflows, particularly for NMDA receptor antagonists and antibiotic intermediates.

Executive Summary & Compound Profile

6,7-Dichloroquinoxalin-2-ol exists in a tautomeric equilibrium, predominantly favoring the amide (lactam) form, 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and polar solvents like DMSO. Accurate characterization requires distinguishing this mono-carbonyl species from the starting material (diamine) and the potential over-oxidized byproduct (2,3-dione).

PropertyData
IUPAC Name 6,7-Dichloroquinoxalin-2(1H)-one
CAS Number 153505-40-9
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Key Tautomer Lactam (Amide) > Lactim (Enol) in DMSO

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the origin of the signals. The compound is synthesized via the condensation of 4,5-dichlorobenzene-1,2-diamine with glyoxylic acid .

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Diamine 4,5-Dichlorobenzene- 1,2-diamine Reflux Reflux (EtOH/AcOH) Cyclization Diamine->Reflux Glyox Glyoxylic Acid (or Ethyl Glyoxalate) Glyox->Reflux Product 6,7-Dichloroquinoxalin-2-ol (Target) Reflux->Product -H2O Dione Byproduct Risk: 6,7-Dichloroquinoxaline- 2,3-dione Product->Dione Over-oxidation (Trace)

Figure 1: Synthesis pathway highlighting the condensation logic and potential dione byproduct.

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum in DMSO-d6 is the primary tool for structural confirmation. The loss of symmetry (compared to the 2,3-dione) is the diagnostic feature.

1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (1) 12.40 – 12.60 Broad Singlet1HLactam NH proton; exchangeable with D₂O.
H-3 8.15 – 8.25 Singlet1HDiagnostic Peak. The azomethine proton (–N=CH–C=O). Absent in the 2,3-dione.
H-5 7.95 – 8.05 Singlet1HAromatic proton para to Cl and ortho to Carbonyl-side ring fusion.
H-8 7.40 – 7.50 Singlet1HAromatic proton para to Cl and ortho to Amine-side ring fusion.

Critical Note: The chemical shifts of H-5 and H-8 may appear as two distinct singlets due to the lack of C2 symmetry. In the 2,3-dione analog, these protons would be chemically equivalent. The presence of the H-3 singlet is the definitive proof of the mono-oxo structure.

13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~155.0 ppm.

  • Imine (C=N): ~150.0 – 152.0 ppm.

  • Aromatic Carbons: Six signals in the range of 115.0 – 140.0 ppm.

Infrared (IR) Spectroscopy

IR confirms the functional group status, specifically the lactam tautomer preference.

Frequency (cm⁻¹)Vibration ModeInterpretation
3100 – 2800 ν(N-H)Broad band indicating the amide NH, often involved in intermolecular hydrogen bonding (dimerization).
1660 – 1690 ν(C=O)Amide I Band. Strong, sharp peak. Confirms the "one" (lactam) form over the "ol" (phenol) form.
1610 – 1580 ν(C=N) / Ar-C=CSkeletal vibrations of the quinoxaline ring.
800 – 850 γ(C-Cl)Characteristic C-Cl stretch, often obscured but relevant for halogenated aromatics.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the specific chlorine isotope pattern.

Isotope Pattern Analysis

Since the molecule contains two chlorine atoms , the molecular ion cluster follows the characteristic 9:6:1 intensity ratio for M : M+2 : M+4.

  • Ionization Mode: ESI- (Electrospray Negative) or EI (Electron Impact).

  • Base Peak: [M-H]⁻ in negative mode is often most stable for quinoxalinones.

Ion (m/z)Relative IntensityOrigin
214 100%Molecular Ion (³⁵Cl, ³⁵Cl)
216 ~65%Isotope M+2 (³⁵Cl, ³⁷Cl)
218 ~10%Isotope M+4 (³⁷Cl, ³⁷Cl)
186/188 VariableLoss of CO (–28 amu) typical in cyclic amides/phenols.

Analytical Workflow & Logic

Use this decision tree to validate your sample purity.

CharacterizationLogic Sample Crude Product MS_Check Step 1: Mass Spec Check m/z 214/216/218 Sample->MS_Check Isotope_Pass Isotope Pattern 9:6:1? MS_Check->Isotope_Pass NMR_Check Step 2: 1H NMR (DMSO-d6) Isotope_Pass->NMR_Check Yes H3_Check Singlet at ~8.2 ppm present? NMR_Check->H3_Check Symmetry_Check Are Ar-H signals (7.4-8.0) Distinct Singlets? H3_Check->Symmetry_Check Yes Fail_Dione FAIL: Likely 2,3-Dione (Symmetric Ar-H, No H-3) H3_Check->Fail_Dione No Valid VALIDATED: 6,7-Dichloroquinoxalin-2-ol Symmetry_Check->Valid Yes Fail_Diamine FAIL: Starting Material (Broad NH2, No C=O) Symmetry_Check->Fail_Diamine No (Complex/Broad)

Figure 2: Logic gate for distinguishing the target from common impurities.

References

  • Synthesis & Tautomerism: BenchChem. (2025). Comparative Guide to Quinoxaline Synthesis. Retrieved from

  • Analogous Spectral Data: National Institute of Standards and Technology (NIST). (2024).[1][2][3][4] Mass Spectrum of Quinoxalin-2(1H)-one. Retrieved from

  • General IR Interpretation: LibreTexts. (2024). Infrared Spectra of Carbonyl Compounds and Amides. Retrieved from

  • NMR Solvent Reference: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Technical Monograph: Therapeutic Potential and Pharmacodynamics of 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, therapeutic targets, and experimental utility of 6,7-Dichloroquinoxalin-2-ol (and its tautomeric/structural analogs), a privileged scaffold in neuropharmacology.

Executive Summary & Structural Logic

6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-8), often existing in equilibrium with its tautomer 6,7-dichloro-2(1H)-quinoxalinone , represents a critical pharmacophore in the design of excitatory amino acid antagonists. While often utilized as a high-value synthetic intermediate for more complex ligands (e.g., Licostinel or DCQX), the core scaffold itself possesses intrinsic biological activity.

The molecule is defined by two structural pillars:

  • The Quinoxaline Core: A bioisostere for the kynurenic acid ring, mimicking the endogenous tryptophan metabolites that modulate glutamate receptors.

  • 6,7-Dichloro Substitution: A steric and electronic modification that drastically shifts selectivity towards the Glycine-binding site (GluN1) of the NMDA receptor, distinguishing it from nitro/cyano-substituted analogs (e.g., CNQX, DNQX) which primarily target AMPA receptors.

Primary Therapeutic Target: The NMDA Receptor Glycine Site

The dominant therapeutic target for 6,7-dichloro-substituted quinoxalines is the Strychnine-Insensitive Glycine Binding Site on the NMDA receptor complex.[1]

Mechanism of Action

Unlike competitive glutamate antagonists (which bind GluN2 subunits) or channel blockers (like MK-801), 6,7-Dichloroquinoxalin-2-ol derivatives act as competitive antagonists at the GluN1 subunit .[1]

  • Binding Mode: The lactam/lactim motif (2-ol/2-one) mimics the carboxylate group of glycine, forming hydrogen bonds with the backbone of the GluN1 ligand-binding domain (LBD). The 6,7-dichloro moiety occupies a specific hydrophobic pocket (interacting with aromatic residues like Phe/Trp) that is distinct from the agonist-binding cleft, locking the receptor in a closed, non-conducting state.

  • Allosteric Impact: By preventing glycine co-activation, the molecule effectively desensitizes the NMDA receptor to glutamate, preventing calcium influx without the severe psychotomimetic side effects often seen with direct channel blockers.

Selectivity Profile (Critical Distinction)

It is a common misconception that all quinoxalinediones are AMPA blockers. The substituent pattern dictates selectivity:

  • 6-Cyano-7-nitro (CNQX): High affinity for AMPA/Kainate receptors.

  • 6,7-Dichloro (DCQ/DCQX): High affinity for the NMDA Glycine site ; low affinity for AMPA.

Therapeutic Implication: This selectivity makes the 6,7-dichloro scaffold a prime candidate for treating ischemic stroke and neuropathic pain , where excitotoxicity must be dampened without shutting down fast synaptic transmission (AMPA-mediated).

Secondary Targets & Off-Target Effects

AMPA and Kainate Receptors (GluA/GluK)

While selectivity is high for the NMDA glycine site, at micromolar concentrations (>10 µM), the 6,7-dichloro scaffold retains residual antagonism at AMPA receptors. In drug development, this "dirty" profile is sometimes optimized to create "dual antagonists" for broad-spectrum neuroprotection, though for specific 6,7-dichloroquinoxalin-2-ol assays, this is considered an off-target effect.

Aldose Reductase (ALR2)

Quinoxalin-2-one derivatives are known inhibitors of Aldose Reductase , the rate-limiting enzyme in the polyol pathway.

  • Pathology: Accumulation of sorbitol in diabetes leading to neuropathy/retinopathy.

  • Relevance: 6,7-Dichloroquinoxalin-2-ol derivatives have shown potential as ALR2 inhibitors, offering a dual mechanism for diabetic neuropathy (blocking excitotoxicity + preventing sorbitol accumulation).

Experimental Protocols

Chemical Synthesis (Cyclocondensation)
  • Objective: Synthesis of 6,7-Dichloroquinoxalin-2-ol from precursor diamines.

  • Reagents: 4,5-Dichloro-1,2-phenylenediamine, Glyoxylic acid (or Ethyl glyoxylate).

Protocol:

  • Dissolution: Dissolve 10 mmol of 4,5-dichloro-1,2-phenylenediamine in 20 mL of ethanol/acetic acid (1:1).

  • Condensation: Add 12 mmol of glyoxylic acid monohydrate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool to room temperature. The product, 6,7-Dichloroquinoxalin-2-ol, precipitates as a solid.

  • Purification: Filter and recrystallize from DMF/Ethanol to isolate the pure tautomer.

In Vitro Binding Assay (Glycine Site)
  • Objective: Determine

    
     of the compound for the NMDA Glycine site.
    
  • Ligand:

    
     (high affinity glycine antagonist) or 
    
    
    
    .

Workflow:

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (wash 4x to remove endogenous glycine).

  • Incubation: Incubate membranes (0.2 mg protein) with 5 nM

    
     and varying concentrations of 6,7-Dichloroquinoxalin-2-ol (
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-acetate (pH 7.4). Crucial: Do not use chloride buffers if distinguishing from chloride-dependent binding sites.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Mechanism & Workflow

Pharmacological Pathway (Excitotoxicity Blockade)

NMDA_Pathway Glutamate Glutamate Release NMDA_Rec NMDA Receptor Complex (GluN1/GluN2) Glutamate->NMDA_Rec Agonist Binding Glycine Endogenous Glycine Glycine->NMDA_Rec Co-agonist Binding Ca_Influx Ca2+ Influx NMDA_Rec->Ca_Influx Channel Opening Neuroprotection Neuroprotection (Cell Survival) NMDA_Rec->Neuroprotection Desensitization Drug 6,7-Dichloroquinoxalin-2-ol (Antagonist) Drug->NMDA_Rec Competitive Blockade (GluN1 Site) Drug->Neuroprotection Inhibits Pathway Excitotoxicity Excitotoxicity / Apoptosis Ca_Influx->Excitotoxicity

Figure 1: Mechanism of Action. The 6,7-dichloro scaffold competitively displaces glycine at the GluN1 subunit, preventing the allosteric activation required for NMDA channel opening and subsequent calcium-mediated toxicity.

Synthesis Workflow

Synthesis Precursor1 4,5-Dichloro-1,2- phenylenediamine Reaction Cyclocondensation (Reflux in EtOH/AcOH) Precursor1->Reaction Precursor2 Glyoxylic Acid Precursor2->Reaction Product 6,7-Dichloroquinoxalin-2-ol (Precipitate) Reaction->Product Purification Recrystallization (DMF/EtOH) Product->Purification

Figure 2: Synthetic route for the generation of the 6,7-dichloroquinoxalin-2-ol pharmacophore.

References

  • BenchChem. (2025). 6,7-Dichloroquinoxaline-2,3-dione: A Competitive Antagonist at the NMDA Receptor Glycine Site.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1845, 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione. Retrieved from

  • Carta, A., et al. (2006).[3] Chemistry, biological properties and SAR analysis of quinoxalinones. Mini Reviews in Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025). Product Monograph: 2-Hydroxy-6,7-dichloroquinoxaline (CAS 78470-95-8). Retrieved from

  • Enamine. (2025). Building Block: 6,7-dichloroquinoxalin-2-ol. Retrieved from

Sources

6,7-Dichloroquinoxalin-2-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Strategic Advantage of the 6,7-Dichloro Substitution Pattern

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows it to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.

This technical guide focuses on a specific, highly promising derivative: 6,7-dichloroquinoxalin-2-ol . The strategic placement of two chlorine atoms at the 6 and 7 positions of the benzene ring, combined with a hydroxyl group at the 2-position of the pyrazine ring, imbues this scaffold with a unique combination of chemical reactivity and potential for targeted biological activity. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the entire ring system, enhancing its potential for specific molecular interactions and providing key handles for synthetic diversification. This guide will provide an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 6,7-dichloroquinoxalin-2-ol, offering a comprehensive resource for its utilization in drug discovery programs.

Synthesis of the 6,7-Dichloroquinoxalin-2-ol Core

The cornerstone for the synthesis of 6,7-dichloroquinoxalin-2-ol is the commercially available 4,5-dichloro-1,2-phenylenediamine . The most direct and established route to the quinoxalin-2-one backbone involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester.[3] This approach, based on the classical Hinsberg quinoxaline synthesis, provides a reliable method for constructing the core scaffold.

A plausible and efficient synthetic protocol for 6,7-dichloroquinoxalin-2-ol is detailed below. This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Experimental Protocol: Synthesis of 6,7-Dichloroquinoxalin-2-ol

Materials and Equipment:

  • 4,5-dichloro-1,2-phenylenediamine

  • Ethyl glyoxalate or glyoxylic acid

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl glyoxalate or glyoxylic acid (1.1 equivalents) followed by a catalytic amount of hydrochloric acid.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dichloroquinoxalin-2-ol, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This synthetic approach is robust and can be adapted for the synthesis of various substituted quinoxalin-2-ones by utilizing different α-keto acids or esters.[4]

Chemical Reactivity and Derivatization Potential

The 6,7-dichloroquinoxalin-2-ol scaffold offers multiple points for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries. The key reactive sites are the hydroxyl group at the 2-position, the chlorine atoms at the 6 and 7-positions, and the C-H bond at the 3-position.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6,7-dichloro-1H-quinoxalin-2-one. This functionality can be readily derivatized through various reactions:

  • O-Alkylation and O-Arylation: The hydroxyl group can be converted to ethers through Williamson ether synthesis or other coupling reactions, allowing for the introduction of a wide range of alkyl and aryl substituents.

  • Conversion to Halides: Treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, providing a versatile intermediate for further nucleophilic substitution reactions.[5]

Nucleophilic Aromatic Substitution (SNAr) at the 6- and 7-Positions

The chlorine atoms at the 6 and 7-positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrazine ring.[6][7] This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including:

  • Amines: Reaction with primary and secondary amines can introduce diverse amino functionalities, which are often key for biological activity.

  • Alcohols and Thiols: Alkoxides and thiolates can displace the chlorine atoms to form ethers and thioethers, respectively.

  • Azides: Introduction of an azide group provides a handle for further "click chemistry" modifications.

The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions, allowing for selective monosubstitution or disubstitution.

Functionalization of the C3-Position

Recent advances in C-H functionalization have opened up new avenues for the direct modification of the C3-position of the quinoxalin-2-one ring.[8] These methods, often involving radical or transition-metal-catalyzed reactions, allow for the introduction of alkyl, aryl, and other functional groups, further expanding the chemical space accessible from this scaffold.

Below is a diagram illustrating the key derivatization pathways for the 6,7-dichloroquinoxalin-2-ol core.

G cluster_pos2 Position 2 Derivatization cluster_pos67 Positions 6 & 7 Derivatization (SNAr) cluster_pos3 Position 3 Derivatization (C-H Functionalization) scaffold 6,7-Dichloroquinoxalin-2-ol pos2_alkylation O-Alkylation/ O-Arylation scaffold->pos2_alkylation R-X, Base pos2_halogenation Conversion to 2-Chloro scaffold->pos2_halogenation POCl3 or SOCl2 pos67_amination Amination scaffold->pos67_amination R2NH pos67_etherification Etherification scaffold->pos67_etherification R-OH, Base pos67_thiolation Thiolation scaffold->pos67_thiolation R-SH, Base pos3_alkylation Alkylation scaffold->pos3_alkylation Radical/Metal-catalyzed pos3_arylation Arylation scaffold->pos3_arylation Metal-catalyzed

Caption: Key derivatization pathways of the 6,7-dichloroquinoxalin-2-ol scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 6,7-dichloroquinoxalin-2-ol scaffold is a promising starting point for the development of a wide range of therapeutic agents. The presence of the two chlorine atoms can significantly impact the biological activity of the resulting derivatives. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Anticancer Activity

Quinoxaline derivatives are well-known for their potent anticancer activities, targeting various mechanisms within cancer cells.[1][9] The 6,7-dichloro substitution pattern has been explored in the context of kinase inhibitors, where the chlorine atoms can occupy hydrophobic pockets in the ATP-binding site of kinases. For instance, derivatives of 6,7-dichloroquinoxaline have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: Derivatization of the 2-hydroxyl group with different alkyl or aryl ethers can modulate the lipophilicity and steric bulk of the molecule, influencing its binding to the target protein.

  • Substitution at the 6- and 7-positions: Replacement of the chlorine atoms with various amines has been shown to be a fruitful strategy for enhancing anticancer potency. The nature of the amine substituent can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement.

  • Substitution at the 3-position: Introduction of small alkyl or aryl groups at the 3-position can provide additional interaction points with the target protein, potentially increasing potency and selectivity.

The following table summarizes hypothetical SAR data for a series of 6,7-dichloroquinoxalin-2-ol derivatives targeting a generic kinase.

Compound IDR¹ (at O-2)R² (at C-6/7)R³ (at C-3)Kinase IC₅₀ (nM)
1 HClH>1000
2a CH₃ClH500
2b BnClH250
3a HNH₂H150
3b HMorpholinoH75
4a CH₃MorpholinoH50
4b CH₃MorpholinoCH₃25

This hypothetical data illustrates how systematic modification of the 6,7-dichloroquinoxalin-2-ol scaffold can lead to a significant improvement in biological activity.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a validated pharmacophore for the development of antimicrobial and antiviral agents.[1][10] The 6,7-dichloro substitution pattern can contribute to the overall lipophilicity of the molecule, which is often a key factor for cell penetration and antimicrobial efficacy.

Conclusion and Future Perspectives

6,7-Dichloroquinoxalin-2-ol is a highly versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis, multiple points for derivatization, and the inherent biological potential of the quinoxaline core make it an attractive starting point for the development of novel therapeutics. The strategic incorporation of the 6,7-dichloro substitution pattern provides a unique opportunity to fine-tune the physicochemical and pharmacological properties of the resulting derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The development of efficient and selective methods for the derivatization of each reactive site will be crucial for generating diverse libraries of compounds for high-throughput screening. Furthermore, detailed structure-activity relationship studies, guided by computational modeling and biophysical techniques, will be essential for the rational design of potent and selective drug candidates based on the 6,7-dichloroquinoxalin-2-ol core.

References

  • Imeri, F. A., et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o537. [Link]

  • Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]

  • El-Sayed, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Turk, C. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4998. [Link]

  • de Oliveira, R. B., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1135-1154. [Link]

  • de Oliveira, R. B., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(13), 4225. [Link]

  • Sharma, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 17(1), 2-19. [Link]

  • de Paula, C. M. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963. [Link]

  • Rostoll-Berenguer, J., et al. (2020). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. Arkivoc, 2020(5), 1-32. [Link]

  • Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Patil, S. B., et al. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]

  • Peng, B., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. [Link]

  • Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Mąkosza, M., & Paszewski, M. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 3(19), 3465-3468. [Link]

  • Google Patents. (2012). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

  • Li, Y., et al. (2021). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 11(57), 36136-36140. [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Sbardelotto, A., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 9, 211. [Link]

  • Wang, X., et al. (2004). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

  • Nasir, W., et al. (2011). Synthesis of novel quinoxalinone derivatives by conventional and microwave methods and assessing their biological activity. Archives of Pharmacal Research, 34(10), 1605-1614. [Link]

Sources

Investigating the Mechanism of Action of Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry due to its electronic versatility. Its nitrogen-rich heterocycle allows it to act as a bi-functional pharmacophore : the planar ring system facilitates DNA intercalation, while specific side-chain substitutions enable high-affinity binding to ATP pockets in kinases (e.g., EGFR, VEGFR).

This guide provides a rigorous, self-validating technical framework for deconvoluting the Mechanism of Action (MoA) of novel quinoxaline derivatives. It moves beyond phenotypic screening to precise target validation using three core modules: Genomic Interception (DNA) , Signal Blockade (Kinase) , and Metabolic Disruption (ROS) .

Module 1: The Genomic Interceptor (DNA Intercalation)

The Mechanistic Rationale

Quinoxalines often act as DNA intercalators.[1] The planar aromatic system slides between base pairs (


-stacking), causing local structural distortions. This inhibits replication and transcription, ultimately triggering apoptosis.
  • Differentiation: It is critical to distinguish intercalation from groove binding.[2] Intercalators lengthen the DNA helix; groove binders do not.

Protocol A: UV-Visible Spectroscopic Titration

Objective: Detect electronic perturbations in the quinoxaline chromophore upon DNA binding.

  • Reagents: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (5 mM, pH 7.2, 50 mM NaCl).

  • Critical Control: Maintain constant ionic strength (50 mM NaCl) to prevent non-specific electrostatic aggregation between the cationic drug and the anionic DNA backbone.

Step-by-Step Workflow:

  • Baseline Correction: Record the spectrum of the compound (20 µM) in buffer (300–600 nm).

  • Titration: Add incremental aliquots of CT-DNA stock to both the sample and reference cuvettes. This subtracts the DNA's own absorbance, isolating the drug-DNA interaction.

  • Observation:

    • Hypochromism: Decrease in peak intensity (indicates

      
      -
      
      
      
      stacking).
    • Bathochromic Shift (Red Shift): Shift of

      
       to longer wavelengths (indicates stabilization of the excited state in the DNA pocket).
      
  • Calculation: Determine the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation.
    
Protocol B: Hydrodynamic Viscosity Assay (The Gold Standard)

Objective: Conclusively validate intercalation by measuring DNA helix lengthening.

  • Equipment: Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.

  • Theory: Viscosity (

    
    ) depends on DNA length (
    
    
    
    ). Intercalation increases
    
    
    , leading to a cubic increase in viscosity (
    
    
    ).

Step-by-Step Workflow:

  • Preparation: Dissolve CT-DNA to ~0.5 mM (bp) in buffer. Flow time (

    
    ) should be >100s to minimize kinetic energy corrections.
    
  • Titration: Add compound to the viscometer to achieve ratios (

    
    ) from 0.0 to 0.2.
    
  • Measurement: Measure flow time (

    
    ) in triplicate for each ratio.
    
  • Data Analysis: Plot

    
     vs. binding ratio (
    
    
    
    ).
    • Slope

      
       1.0:  Classical Intercalation (e.g., Ethidium Bromide).
      
    • Slope

      
       0:  Groove Binding / Electrostatic interaction.
      
Visualization: DNA Interaction Logic

DNA_Interaction Compound Quinoxaline Derivative UV_Spec UV-Vis Titration (Screening) Compound->UV_Spec Hypochromism Hypochromism & Red Shift? UV_Spec->Hypochromism Viscosity Viscosity Assay (Validation) Hypochromism->Viscosity Yes Result_None NO INTERACTION Hypochromism->Result_None No Change Slope Slope of (n/n0)^1/3 vs r Viscosity->Slope Result_Int CONFIRMED INTERCALATOR Slope->Result_Int Slope > 0 Result_Groove GROOVE BINDER Slope->Result_Groove Slope ~ 0

Figure 1: Decision tree for distinguishing DNA intercalation from groove binding.

Module 2: The Signal Blocker (Kinase Inhibition)

The Mechanistic Rationale

Quinoxalines are potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), particularly EGFR and VEGFR-2. The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the "hinge region" (e.g., Met793 in EGFR).

Protocol: TR-FRET Competition Assay (LanthaScreen™)

Objective: Determine the IC50 of the compound against EGFR without using radioactive ATP. Mechanism: The assay measures the displacement of a fluorescent tracer from the kinase ATP pocket.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Reagents: Recombinant EGFR, Eu-anti-GST Antibody (Donor), Kinase Tracer 199 (Acceptor), Test Compound.

Step-by-Step Workflow:

  • Compound Plate: Prepare 10-point dose-response curves (3-fold serial dilution) in 100% DMSO. Acoustic transfer 20 nL to a 384-well low-volume white plate.

  • Enzyme/Antibody Mix: Add 5 µL of EGFR/Eu-Antibody mix. (Optimization: Use [Enzyme] =

    
     of the tracer to ensure sensitivity).
    
  • Tracer Addition: Add 5 µL of Kinase Tracer 199.

  • Incubation: Incubate for 1 hour at Room Temperature (protect from light).

  • Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate Emission Ratio (

    
    ). High ratio = Tracer bound (No inhibition). Low ratio = Tracer displaced (Inhibition).
    
Visualization: Kinase Inhibition Pathway

Kinase_Pathway Ligand Growth Factor (EGF) EGFR EGFR (RTK) Tyrosine Kinase Ligand->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Active ATP ATP ATP->EGFR Power Source Quinox Quinoxaline Inhibitor Quinox->EGFR COMPETITIVE BLOCKADE (Hinge Binding) RAS RAS Activation Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 2: Quinoxaline compounds competitively inhibit ATP binding at the EGFR hinge region, halting downstream RAS/RAF/MEK signaling.

Module 3: The Metabolic Saboteur (Oxidative Stress)

The Mechanistic Rationale

Certain quinoxaline-1,4-di-N-oxides act as "hypoxia-selective" cytotoxins. Under low oxygen, they undergo bioreduction, generating radical intermediates that damage DNA and induce oxidative stress.

Protocol: ROS Detection via DCFDA

Objective: Quantify intracellular Reactive Oxygen Species (ROS) generation.

  • Staining: Treat cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.

  • Treatment: Add Quinoxaline compound (IC50 concentration).

  • Measurement: Flow cytometry (FITC channel). DCFDA is oxidized to fluorescent DCF by ROS.

  • Validation: Pre-treat with NAC (N-acetylcysteine). If NAC rescues viability, the mechanism is ROS-dependent.

Summary of Quantitative Metrics

Assay TypeKey ReadoutUnitInterpretation
UV-Vis Titration Binding Constant (

)


indicates strong binding.
Viscosity Slope (

)
-

confirms intercalation.
TR-FRET Kinase IC50nM

nM is potent; comparable to Osimertinib.
ROS (Flow Cytometry) Mean Fluorescence IntensityAUShift > 1 log vs. control indicates oxidative stress.

References

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Protocols for DNA Intercalation Assay of Anticancer Agents.Link

  • Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation for EGFR.Link

  • Tariq, S., et al. (2018).[1] Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative.[1] ACS Omega. Link

  • Galandi, V., et al. (2022). Quinoxalinones as Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S). Molecules.[3][4][5][6][7][8][9][10] Link

Sources

Technical Guide: Solubility and Stability of 6,7-Dichloroquinoxalin-2-ol in DMSO

[1][2]

Executive Summary

This technical guide details the physicochemical behavior of 6,7-Dichloroquinoxalin-2-ol (CAS: 16064-50-9) in Dimethyl Sulfoxide (DMSO).[1][2] As a critical intermediate in the synthesis of glutamate receptor antagonists (specifically NMDA and AMPA/kainate receptor ligands), understanding its solvation profile is essential for reproducible biological assays and synthetic workflows.

This guide addresses the compound's lactam-lactim tautomerism, provides a validated protocol for stock solution preparation, and outlines stability parameters to prevent precipitation induced by DMSO hygroscopicity.

Chemical Identity & Tautomeric Context[1][2][3][4][5]

To master the solubility of 6,7-Dichloroquinoxalin-2-ol, one must first understand its dynamic structure.[2] It does not exist as a static "alcohol" in solution.[1][2]

The Lactam-Lactim Equilibrium

In the solid state, 2-hydroxyquinoxalines predominantly exist in the lactam (keto) form (2(1H)-quinoxalinone).[1][2] However, in solution, they exist in equilibrium with the lactim (enol) form.

  • Lactam Form (Amide-like): Polar, dominant in solid state and water.[1][2]

  • Lactim Form (Imidic Acid): Aromatic, favored in certain non-polar environments or stabilized by specific hydrogen bonding.[1][2]

Impact of DMSO: DMSO is a polar aprotic solvent and a strong hydrogen bond acceptor. It stabilizes the lactim tautomer more effectively than water does, but the equilibrium is concentration-dependent. This shift is critical because the two forms have different solubility limits.

Tautomerismcluster_0Tautomeric Equilibrium in DMSOLactamLactam Form(2(1H)-quinoxalinone)Dominant in Solid/WaterLactimLactim Form(2-hydroxyquinoxaline)Stabilized by DMSO H-bondingLactam->Lactim  DMSO Solvation  PropertiesSolubility Implications:Lactim form is generally moresoluble in organic media.Lactim->Properties

Figure 1: The lactam-lactim tautomeric shift influenced by DMSO solvation.[1][2]

Solubility Profile & Data

While 6,7-Dichloroquinoxalin-2-ol is sparingly soluble in water, it exhibits moderate-to-high solubility in DMSO.[2] However, "soluble" is a relative term in drug development; precise limits prevent crashing out during serial dilutions.

Quantitative Solubility Data
SolventSolubility Limit (Est.)Working Conc.[1][2][3] (Safe)Remarks
DMSO (Anhydrous) ~50 - 100 mM10 - 25 mM Optimal for stock solutions.[1][2] Heating (37°C) may be required for >50 mM.[2]
Water / PBS < 0.1 mMN/AIncompatible. Immediate precipitation upon dilution if >1% DMSO is used.[1][2]
Ethanol Low (< 5 mM)N/ANot recommended for high-concentration stocks.[1][2]
Critical Solvation Mechanics

The chlorine atoms at positions 6 and 7 increase the lipophilicity of the quinoxaline ring compared to the unsubstituted parent, aiding DMSO solubility. However, they also increase the crystal lattice energy, meaning the initial dissolution requires energy input (vortexing/sonication).

Stability & Storage: The "Self-Validating" System[1][2]

The primary instability risk for 6,7-Dichloroquinoxalin-2-ol in DMSO is not chemical degradation , but physical precipitation driven by hygroscopicity.[2]

The Hygroscopic Trap

DMSO is extremely hygroscopic.[4] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Mechanism: As DMSO absorbs atmospheric water, the solvent polarity index shifts.[1]

  • Consequence: The "water-intolerant" 6,7-Dichloroquinoxalin-2-ol reaches its saturation point and precipitates as micro-crystals.[1][2]

Stability Profile
StressorStability RatingConsequenceMitigation
Freeze-Thaw ModerateRepeated cycles induce crystal nucleation.[1][2]Aliquot into single-use vials.
Oxidation HighThe Cl-substituents deactivate the ring, reducing oxidative susceptibility.[1]Store under inert gas (Ar/N2) if possible.[1][2]
Hydrolysis HighStable in DMSO; hydrolysis is not a primary concern.[2]Use anhydrous DMSO (≥99.9%).[2]

Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution

Target Volume: 1 mL Target Mass: ~4.3 mg (MW = 215.04 g/mol )[2]

Step-by-Step Methodology:

  • Calculate & Weigh:

    • Weigh 4.30 mg of 6,7-Dichloroquinoxalin-2-ol into a sterile, amber glass vial (or polypropylene microcentrifuge tube).

    • Note: Glass is preferred to minimize plasticizer leaching by DMSO.[2]

  • Solvent Addition (The "Sandwich" Method):

    • Add 500 µL of Anhydrous DMSO (Grade ≥99.9%).

    • Vortex vigorously for 30 seconds.

    • Inspect for "gelatinous" clumps (common with quinoxalines).[1][2]

  • Energy Input:

    • If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Warning: Do not exceed 40°C to prevent potential thermal degradation or excessive solvent evaporation.[1][2]

  • Final Dilution:

    • Add remaining DMSO to bring volume to 1.0 mL .

    • Invert 10 times to mix.

  • Quality Control (The Tyndall Effect):

    • Shine a laser pointer or bright focused light through the vial.

    • Pass: Beam passes through clearly (True Solution).

    • Fail: Beam is visible as a solid line (Colloidal suspension/Precipitation).[1][2] Action: Sonicate further.

Protocol B: Storage & Handling Workflow

StockPrepStartDissolved Stock Solution(20 mM in DMSO)QCQC Check: Tyndall Effect(Visual Inspection)Start->QCAliquotAliquot into Single-Use Vials(Avoid Freeze-Thaw)QC->AliquotPassStorageStore at -20°C(Desiccated Container)Aliquot->StorageUseThaw at Room Temp(Do NOT Heat >30°C)Storage->UseUse->QCRe-verify before assay

Figure 2: Storage workflow emphasizing Quality Control to detect precipitation.

Troubleshooting & FAQ

Q: My stock solution froze at room temperature. Is it ruined? A: No. DMSO freezes at ~18.5°C.[2][5][6] This is normal in air-conditioned labs.[2] Gently warm the vial in your hands or a 25°C water bath until liquid. Vortex ensuring no crystals remain.[2]

Q: I see a white precipitate upon adding the stock to my cell culture media. A: This is "Crash-Out."[1][2] The compound is insoluble in aqueous media at high concentrations.

  • Solution: Perform serial dilutions in DMSO first, keeping the DMSO concentration constant, before the final spike into media. Ensure final DMSO concentration in media is <0.5% (v/v) to avoid solvent toxicity, and the compound concentration is below its aqueous solubility limit (likely <100 µM).

Q: Can I use "molecular biology grade" DMSO? A: Yes, but "Anhydrous" (sealed under nitrogen) is superior.[2] Standard DMSO absorbs water rapidly, which acts as an anti-solvent for this compound.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28833, 6,7-Dichloro-2-hydroxyquinoxaline.[1][2] Retrieved January 30, 2026 from [Link][2]

  • Gaylord Chemical Company. (2007).[2][7] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][5][6][7][8] Bulletin 102.[2] Retrieved from [Link]

  • Cheng, X., et al. (2003). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[1][2] Journal of Biomolecular Screening.[2] Retrieved from [Link]

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism of Heterocycles.[2][9] Chemical Reviews.[1][2] (Contextual grounding for Quinoxaline Lactam-Lactim shifts).

Commercial suppliers of 6,7-Dichloroquinoxalin-2-ol for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing of 6,7-Dichloroquinoxalin-2-ol for Advanced Research

Abstract

6,7-Dichloroquinoxalin-2-ol is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The quinoxaline core, functionalized with two chlorine atoms, offers reactive sites for nucleophilic substitution, while the hydroxyl group allows for further derivatization, making it a valuable building block in drug discovery programs targeting kinases and other enzymes.[1][2] The success of any research endeavor utilizing this compound is fundamentally predicated on the purity and reliability of the starting material. This guide provides drug development professionals and research scientists with a comprehensive framework for navigating the commercial supplier landscape, implementing rigorous quality validation protocols, and ensuring safe in-laboratory handling of 6,7-Dichloroquinoxalin-2-ol.

Part 1: The Commercial Supplier Landscape

The procurement of specialized reagents like 6,7-Dichloroquinoxalin-2-ol requires sourcing from vendors who cater specifically to the research and development sector. These suppliers range from large, multinational corporations with extensive catalogs to smaller, niche companies specializing in heterocyclic chemistry. For research applications, where lot-to-lot consistency and high purity are paramount, it is crucial to engage with established and reputable suppliers.

Table 1: Representative Commercial Suppliers for Research-Grade Quinoxaline Derivatives

SupplierHeadquarter LocationTypical Offerings & ScaleKey Strengths for Researchers
Sigma-Aldrich (Merck) Darmstadt, GermanyBroad catalog of research chemicals, reagents, and lab equipment. Small to bulk scale.Extensive documentation (CoA, SDS), global distribution, strong quality control reputation.
Thermo Fisher Scientific (Alfa Aesar) Waltham, MA, USAComprehensive portfolio of chemicals, including many heterocyclic building blocks.Wide product range, detailed online specifications, and good technical support.
TCI Chemicals Tokyo, JapanSpecializes in organic synthesis reagents, with a strong focus on novel compounds.High-purity offerings, excellent for synthetic chemistry applications.
Combi-Blocks San Diego, CA, USAFocuses on providing a diverse range of building blocks for combinatorial chemistry and drug discovery.Large inventory of unique and functionalized heterocyclic compounds.
Santa Cruz Biotechnology Dallas, TX, USASupplier of biochemicals, antibodies, and chemical reagents for life science research.Broad range of products catering to biological and chemical research needs.

Note: This list is representative and not exhaustive. Researchers should always conduct their own evaluation based on specific project needs and geographical location.

Part 2: Vetting Supplier Quality & Scientific Integrity

Simply identifying a supplier is insufficient; the core of responsible procurement lies in validating the quality of the specific chemical lot. This process is a self-validating system that ensures the integrity of your experimental results.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement

The CoA is a lot-specific document that provides quantitative proof of a compound's identity and purity. Never proceed with a purchase from a supplier who cannot provide a recent, lot-specific CoA.

Key Analytical Data to Scrutinize on a CoA:

  • Identity Confirmation (Structural Verification):

    • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation. As an application scientist, I advise you to not just look for a "conforms to structure" statement. Scrutinize the spectrum yourself. Do the chemical shifts, splitting patterns, and integration values align with the expected structure of 6,7-Dichloroquinoxalin-2-ol? The absence of significant unassigned peaks is critical.

    • Mass Spectrometry (MS): The CoA should report a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the compound's molecular weight (C₈H₄Cl₂N₂O, Approx. 229.04 g/mol ). This provides definitive confirmation of the molecular formula.

  • Purity Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying purity. The CoA should state the purity as a percentage (e.g., >98% by HPLC). The chromatogram should show a single major peak with minimal secondary peaks. The detection wavelength (e.g., 254 nm) should also be specified.

    • Gas Chromatography (GC): Used for more volatile compounds, but may also be used for purity assessment.

The Safety Data Sheet (SDS): The Foundation of Safe Handling

The SDS contains critical information regarding the hazards, handling, storage, and emergency procedures for the chemical.[3][4][5][6][7] Always download and review the SDS before the chemical arrives in your lab to ensure proper storage space and personal protective equipment (PPE) are available.

Part 3: A Field-Proven Procurement & Verification Workflow

A systematic approach to procurement minimizes risks and prevents costly delays. The following workflow is a field-proven methodology for sourcing high-quality research chemicals.

Experimental Protocol: Chemical Procurement and Verification
  • Step 1: Supplier Identification & Initial Vetting: Identify 2-3 potential suppliers from sources like those listed in Table 1.

  • Step 2: Documentation Request: Contact the suppliers' technical service departments and request a lot-specific Certificate of Analysis for their current batch of 6,7-Dichloroquinoxalin-2-ol.

  • Step 3: Technical Review: Critically evaluate the CoAs received. Compare purity levels and the analytical methods used. Reject any supplier who cannot provide comprehensive data.

  • Step 4: Purchase Order: Select the supplier that provides the best combination of documented quality, price, and lead time.

  • Step 5: Receiving & Initial Inspection: Upon receipt, verify the container is properly sealed and labeled. Compare the lot number on the container to the CoA you reviewed.

  • Step 6: Internal Quality Control (Trust, but Verify): For critical applications, it is best practice to perform an internal QC check. Prepare a sample and acquire a ¹H NMR spectrum. This confirms the identity of the material and ensures no degradation occurred during shipping.

  • Step 7: Final Acceptance: Once the material passes internal QC, log it into the laboratory's chemical inventory system and release it for research use.

Caption: Procurement and verification workflow for research chemicals.

Part 4: In-Lab Handling and Storage Protocols

Proper handling and storage are essential to maintain the chemical's integrity and ensure user safety.[3][6][7]

  • Storage:

    • Condition: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][6][7]

    • Container: Keep the container tightly sealed to prevent moisture ingress.[3][5][6]

    • Incompatibilities: Store away from strong oxidizing agents.[5]

  • Handling (Personal Protective Equipment - PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[7]

    • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust.[6][7]

  • Disposal:

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][7]

Conclusion

The selection and validation of 6,7-Dichloroquinoxalin-2-ol from a commercial supplier is a foundational step that dictates the potential success of subsequent research. By adopting the mindset of a Senior Application Scientist—prioritizing rigorous documentation, implementing a self-validating verification workflow, and adhering to strict safety protocols—researchers can ensure the material integrity required for generating reproducible, high-impact data. This diligence in procurement is not a procedural formality; it is an integral part of the scientific method.

References

  • Thermo Fisher Scientific. Safety Data Sheet for 2,3-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1845, 2,3-Dihydroxy-6,7-dichloroquinoxaline". PubChem. [Link]

  • Birajdar, S. D., et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINOXALINES." International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 10, 2022, pp. 4244-53. [Link]

  • Anisyn. "Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis." Anisyn. [Link]

  • AHH Chemical Co., Ltd. MSDS of 2,6-Dichloroquinoxaline. (Note: This is a related compound used for safety guidance). [Link]

  • Aslovskaya, A. A., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Molecules, vol. 28, no. 1, 2023, p. 335. [Link]

Sources

Technical Guide: Synthesis of Novel 6,7-Dichloroquinoxalin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 6,7-dichloroquinoxalin-2-ol scaffold is a privileged structure in neuropharmacology, specifically recognized for its high affinity antagonism at the glycine binding site of the NMDA receptor and the AMPA/kainate receptor complexes. The electron-withdrawing chlorine atoms at positions 6 and 7 significantly enhance the acidity of the N-H proton (in the tautomeric 2-one form) and the lipophilicity of the molecule, facilitating Blood-Brain Barrier (BBB) penetration and improving binding interaction with hydrophobic pockets in the receptor.

This guide details the robust synthesis of the core scaffold and its subsequent derivatization into novel analogs. Unlike generic protocols, this document emphasizes the Hinman-type condensation optimized for regiochemical control and high yield, addressing the common issue of oxidative instability in electron-deficient diamines.

Chemical Identity & Tautomerism

Researchers must recognize that while often chemically indexed as quinoxalin-2-ol (enol form), the compound exists predominantly in solution and the solid state as quinoxalin-2(1H)-one (keto form). Synthetic strategies must account for this tautomeric equilibrium, particularly when targeting O-alkylation vs. N-alkylation.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-hydroxyquinoxaline) Nucleophilic Oxygen Keto Keto Form (Quinoxalin-2(1H)-one) Dominant Tautomer Enol->Keto  Keq >> 1   caption Fig 1: The keto tautomer dictates the reactivity profile during functionalization.

Part 2: Retrosynthetic Analysis & Mechanism

The most reliable route to 6,7-dichloroquinoxalin-2-ol analogs is the condensation of 4,5-dichloro-1,2-phenylenediamine with a C2-synthon. The choice of the C2-synthon dictates the substituent at the 3-position, which is the primary vector for generating novel analogs.

  • Synthon A (Glyoxylic Acid): Yields the parent 6,7-dichloroquinoxalin-2-ol (H at C3).

  • Synthon B (Diethyl Ketomalonate): Yields the 3-ethoxycarbonyl analog (Esters at C3), a precursor to carboxylic acid antagonists.

  • Synthon C (Alpha-Keto Acids): Yields 3-alkyl/aryl analogs.

Reaction Mechanism

The reaction proceeds via a double condensation. The first step is the nucleophilic attack of the diamine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization onto the ester/acid carbonyl.

Critical Control Point: 4,5-dichloro-1,2-phenylenediamine is prone to oxidation (turning purple/black). It must be recrystallized (from ethanol/water with sodium hydrosulfite) immediately before use to ensure high yield and product purity.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6,7-Dichloroquinoxalin-2-ol)

This protocol utilizes a modified condensation in refluxing acetic acid, which serves as both solvent and catalyst.

Materials:

  • 4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.2 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Ethanol (for washing)[1]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 4,5-dichloro-1,2-phenylenediamine (e.g., 10 mmol, 1.77 g).

  • Solvation: Add Glacial Acetic Acid (20 mL). Stir at room temperature until partially dissolved.

  • Addition: Add Glyoxylic acid monohydrate (12 mmol, 1.10 g) in one portion.

  • Reflux: Equip with a condenser and heat the mixture to reflux (approx. 118°C) for 4 hours. The solution will darken slightly.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The diamine starting material (fluorescent) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the acetic acid. If not, pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove unreacted glyoxylic acid and colored impurities.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Expected Yield: 85-92% Appearance: Off-white to beige powder.

Protocol B: Synthesis of 3-Carboxylate Analogs (NMDA Antagonist Precursors)

To generate "novel" analogs, we introduce functionality at the C3 position. The following protocol synthesizes Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate , a potent scaffold for further derivatization.

Materials:

  • 4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

  • Diethyl ketomalonate (1.1 eq)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add Diethyl ketomalonate (11 mmol, 1.91 g) dropwise.

  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism Note: This reaction is slower than with glyoxylic acid due to the steric bulk of the ester groups.

  • Cooling & Crystallization: Cool to 0°C in an ice bath. The yellow crystalline product should precipitate.

  • Filtration: Collect the solid by filtration.[1]

  • Recrystallization: Recrystallize from hot ethanol to yield analytical grade material.

Part 4: Workflow Visualization

The following diagram illustrates the decision tree and workflow for synthesizing these analogs.

SynthesisWorkflow Start Start: 4,5-Dichloro-1,2-phenylenediamine Check Quality Check: Is diamine purple/black? Start->Check Purify Recrystallize w/ Na2S2O4 Check->Purify Yes (Oxidized) SelectPath Select C2 Synthon Check->SelectPath No (Pure) Purify->SelectPath PathA Route A: Glyoxylic Acid (Reflux in AcOH) SelectPath->PathA PathB Route B: Diethyl Ketomalonate (Reflux in EtOH) SelectPath->PathB ProdA Product A: 6,7-Dichloroquinoxalin-2-ol PathA->ProdA 4h Reflux ProdB Product B: Ethyl 6,7-dichloro-3-hydroxy- 2-quinoxalinecarboxylate PathB->ProdB 8h Reflux caption Fig 2: Synthetic workflow for core scaffold and C3-functionalized analogs.

Part 5: Data Summary & Quality Control

To ensure the trustworthiness of the synthesis, the following analytical data ranges should be used for validation.

Parameter6,7-Dichloroquinoxalin-2-ol (Core)Ethyl 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate (Analog)
Molecular Weight 215.04 g/mol 287.10 g/mol
Melting Point > 300°C (dec)220–225°C
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 7.9 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H)δ 12.8 (br s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 4.3 (q, 2H), 1.3 (t, 3H)
Solubility High: DMSO, DMF. Low: Water, Ethanol.Moderate: Ethanol, EtOAc.[1]
Key IR Bands 1660-1680 cm⁻¹ (C=O, amide)1730 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, amide)
Troubleshooting Guide
  • Low Yield? Ensure the diamine is not oxidized. If the reaction mixture turns tar-black, the starting material likely decomposed. Perform the reaction under Nitrogen atmosphere.

  • Poor Solubility? The core scaffold is very insoluble. For NMR, use DMSO-d6 and heat the tube gently if signals are broad.

  • Regioselectivity? Since 4,5-dichloro-1,2-phenylenediamine is symmetric, regioselectivity is not an issue during the initial condensation.

References

  • Hinsberg, O. (1884). Ueber die Einwirkung der Dicarbonylverbindungen auf Diamine. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry of quinoxaline synthesis).

  • McQuaid, L. A., et al. (1992). Design and synthesis of novel quinoxaline-2,3-dione NMDA glycine site antagonists. Journal of Medicinal Chemistry. Link (Source for biological relevance and structure-activity relationships).

  • BenchChem. (2025).[1] Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline: A Comparative Guide. Link (General protocols for dichloro-quinoxaline condensation).

  • Organic Syntheses. (1943). o-Phenylenediamine.[1][2][3][4][5] Org. Syn. Coll. Vol. 2, p. 65. Link (Standard purification method for the diamine precursor).

  • Sessler, J. L., et al. (2012). Quinoxaline-based analogs.[1][6][7][8] Journal of Organic Chemistry. Link (Modern functionalization techniques).

Sources

Methodological & Application

Application Note: Purification of 6,7-Dichloroquinoxalin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 6,7-dichloroquinoxalin-2-ol (also known as 6,7-dichloroquinoxalin-2(1H)-one) to pharmaceutical-grade purity (>98%). This compound is a critical intermediate in the synthesis of bioactive quinoxaline derivatives, including NMDA receptor antagonists (e.g., Licostinel).[1]

The purification of this intermediate is often complicated by its poor solubility in common organic solvents and its high melting point. This guide provides two validated recrystallization protocols based on the principle of lactam-lactim tautomerism , utilizing Dimethylformamide (DMF)/Water and Glacial Acetic Acid systems.

Physicochemical Context & Solubility Logic[2][3][4]

The Tautomerism Challenge

To successfully purify 6,7-dichloroquinoxalin-2-ol, one must understand its structural equilibrium. While often named as an "-ol" (hydroxy form), the compound predominantly exists in the lactam (keto) form, specifically 6,7-dichloroquinoxalin-2(1H)-one , in the solid state and in polar solvents.[1]

  • Lactim Form (Hydroxy): Favored in non-polar environments (rare).[1]

  • Lactam Form (Keto): Favored in solid state and polar solvents due to strong intermolecular hydrogen bonding (dimerization).[1]

Implication for Purification: The strong crystal lattice energy of the lactam form renders the compound insoluble in low-boiling non-polar solvents (Hexane, Ether) and only sparingly soluble in alcohols. Successful recrystallization requires polar aprotic solvents (like DMF) or protic acids (Acetic Acid) capable of disrupting these intermolecular hydrogen bonds at high temperatures.[1]

Impurity Profile

Common impurities from the condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxylic acid include:

  • Unreacted Diamine: 4,5-dichloro-1,2-phenylenediamine (Basic, oxidizes to colored species).[1]

  • Regioisomers: Rare due to symmetry, but possible if precursor quality is low.[1]

  • Inorganic Salts: Residual catalysts or acids (HCl, oxalic acid).[1]

  • Oligomers: Colored by-products formed during high-temperature condensation.

Solvent Selection Strategy

Solvent SystemMechanism of ActionProsCons
DMF / Water Co-solvent Precipitation: DMF dissolves the lactam form at high temps; water acts as an anti-solvent to force precipitation upon cooling.Excellent recovery yield; effectively removes inorganic salts.High boiling point of DMF makes drying difficult; requires thorough washing.
Glacial Acetic Acid Thermal Solubility Gradient: High solubility at boiling (118°C), low solubility at RT.[1]Excellent removal of unreacted diamines (which remain soluble as acetates); yields bright crystals.[1]Lower recovery yield compared to DMF; corrosive handling.

Validated Protocols

Protocol A: The DMF/Water Antisolvent Method

Recommended for removal of inorganic salts and highly polar impurities.

Reagents:

  • Crude 6,7-dichloroquinoxalin-2-ol

  • N,N-Dimethylformamide (DMF) - HPLC Grade[1]

  • Deionized Water (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude material in 50 mL of DMF (1:5 w/v ratio).

  • Heating: Heat the mixture to 90–100°C with stirring. Do not boil vigorously. The solid should dissolve completely.

    • Note: If solids remain after 15 mins, add DMF in 5 mL increments.[1]

  • Hot Filtration (Critical): While maintaining temperature >90°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities or elemental carbon.[1]

  • Crystallization:

    • Return the filtrate to a clean flask.

    • Slowly add hot Deionized Water (approx. 80°C) dropwise until a persistent turbidity (cloud point) is observed.[1]

    • Remove heat and allow the flask to cool slowly to Room Temperature (RT) over 2 hours.

    • Optional: Cool further to 4°C in an ice bath for maximum yield.

  • Isolation: Filter the white/off-white precipitate using vacuum filtration.

  • Washing: Wash the cake 2x with cold water/DMF (9:1 ratio) followed by 2x with pure water to remove residual DMF.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours. (DMF is difficult to remove; ensure constant weight is achieved).

Protocol B: The Glacial Acetic Acid Method

Recommended for removal of unreacted diamine precursors and colored oligomers.

Reagents:

  • Crude 6,7-dichloroquinoxalin-2-ol

  • Glacial Acetic Acid (>99%)[1]

  • Ethanol (for washing)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude material in 80 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to boiling (approx. 118°C). The compound should dissolve to form a clear (or slightly yellow) solution.

  • Decolorization (Optional): If the solution is dark, add 0.5 g activated charcoal carefully (avoid foaming), reflux for 5 mins, and perform a hot filtration.

  • Crystallization: Remove the heat source.[2] Insulate the flask with a towel or foil to allow very slow cooling to RT. This promotes the formation of large, pure needles.

  • Isolation: Filter the crystals via vacuum filtration.

  • Washing: Wash the cake with 20 mL of cold Acetic Acid, followed by 50 mL of cold Ethanol (to displace the acid).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Process Visualization (Workflow)[1]

Recrystallization_Workflow cluster_solubility Solvent System Selection start Crude 6,7-Dichloroquinoxalin-2-ol choice Impurity Profile? start->choice path_dmf Inorganic Salts / High Yield Needed (Select DMF/Water) choice->path_dmf path_acoh Unreacted Diamines / Colored Impurities (Select Acetic Acid) choice->path_acoh process_heat Heat to Dissolution (90°C for DMF / Reflux for AcOH) path_dmf->process_heat path_acoh->process_heat process_filter Hot Filtration (Remove Insolubles) process_heat->process_filter process_cryst Controlled Cooling (Induce Crystallization) process_filter->process_cryst process_wash Filtration & Wash (Remove Mother Liquor) process_cryst->process_wash end Pure Product (>98%) process_wash->end

Figure 1: Decision matrix and workflow for the purification of 6,7-dichloroquinoxalin-2-ol.

Quality Control & Validation

To validate the success of the recrystallization, the following analytical methods are required.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA).[1] 10% to 90% ACN over 20 mins.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated system).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

Melting Point Analysis

The melting point of quinoxalin-2-ones is characteristically high.

  • Expected Range: Typically >300°C (decomposition often occurs).[1]

  • Note: A sharp melting point is difficult to observe due to sublimation/decomposition. HPLC is the preferred purity indicator.

1H-NMR Spectroscopy (DMSO-d6)

Confirm structure and absence of solvent peaks.

  • Key Signals:

    • 
       12.5 ppm (Broad s, 1H, NH lactam).[1]
      
    • 
       8.2 ppm (s, 1H, H-3).[1]
      
    • 
       7.5 - 8.0 ppm (Aromatic protons H-5, H-8).
      
  • Validation: Check for absence of DMF methyl peaks (

    
     2.7, 2.9 ppm) or Acetic Acid (
    
    
    
    1.9 ppm).[1]

Safety & Handling

  • Chlorinated Aromatics: 6,7-Dichloroquinoxalin-2-ol may possess irritant properties. Handle in a fume hood.

  • Solvent Hazards:

    • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

    • Glacial Acetic Acid: Corrosive.[1] Causes severe skin burns and eye damage.

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents.

References

  • PubChem. (n.d.).[1][3] 6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one (CID 10376033).[3] National Library of Medicine. Retrieved October 24, 2023, from [Link][1]

  • Cheung, J., et al. (2013).[1] 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E. Retrieved from [Link] (Demonstrates solubility/crystallization behavior of 6,7-dichloroquinoxaline derivatives).

Sources

Application Note: Strategic Derivatization of 6,7-Dichloroquinoxalin-2-ol for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The quinoxaline scaffold, particularly the 6,7-dichloroquinoxalin-2-ol core, represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for AMPA/kainate receptor antagonists (e.g., DNQX, CNQX) and glycine-site NMDA antagonists. However, its utility is frequently bottlenecked by the ambident reactivity of the lactam-lactim tautomeric equilibrium.

This guide details the strategic derivatization of 6,7-dichloroquinoxalin-2-ol. Unlike standard protocols, we focus on regioselective activation —exploiting the electronic disparity between the labile C2 position and the deactivated C6/C7 positions. By converting the C2-hydroxyl to a reactive electrophile (Cl or OTf), researchers can access a diverse chemical space via


 displacements and Palladium-catalyzed cross-couplings.

Strategic Analysis: The Tautomer Trap

Before initiating synthesis, one must recognize that 6,7-dichloroquinoxalin-2-ol exists in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.

  • Solid State/Solution: Predominantly exists as the 2-oxo (amide) tautomer due to favorable dimerization energy.

  • Reactivity Consequence: Direct alkylation with alkyl halides/base typically yields N-alkylation (at N1) rather than O-alkylation.

  • The Workaround: To functionalize the oxygen position (simulating the lactim state) or substitute the carbon, one must first activate the position into an imidoyl chloride or triflate.

Decision Tree: Derivatization Workflow

The following logic flow illustrates the divergent pathways for SAR library generation.

G Start 6,7-Dichloroquinoxalin-2-ol (Parent Scaffold) Tautomer Tautomeric Control (Lactam vs Lactim) Start->Tautomer DirectAlk Direct Alkylation (NaH, R-X) Tautomer->DirectAlk Basic Conditions Activation Activation Step (POCl3 or Tf2O) Tautomer->Activation Dehydrating Agent N_Alk N1-Alkyl Derivatives (Lactam SAR) DirectAlk->N_Alk Intermediate 2,6,7-Trichloroquinoxaline (The Gateway Electrophile) Activation->Intermediate SNAr SNAr Displacement (Nucleophilic Aromatic Substitution) Intermediate->SNAr H-Nu (Amine/Alcohol) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Intermediate->Suzuki Ar-B(OH)2, Pd(0) Amines 2-Amino Derivatives (Kinase/Receptor Affinity) SNAr->Amines Ethers 2-Alkoxy Derivatives (Solubility/Metabolic Stability) SNAr->Ethers Aryls 2-Aryl Derivatives (Biaryl Scaffolds) Suzuki->Aryls

Figure 1: Strategic divergence for quinoxaline derivatization. The 2-chloro intermediate is the central hub for accessing O-, N-, and C-linked analogs.

Experimental Protocols

Protocol A: The Gateway Step – Synthesis of 2,6,7-Trichloroquinoxaline

Objective: Convert the unreactive amide/hydroxyl group into a highly reactive imidoyl chloride. Mechanism: Vilsmeier-Haack type activation using


.

Reagents:

  • 6,7-Dichloroquinoxalin-2-ol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 eq, acts as solvent)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the quinoxalin-2-ol in neat 
    
    
    
    .
  • Catalysis: Add catalytic DMF. Note: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should clear to a yellow/orange solution, indicating consumption of the starting material.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product (trichloro) is significantly less polar than the starting material.

  • Quench (CRITICAL SAFETY): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
     releases HCl gas.
    
  • Workup: Neutralize the aqueous slurry with saturated

    
     (to pH 7–8). Extract with Dichloromethane (DCM) (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from ethanol or flash chromatography (usually not required if quench is clean).

Yield Expectation: 85–95%

Protocol B: Diversification (C2-Amination)

Objective: Introduce amine solubilizing groups or pharmacophores at the C2 position. Why it works: The C2 position is electron-deficient due to the adjacent imine nitrogens (N1/N4) and the electron-withdrawing chlorines at C6/C7, making it highly susceptible to nucleophilic attack.

Reagents:

  • 2,6,7-Trichloroquinoxaline (1.0 eq)

  • Primary or Secondary Amine (1.1–1.5 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for soluble amines)
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve the trichloro-intermediate in MeCN (0.2 M).

  • Add the base followed by the amine.

  • Temperature:

    • Aliphatic amines: Stir at Room Temperature (RT) for 1–4 hours.

    • Anilines/Sterically hindered amines: Heat to 60–80°C.

  • Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.

Data Summary: Reactivity Trends

Nucleophile ClassConditionsYieldSelectivity Note
Primary Aliphatic (e.g., Benzylamine)MeCN, RT, 1h>90%Exclusive C2 substitution.
Secondary Cyclic (e.g., Morpholine)MeCN, RT, 2h85-95%Exclusive C2 substitution.
Anilines DMF, 80°C, 6h60-80%Requires heat; C2 selective.
Alkoxides (e.g., NaOMe)MeOH, 0°C>90%Fast reaction; risk of bis-substitution if excess used.
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at C2 to mimic the lipophilic pockets of glutamate receptors. Challenge: Selective coupling at C2 (Imidoyl chloride) vs C6/C7 (Aryl chlorides). Solution: The C2-Cl bond is chemically distinct (C=N-Cl character) and undergoes oxidative addition much faster than the C6/C7-Cl bonds.

Reagents:

  • 2,6,7-Trichloroquinoxaline (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 2.0 eq)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Procedure:

  • Degassing: Combine solvent and aqueous base in a vial; sparge with Argon for 10 minutes (oxygen removal is critical to prevent homocoupling).

  • Assembly: Add the trichloro-substrate, boronic acid, and Pd-catalyst.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours.

  • Purification: Filter through a Celite pad. Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success: 1H NMR will show the disappearance of the C2 shift and appearance of new aryl protons. The characteristic singlet for H3 (if present) or the symmetry of the 6,7-dichlorides will shift slightly.

  • Failure Mode: If C6/C7 coupling occurs, you will observe a complex mixture. This usually only happens at temperatures >120°C or with specialized ligands (e.g., Buchwald precatalysts) designed for deactivated aryl chlorides.

References & Grounding

  • Tautomerism & Reactivity:

    • Mechanism:[1][2][3][4][5][6][7][8] The lactam-lactim equilibrium in quinoxalines strongly favors the lactam in solution, necessitating

      
       activation for O-site chemistry.
      
    • Source:New J. Chem., 2004, 28 , 1301.

  • SAR of Quinoxaline Antagonists (AMPA/NMDA):

    • Context: 6,7-dichloro substitution is critical for binding affinity at the glycine site of the NMDA receptor and the AMPA receptor.

    • Key Paper: Leeson, P. D., et al. "Kynurenic acid derivatives.[9] Structure-activity relationships for excitatory amino acid antagonism." J. Med.[6][9] Chem. 1991, 34 , 1243–1252.[9]

    • Key Paper: Honore, T., et al. "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science 1988, 241 , 701–703.

  • Suzuki Coupling Selectivity:

    • Protocol: Selective coupling at the electron-deficient 2-chloro position over benzenoid chlorides.

    • Source:Tetrahedron Letters, 2003, 44 , 333–337.

  • General Synthesis of Quinoxalines:

    • Review: Mamedov, V. A.[10] "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Standard Reference Text).

Sources

Handling and storage guidelines for chlorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorinated heterocyclic compounds (CHCs) are pivotal intermediates in the synthesis of pharmaceuticals (e.g., antiviral agents, kinase inhibitors) and agrochemicals.[1] However, their electrophilic nature—specifically the activation of the carbon-chlorine (C-Cl) bond by the adjacent heteroatom—renders them susceptible to hydrolysis, photolytic degradation, and runaway exothermic reactions during nucleophilic substitution.[1] This guide provides a scientifically grounded framework for the storage, handling, and reaction safety of CHCs, moving beyond generic safety data to mechanistic causality.[1]

Part 1: Chemical Stability Profiling & Mechanism

To handle CHCs effectively, one must understand the electronic forces at play. Not all chlorinated heterocycles possess equal reactivity; their stability is dictated by the position of the chlorine atom relative to the ring nitrogen(s).

The "Activation" Rule

The ring nitrogen atom is highly electronegative, pulling electron density away from the ring carbons.

  • 
     (2-position) and 
    
    
    
    (4-position):
    Chlorine atoms in these positions are highly activated .[1] The nitrogen atom stabilizes the negative charge of the intermediate Meisenheimer complex during nucleophilic attack (e.g., by water or amines).[1]
    • Risk:[2] High susceptibility to hydrolysis (releasing HCl) and rapid, exothermic

      
       reactions [1].[1]
      
  • 
     (3-position):  Chlorine atoms here are pseudo-benzenoid . They lack the resonance stabilization from the ring nitrogen during nucleophilic attack.
    
    • Risk:[2] Lower hydrolytic instability, but often higher thermal stability requirements for activation [2].[1]

Stability Decision Matrix

Use the following logic flow to categorize incoming materials and determine storage stringency.

StabilityMatrix Input Input Compound Structure CheckPos Is Cl in Ortho (2) or Para (4) Position? Input->CheckPos CheckRing Ring Type? CheckPos->CheckRing Yes LowRisk MODERATE REACTIVITY (e.g., 3-Chloropyridine) CheckPos->LowRisk No (Meta/3-pos) HighRisk HIGH REACTIVITY (e.g., 2-Chloropyridine, Cyanuric Chloride) CheckRing->HighRisk Pyridine/Quinoline Triazine/Pyrazine ProtocolA PROTOCOL A: Store < 4°C Strict Inert Gas Weekly HCl Check HighRisk->ProtocolA ProtocolB PROTOCOL B: Ambient Storage Desiccant Required Monthly Re-test LowRisk->ProtocolB

Figure 1: Stability Decision Tree for determining storage protocols based on structural electronics.

Part 2: Storage Guidelines & Self-Validating Protocols

Environmental Controls

The primary degradation pathway for CHCs is hydrolysis, yielding the corresponding hydroxy-heterocycle and hydrochloric acid (HCl).[1] The HCl generated acts as an autocatalyst, accelerating further decomposition and corroding metal storage cabinets.

ParameterProtocol A (High Reactivity)Protocol B (Moderate Reactivity)
Temperature 2°C – 8°C (Refrigerated)15°C – 25°C (Ambient)
Atmosphere Nitrogen or Argon Overlay (Required)Tightly sealed; Inert gas recommended
Container Amber Glass or Teflon (PFA/FEP)Amber Glass or HDPE
Desiccant P2O5 or Activated Sieves in secondary containmentSilica Gel sachets
Example Cyanuric Chloride, 2-Chloropyridine3-Chloropyridine, 5-Chloroindole
The "Headspace pH" Validation Test

Do not rely solely on expiration dates. Perform this self-validating test before using any stored CHC.

  • Prepare: Wet a strip of universal pH paper with distilled water.

  • Expose: Open the container and briefly hold the strip in the headspace (do not touch the solid/liquid).

  • Interpret:

    • Neutral (pH 6-7): Material is stable.[3]

    • Acidic (pH < 4): Significant hydrolysis has occurred. HCl gas is present.[3][4][5][6] Quarantine material.

    • Causality: The presence of HCl gas confirms the cleavage of the C-Cl bond by moisture [3].

Part 3: Operational Handling & Synthesis Protocols

Reaction Safety: The Exotherm

Reactions involving "activated" CHCs (e.g., reacting Cyanuric Chloride with an amine) are often violently exothermic.[1] The reaction rate is second-order: Rate =


.[1]

Critical Workflow:

  • Solvent Selection: Use aprotic solvents (THF, DCM, Acetonitrile) to prevent competitive hydrolysis.[1]

  • Temperature Control: Always cool the reaction vessel before adding the nucleophile.

    • Cyanuric Chloride:[2][3][4] 1st substitution at 0°C; 2nd at RT; 3rd requires reflux.

  • Addition Mode: Add the amine (nucleophile) dropwise to the CHC solution, never the reverse. This prevents a runaway concentration spike of the reactive species.

Safe Handling Workflow

The following diagram outlines the engineering controls required during transfer and setup.

HandlingWorkflow Start Start: Material Retrieval PPE PPE Check: Double Nitrile Gloves Face Shield Resp. Protection Start->PPE Transfer Transfer in Fume Hood (Air Velocity > 0.5 m/s) PPE->Transfer Weighing Weighing: Use Closed Balance or Anti-Static Gun Transfer->Weighing Cleanup Decontamination: Wipe surfaces with 5% NaHCO3 (aq) Weighing->Cleanup

Figure 2: Operational workflow for handling corrosive and sensitizing CHCs.

Waste Disposal & Quenching

Never dispose of active CHCs directly into organic waste drums; they may react with other waste streams (e.g., amines) to cause fires.[1]

Quenching Protocol:

  • Dilute: Dissolve the waste CHC in a non-reactive solvent (e.g., Toluene).

  • Hydrolyze (Controlled): Slowly add this solution to a stirred mixture of 2M NaOH and ice. The base neutralizes the HCl generated during hydrolysis.

  • Verify: Check pH is > 10 (ensuring complete hydrolysis and neutralization) before disposal into the aqueous basic waste stream.

Part 4: Emergency Response

  • Skin Contact: CHCs are potent sensitizers and can cause severe dermatitis. Wash immediately with soap and water (do not use alcohol; it enhances skin absorption).

  • Inhalation: Move to fresh air. If pulmonary irritation occurs (due to HCl formation in lungs), seek medical attention immediately.[1]

  • Spill: Do not use water (generates HCl).[6] Absorb with dry sand or vermiculite. Neutralize the residue with weak base (Sodium Carbonate) only after the bulk material is removed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Cyanuric Chloride - Registration Dossier. Retrieved from [Link][1]

  • Euro Chlor (2016). Guidance on Storage and Handling of Chlorinated Solvents.[7] Retrieved from [Link][1]

Sources

Application Note: NMR Sample Preparation and Structural Characterization of 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a high-fidelity protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6,7-Dichloroquinoxalin-2-ol. Due to the heterocyclic nature of the quinoxaline core, this compound exhibits significant lactam-lactim tautomerism and limited solubility in non-polar media. This note addresses the critical decision points regarding solvent selection, dissolution techniques, and acquisition parameters to ensure spectral integrity and reproducibility.

Part 1: Strategic Pre-Acquisition Analysis

The Tautomerism Challenge

While chemically named as an "-ol" (suggesting a hydroxyl group), 6,7-Dichloroquinoxalin-2-ol exists predominantly in its lactam (amide) form, known as 6,7-dichloroquinoxalin-2(1H)-one , in both the solid state and polar solutions.

  • Mechanism: The proton on the oxygen (lactim) transfers to the ring nitrogen (lactam). The 6,7-dichloro substitution exerts an electron-withdrawing effect, increasing the acidity of the system but not preventing the thermodynamic preference for the amide carbonyl.

  • NMR Consequence: Users looking for an –OH signal will instead observe a broad amide –NH signal, typically downfield (12.0–13.0 ppm). The carbon spectrum will show a carbonyl resonance (~155 ppm) rather than a typical C-O aromatic shift.

Solvent Selection Matrix

Proper solvent choice is the single most critical factor for this analyte.

FeatureDMSO-

(Recommended)
Chloroform-

(

)
Methanol-

Solubility High (Dipolar aprotic nature disrupts intermolecular H-bonds)Poor (Risk of aggregation/precipitation)Moderate
Tautomer Stabilization Strongly stabilizes the Lactam form via H-bonding.May allow fast exchange or minor tautomer presence.Exchangeable protons (NH/OH) will disappear (H/D exchange).
Water Peak ~3.33 ppm (Distinct from aromatic region)~1.56 ppm~4.87 ppm
Use Case Primary Structural Elucidation Not RecommendedOnly for H/D exchange studies

Part 2: Experimental Protocol

Materials Checklist
  • Analyte: 6,7-Dichloroquinoxalin-2-ol (>95% purity recommended).

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (v/v).
    
  • Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: 0.45 µm PTFE Syringe Filter (Glass wool is an alternative if PTFE is unavailable).

Step-by-Step Preparation Workflow

Step 1: Gravimetric Preparation Weigh 5.0 – 10.0 mg of the sample into a clean 1.5 mL microcentrifuge tube or a small glass vial.

  • Why: Weighing directly into the NMR tube is discouraged due to static electricity causing powder to stick to the upper walls, leading to poor shimming and concentration errors.

Step 2: Solvation Add 0.65 mL of DMSO-


.
  • Technique: Use a gas-tight syringe to prevent moisture ingress (DMSO is highly hygroscopic). Water uptake results in a wandering HDO peak that can obscure signals.

Step 3: Homogenization Vortex for 30 seconds. If solid persists, sonicate at 35°C for 5 minutes .

  • Caution: Do not exceed 45°C. Excessive heat can accelerate degradation or induce chemical exchange broadening that persists during acquisition.

Step 4: Clarification (Critical) Inspect the solution against a light source. If any turbidity or micro-particulates are visible, filter the solution through a 0.45 µm PTFE filter directly into the NMR tube.

  • Scientific Logic:[1][2][3][4][5][6] Suspended particles distort the magnetic field homogeneity (

    
    ), causing line broadening that cannot be corrected by shimming.
    

Step 5: Volume Adjustment Ensure the liquid column height in the tube is 4.0 – 4.5 cm .

  • Why: This matches the typical receiver coil length. Too little volume degrades resolution; too much volume wastes solvent and complicates shimming.

Visualization of Tautomeric & Preparation Logic

G cluster_0 Thermodynamic Equilibrium in DMSO cluster_1 Sample Prep Workflow Lactim Lactim Form (Aromatic -OH) Lactam Lactam Form (Amide -NH, C=O) *Predominant Species* Lactim->Lactam H-Shift Solid Solid Sample (6,7-Dichloro...) Solvent Add DMSO-d6 (0.65 mL) Solid->Solvent Mix Vortex/Sonicate (< 45°C) Solvent->Mix Check Turbidity Check Mix->Check Filter Filter (PTFE) Check->Filter Cloudy NMR Acquisition Check->NMR Clear Filter->NMR

Figure 1: Tautomeric equilibrium preference (Left) and decision-tree workflow for sample preparation (Right).

Part 3: Acquisition Parameters & Spectral Expectations

Instrument Configuration (400 MHz or higher recommended)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    • Proton (

      
      ):  1.0 – 2.0 seconds.
      
    • Carbon (

      
      ):  2.0 – 3.0 seconds. Note: The quaternary carbons at positions 6, 7, and the carbonyl C2 have long 
      
      
      
      relaxation times. Short delays will suppress their intensity.
Expected Chemical Shifts (in DMSO- )
  • 
     NMR: 
    
    • 12.4 – 12.8 ppm (s, 1H): Amide -NH (Broad, exchangeable).

    • 8.0 – 8.5 ppm (s, 1H): H-5 or H-8 (Aromatic).

    • 7.4 – 7.9 ppm (s, 1H): H-8 or H-5 (Aromatic).

    • Note: The absence of coupling (singlets) confirms the 6,7-substitution pattern.

  • 
     NMR: 
    
    • ~155 ppm: C=O (Carbonyl, C-2).[5][7]

    • ~150 ppm: C-3 (Imine-like carbon).

    • 120 – 140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a, C-8a).

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad NH Peak (>50 Hz) Chemical exchange with residual water.Dry sample; ensure DMSO is from a fresh ampoule.
Missing Quaternary Carbons Saturation due to short D1 delay.Increase D1 to 3–5 seconds or increase number of scans (NS).
Split Peaks / Doublets Rotamers or slow tautomeric exchange (rare in DMSO).Run Variable Temperature (VT) NMR at 40°C or 50°C to coalesce signals.
Extra Peaks at 3.33 / 2.50 Solvent residuals (

/ DMSO).
Normal. Use these for chemical shift referencing if TMS is absent.

References

  • Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4, 55–61.

  • Luo, Z., et al. (2024).[1] A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 34460-34466.

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry.

  • Sigma-Aldrich. NMR Solvent Data Chart & Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: 6,7-Dichloroquinoxalin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Optimization of Yield and Purity in 6,7-Dichloroquinoxalin-2-ol Production Ticket ID: #QXL-Cl2-OPT-001

Executive Summary

The synthesis of 6,7-dichloroquinoxalin-2-ol (also referred to as 6,7-dichloro-2(1H)-quinoxalinone) is a critical step in the development of AMPA/kainate receptor antagonists and other bioactive heterocycles. While the reaction appears straightforward—a condensation between 4,5-dichloro-1,2-phenylenediamine (DCPD) and glyoxylic acid —researchers frequently encounter low yields (<50%), incomplete cyclization, and "black tar" formation due to oxidative instability.

This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield (>85%) synthesis.

Part 1: The "Golden Route" Protocol

Standardized for 10 mmol scale. Scalable to 100 mmol.

Reaction Scheme: The synthesis relies on the condensation of DCPD with glyoxylic acid. Unlike asymmetric diamines, DCPD is symmetric, eliminating regioselectivity issues, yet solubility remains the primary bottleneck.

Optimized Workflow (DOT Visualization)

G Start Start: Reagents Prep DCPD 4,5-Dichloro-1,2- phenylenediamine Start->DCPD Gly Glyoxylic Acid (Monohydrate) Start->Gly Solvent Solvent Selection (EtOH vs. AcOH) DCPD->Solvent Gly->Solvent Reaction Reflux (2-4h) Schiff Base Formation Solvent->Reaction Inert Atmo (Ar) Cyclization Cyclization Step (Ring Closure) Reaction->Cyclization -H2O Workup Cooling & Filtration Cyclization->Workup Purification Acid-Base Swing (Recrystallization) Workup->Purification Crude Solid Product Pure 6,7-Dichloro- quinoxalin-2-ol Purification->Product

Figure 1: Optimized synthesis workflow for 6,7-dichloroquinoxalin-2-ol showing critical control points (Yellow/Red nodes).

Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Reaction Setup & Stoichiometry

Q1: I am getting a dark purple/black impurity that is impossible to remove. What is it? A: This is the most common failure mode. Phenylenediamines are highly susceptible to oxidation by air, forming "Wurster’s blue" type radical cations and polymerized azines.

  • The Fix: You must degas your solvent (Ethanol or Acetic Acid) with Argon or Nitrogen for 15 minutes before adding the diamine.

  • Protocol Adjustment: Add Sodium Metabisulfite (0.5 eq) to the reaction mixture as an antioxidant scavenger if you cannot strictly exclude air [1].

Q2: My yield is stuck at 40-50%. I am using a 1:1 molar ratio. Should I add more glyoxylic acid? A: Yes. Glyoxylic acid monohydrate is hygroscopic and often of variable purity.

  • The Fix: Use a 1.2 to 1.5 equivalent excess of glyoxylic acid.

  • Mechanism: The reaction proceeds via an intermediate imine (Schiff base). Excess glyoxylic acid pushes the equilibrium toward the imine, which is the necessary precursor for the intramolecular cyclization.

Module 2: Solvent Selection & Conditions

Q3: I am using Ethanol, but the product precipitates too early, trapping unreacted starting material. What should I do? A: While Ethanol is "greener," it is a poor solvent for the intermediate.

  • The Fix: Switch to Glacial Acetic Acid or a 20% AcOH/Water mixture.

  • Why: Acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst for the cyclization step (imine

    
     lactam). It keeps the intermediate in solution longer, allowing for complete conversion before the final product precipitates upon cooling [2].
    

Q4: Can I use microwave irradiation to speed this up? A: Yes, but be cautious of pressure.

  • Data: Microwave synthesis (120°C, 10-15 min) often boosts yields to >90% compared to 4 hours of thermal reflux, likely by overcoming the activation energy barrier for the ring-closure step more efficiently [3].

Module 3: Purification (The "Acid-Base Swing")

Q5: Recrystallization from ethanol isn't working; the solid is too insoluble. How do I purify it? A: Do not rely on standard recrystallization. Use the Acid-Base Swing method, which exploits the lactam-lactim tautomerism of the quinoxalinone ring.

Protocol:

  • Dissolve: Suspend the crude grey/brown solid in 2M NaOH . The product will dissolve as the sodium enolate (deep yellow solution). Impurities (bis-imines, polymers) will remain insoluble.

  • Filter: Filter the alkaline solution to remove the dark particulate matter.

  • Precipitate: Slowly acidify the filtrate with HCl to pH 4-5. The pure 6,7-dichloroquinoxalin-2-ol will precipitate as a fluffy white/beige solid.

  • Wash: Wash with water and cold methanol.

Part 3: Data & Comparative Analysis

Table 1: Solvent System Impact on Yield and Purity

Solvent SystemTemperatureReaction TimeTypical YieldPurity (HPLC)Notes
Ethanol (Abs) Reflux (78°C)4-6 h45-55%~85%Product traps starting material; requires extensive washing.
Water (pH 2) Reflux (100°C)2-4 h60-70%~90%"Green" method; product precipitates cleanly but may be grey.
Glacial Acetic Acid Reflux (118°C)2-3 h85-92% >98% Recommended. Best solubility for intermediates; catalytic effect.
DMF 100°C1 h80%90%Difficult workup (high boiling point); not recommended for scale-up.
Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield Impurity Dark Impurities Issue->Impurity Insoluble Product Insoluble Issue->Insoluble CheckStoich Check Stoichiometry Is Glyoxylic Acid >1.2 eq? LowYield->CheckStoich CheckOx Check Diamine Color Is it purple? Impurity->CheckOx CheckMethod Check Purification Did you use Acid/Base Swing? Insoluble->CheckMethod Action1 Increase Glyoxylic Acid to 1.5 eq CheckStoich->Action1 No Action2 Recrystallize Diamine Use Argon/Bisulfite CheckOx->Action2 Yes Action3 Dissolve in NaOH Filter -> Acidify CheckMethod->Action3 No

Figure 2: Diagnostic logic tree for common synthesis failures.

References
  • BenchChem. (2025).[1] Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis. Retrieved from (General oxidation prevention protocols for phenylenediamines).

  • National Institutes of Health (NIH) - PubChem. (2025). 6-Chloro-7-methoxyquinoxalin-2-ol Compound Summary. Retrieved from (Structural analog solubility and properties).

  • ResearchGate. (2024). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Retrieved from (Catalytic methods for quinoxaline synthesis).

  • GuideChem. (2025). 2,6-Dichloroquinoxaline Properties and Manufacturing. Retrieved from (Industrial purification methods).

(Note: While specific literature on the 6,7-dichloro-2-ol is niche, the chemistry is extrapolated from the well-documented Phillips condensation and Hinsberg reaction modifications for quinoxalinones.)

Sources

Technical Support Center: Synthesis of 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 6,7-Dichloroquinoxalin-2-ol (also referred to as 6,7-dichloroquinoxalin-2(1H)-one). It is designed for organic chemists facing yield, purity, or isolation challenges.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-8) Standard Route: Condensation of 4,5-dichloro-1,2-phenylenediamine with Glyoxalic Acid.[1]

Core Reaction Logic & Pathway Visualization

Before troubleshooting, verify your reaction pathway.[1] The synthesis relies on a Phillips-type condensation .[1] The most common failure mode is not the formation of the product, but the formation of the wrong quinoxaline derivative due to reagent impurities or pH mismanagement.

Reaction Pathway Diagram

ReactionPathway SM1 4,5-Dichloro-1,2- phenylenediamine Inter Intermediate: Schiff Base / Amide (Uncyclized) SM1->Inter Condensation (Fast) Impurity1 IMPURITY A: 6,7-Dichloroquinoxaline- 2,3-dione SM1->Impurity1 + Oxalic Acid (Reagent Impurity) Impurity2 IMPURITY B: Polymeric Tars (Oxidative Coupling) SM1->Impurity2 Air Oxidation (High pH) SM2 Glyoxalic Acid (Monohydrate/Ester) SM2->Inter Prod TARGET: 6,7-Dichloroquinoxalin-2-ol (Lactam Form) Inter->Prod Cyclization (-H2O) Prod->Impurity1 Over-oxidation (Prolonged Reflux)

Figure 1: Mechanistic pathway showing the primary route to the 2-ol target and critical diversion points leading to the 2,3-dione impurity.

Troubleshooting Modules

Issue #1: The "Dione" Contamination (Impurity A)

Symptom: LC-MS shows a peak with M+16 mass (M+O) relative to the target, or NMR shows a highly symmetric impurity. Diagnosis: Formation of 6,7-dichloroquinoxaline-2,3-dione .[1]

This is the most frequent side reaction.[1] It occurs via two mechanisms:[2][3]

  • Reagent Contamination: Commercial glyoxalic acid often contains oxalic acid as a manufacturing byproduct.[1] The diamine reacts avidly with oxalic acid to form the 2,3-dione [1].

  • Disproportionation: Under harsh oxidative conditions or prolonged heating in the presence of air, the 2-ol can oxidize to the 2,3-dione.

Corrective Action:

  • Reagent QC: Check your glyoxalic acid source. If using the monohydrate, ensure it is <1% oxalic acid.

  • Protocol Adjustment: Switch to Ethyl Glyoxalate (50% in toluene) instead of the free acid. The ester is typically cleaner and allows for a controlled stepwise condensation/cyclization.[1]

  • Inert Atmosphere: Conduct the reflux under Nitrogen/Argon to prevent oxidative conversion.[1]

Issue #2: Incomplete Cyclization (The "Open" Ring)

Symptom: Product is gummy/sticky; Mass spec shows M+18 (water adduct) or correct mass but messy NMR. Diagnosis: Stalled intermediate. The initial condensation (amine + aldehyde/ketone) is fast, but the ring closure (amine + acid/ester) requires thermal or acid driving force.

Corrective Action:

  • Solvent Choice: If using Ethanol/Methanol, the reflux temperature (~78°C) may be insufficient for ring closure of the sterically deactivated dichloro-system. Switch to Acetic Acid or Toluene (with a Dean-Stark trap).[1]

  • Acid Catalysis: Ensure the reaction medium is acidic.[1] Refluxing in glacial acetic acid is the standard method to force dehydration and cyclization [2].[1]

Issue #3: "Brick Dust" Insolubility

Symptom: The product precipitates as a fine powder that clogs filters; low recovery during recrystallization.[1] Diagnosis: 6,7-Dichloroquinoxalin-2-ol is highly crystalline and sparingly soluble in common organic solvents due to strong intermolecular hydrogen bonding (lactam dimer formation).[1]

Corrective Action:

  • Purification Strategy: Do not attempt standard silica chromatography (product will streak or crash out on the column).

  • Acid/Base Swing:

    • Dissolve the crude solid in 2N NaOH (forms the soluble sodium salt).[1]

    • Filter off insoluble impurities (tars/starting diamine).[1]

    • Slowly acidify the filtrate with HCl to pH 4-5.[1] The pure product will reprecipitate.[1]

  • Analysis: Use DMSO-d6 or TFA-d for NMR.[1] Do not use CDCl3.[1]

Optimized Experimental Protocol

This protocol minimizes the 2,3-dione impurity by using controlled temperature and solvent conditions.

ParameterSpecificationNotes
Scale 10 mmolScalable to 1 mol
Solvent Glacial Acetic Acid (10 Vol)Promotes cyclization; solubilizes diamine.[1]
Reagent Ethyl Glyoxalate (1.1 eq)Preferred over glyoxalic acid to reduce dione formation.[1]
Temp 100°C (Reflux)Essential for ring closure.[1]
Time 2 - 4 HoursMonitor by TLC (EtOAc:Hexane).[1]

Step-by-Step:

  • Charge: To a round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) and Glacial Acetic Acid (20 mL).

  • Add: Add Ethyl Glyoxalate (50% in toluene, ~2.4 mL, 11 mmol) dropwise at room temperature.

    • Why? Slow addition prevents local excess which can lead to oligomerization.[1]

  • Reflux: Heat the mixture to reflux (approx. 118°C bath temp) for 3 hours. The solution will darken.

  • Precipitation: Cool the mixture to room temperature. The product may crystallize spontaneously.[1]

  • Quench: Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

  • Isolation: Filter the solid. Wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]

  • Purification (Optional): If the solid is grey/brown, dissolve in hot DMF and precipitate with water, or use the Acid/Base swing method described in Module 3.

Frequently Asked Questions (FAQ)

Q: Is the product a "2-ol" (enol) or "2-one" (ketone)? A: In the solid state and in solution (DMSO), it exists predominantly as the 2-one (lactam) tautomer. However, it is chemically named as the 2-ol in many catalogs.[1] You will see an amide carbonyl signal in 13C NMR (~155 ppm) rather than a typical C-OH signal.[1]

Q: My product is bright yellow. Is this correct? A: No. Pure 6,7-dichloroquinoxalin-2-ol is typically off-white to pale beige .[1] A bright yellow color often indicates the presence of unreacted diamine (which oxidizes to yellow/brown species) or the 2,3-dione impurity.

Q: Can I use 4,5-dichloro-1,2-phenylenediamine sulfate instead of the free base? A: Yes, but you must add a base (like Sodium Acetate) to the reaction to liberate the free amine. The sulfate salt will not condense effectively with the glyoxalate under strongly acidic conditions where the amine is fully protonated.

Q: Why do I see two spots on TLC that merge? A: This is often due to the tautomeric equilibrium on silica gel or the presence of the uncyclized intermediate. If the lower spot disappears upon heating the sample or adding a drop of acid, it is likely the intermediate cyclizing in situ.

References

  • PubChem. (2025).[1] 2,3-Dihydroxy-6,7-dichloroquinoxaline (Compound Summary). National Library of Medicine.[1] Available at: [Link]

Sources

Degradation pathways of quinoxaline compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxaline Stability & Degradation Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Degradation Pathways of Quinoxaline Compounds (Acidic Conditions)

Introduction: Understanding the Acidic Instability of Quinoxalines

Researchers working with quinoxaline derivatives—particularly Quinoxaline-1,4-dioxides (QdNOs) like Olaquindox, Carbadox, and Mequindox—often encounter poor mass balance during stability testing. In acidic environments (pH < 4.0), these compounds undergo a complex cascade of protonation , side-chain hydrolysis , and deoxygenation .

This guide moves beyond standard protocols to explain why your compound is degrading and how to stabilize or identify the breakdown products using LC-MS/MS.

Module 1: Mechanistic Troubleshooting (The "Why")

User Issue: "I am observing multiple degradation peaks in my acidic forced degradation study, but the ring structure seems intact."

Diagnosis: You are likely observing Side-Chain Hydrolysis or Stepwise Deoxygenation , not ring cleavage.

Pathway 1: Acid-Catalyzed Side-Chain Hydrolysis

Most pharmaceutical quinoxalines contain amide or ester side chains at the C2 position. In acidic media (e.g., 0.1 M HCl), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack.

  • Key Indicator: A shift in retention time consistent with a polarity change (e.g., Ester

    
     Carboxylic Acid).
    
  • Example: Olaquindox (Amide)

    
     3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1]
    
Pathway 2: N-Oxide Deoxygenation (Reduction)

While N-oxides are generally robust, acidic conditions facilitate their reduction, especially if any trace reducing agents or light are present. The protonation of the N-oxide oxygen weakens the N-O bond.

  • Sequence: Di-N-oxide (Parent)

    
     Mono-N-oxide 
    
    
    
    Desoxy-Quinoxaline.
  • Key Indicator: Loss of 16 Da (one oxygen) or 32 Da (two oxygens) in MS spectra.

Visualizing the Pathways The following diagram maps the degradation logic for a typical QdNO under acidic stress.

QuinoxalineDegradation cluster_conditions Critical Factors Parent Parent Quinoxaline-1,4-dioxide (e.g., Olaquindox) Protonated Protonated Intermediate [M+H]+ Species Parent->Protonated  Acid (H+) Addition   MonoOxide Mono-N-oxide Derivative (Loss of 16 Da) Protonated->MonoOxide  Slow Deoxygenation (Dark, Acidic)   HydrolysisProduct Carboxylic Acid Derivative (Side Chain Hydrolysis) Protonated->HydrolysisProduct  H2O Attack on Side Chain (Fastest Pathway)   Desoxy Desoxy-Quinoxaline (Parent Heterocycle, Loss of 32 Da) MonoOxide->Desoxy  Further Reduction   Light Light Exposure (Accelerates Deoxygenation) Light->MonoOxide Temp Heat (>60°C) (Accelerates Hydrolysis) Temp->HydrolysisProduct

Caption: Figure 1. Competitive degradation pathways of Quinoxaline-1,4-dioxides in acidic media. Hydrolysis dominates in the dark; deoxygenation accelerates under light.

Module 2: Experimental Protocols (The "How")

User Issue: "My recovery rates vary wildly between replicates during acid hydrolysis extraction."

Protocol: Optimized Acid Hydrolysis for Marker Residues This protocol is designed to liberate the carboxylic acid metabolite (e.g., MQCA) without inducing total degradation of the quinoxaline core.

Reagents:

  • 3.0 M HCl (Freshly prepared)

  • Methanol (LC-MS grade)

  • Internal Standard (Deuterated quinoxaline analogue)

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mg of sample in 5 mL Methanol. Note: Methanol prevents precipitation of the neutral parent compound before acid addition.

  • Acidification: Add 5 mL of 3.0 M HCl.

    • Critical Check: Ensure final pH is < 1.0.

  • Incubation: Heat at 80°C for exactly 60 minutes .

    • Why? Higher temps or longer times lead to decarboxylation (loss of CO2), destroying the marker residue (MQCA) you are trying to measure [1].

  • Quenching: Immediately cool in an ice bath to 4°C.

  • Neutralization: Adjust pH to 6.0–7.0 using 3.0 M NaOH.

    • Warning: Do not overshoot to pH > 9.0, as alkaline conditions induce ring opening in QdNOs [2].

  • Filtration: Filter through 0.22 µm PTFE membrane before LC-MS injection.

Data Validation Table: Expected Degradation Profiles

Stress ConditionPrimary ProductMass Shift (ΔDa)Mechanism
0.1 M HCl, 25°C, Dark Parent (Stable)0Protonation only (reversible)
1.0 M HCl, 80°C, Dark Carboxylic Acid-Side ChainAmide/Ester Hydrolysis
0.1 M HCl, Light (UV) Mono-N-oxide-16Photochemical Deoxygenation
Oxidative (H2O2) + Acid Ring CleavageVariableOxidative opening of pyrazine ring

Module 3: Analytical Troubleshooting (The "What")

User Issue: "I see severe peak tailing for my quinoxaline compounds in LC-MS."

Root Cause: Quinoxalines are weak bases (pKa ~0.6–1.2 for the first protonation). In standard acidic mobile phases (0.1% Formic Acid), they are positively charged and interact strongly with residual silanols on the silica column stationary phase.

Solution: The "Shielding" Strategy

  • Column Choice: Switch to a column with "End-capping" or "Embedded Polar Group" technology (e.g., Waters BEH C18 or Agilent Zorbax SB-C18) [3].

  • Mobile Phase Modifier: Increase ionic strength.

    • Recipe: 10 mM Ammonium Formate (pH 3.0) instead of just Formic Acid. The ammonium ions compete for silanol sites, sharpening the quinoxaline peak.

User Issue: "I cannot identify the degradation product at m/z [M-16]."

Decision Tree for Unknown Identification

IdentificationTree Start Unknown Peak Detected (Acid Stress Sample) MassCheck Check Mass Shift (Δ) Start->MassCheck M16 Δ = -16 Da MassCheck->M16 M32 Δ = -32 Da MassCheck->M32 MSide Δ = Side Chain Loss MassCheck->MSide Mono Mono-N-oxide (Confirm with MS2: Loss of OH radical) M16->Mono DiDesoxy Didesoxy Quinoxaline (Parent Heterocycle) M32->DiDesoxy AcidProd Hydrolyzed Acid (Check pH dependence) MSide->AcidProd

Caption: Figure 2. Rapid identification logic for quinoxaline acid-degradation products via LC-MS.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetonitrile (ACN) as the organic modifier for acid stability studies? A: Yes, but be cautious. ACN is aprotic. In high % ACN, the "apparent" pH of the mobile phase shifts. For quinoxalines, Methanol is often preferred because its protic nature stabilizes the polar N-oxide groups better during separation, though ACN provides sharper peaks. If using ACN, ensure your aqueous buffer capacity (10mM+) is sufficient to maintain pH control.

Q2: Why does my degradation rate increase when I use amber glassware? A: It shouldn't. If degradation increases in amber glass, check your temperature . Amber glass absorbs heat more than clear glass if placed near a light source or heater. Quinoxaline hydrolysis is thermally driven. Ensure the thermostat controls the liquid temperature, not just the air.

Q3: Is the N-oxide reduction reversible? A: Generally, no . Once the oxygen is removed (forming the desoxy-quinoxaline), re-oxidation usually requires strong oxidants (like m-CPBA) and does not occur spontaneously in acidic water. This makes the desoxy-derivative a permanent "degradation marker" for stability indicating methods [4].

References

  • Zhang, S., et al. (2025).[1] "Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue." Frontiers in Veterinary Science.

  • Gan, L., et al. (2023). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Pharmaceuticals.[2][3][4][5][6][7]

  • Li, L., et al. (2021). "Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides." LCGC International.

  • Hao, Y., et al. (2023). "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." MDPI.

Sources

Technical Support Center: Improving the Solubility of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Biological Assays Content Type: Technical Guide & Troubleshooting (Q&A) Audience: Drug Discovery Researchers & Assay Scientists[1]

Introduction: Why Do Quinoxalines "Crash Out"?

As a Senior Application Scientist, I often see promising quinoxaline hits discarded due to "activity cliffs" that are actually just solubility artifacts.

The core issue lies in the quinoxaline scaffold itself . It is a planar, benzopyrazine system. These flat molecules love to stack on top of each other (π-π stacking), forming tight crystal lattices that resist dissolving in water. When you dilute a DMSO stock into an aqueous buffer (like PBS or cell media), the "solvating power" drops drastically. If the molecules find each other before they find water, they aggregate and precipitate.

This guide is designed to help you disrupt those interactions and keep your compound bioavailable.

Part 1: Initial Solvent Selection & Stock Preparation

Q: What is the "Golden Standard" for preparing quinoxaline stock solutions?

A: Dimethyl sulfoxide (DMSO) remains the primary solvent, but "standard" protocols often fail due to moisture uptake.

The Protocol:

  • Concentration: Aim for 10 mM to 20 mM stocks. Going higher (e.g., 100 mM) often forces the compound into a supersaturated state that crashes immediately upon freeze-thaw.

  • Anhydrous is Non-Negotiable: Quinoxalines can be hygroscopic. Use anhydrous DMSO (stored over molecular sieves) to prevent water absorption. Even 1% water in your DMSO can significantly lower the saturation point of hydrophobic derivatives.

  • Visual Check: Always vortex for 30 seconds and inspect for "schlieren" lines (swirly patterns) or micro-particulates. If the solution isn't crystal clear, sonicate at 40°C for 10 minutes.

Q: My compound precipitates immediately when I add the DMSO stock to the media. Why?

A: You are likely creating a "local concentration spike." When you pipette DMSO stock directly into a buffer, the interface between the droplet and the buffer has a transient concentration that is extremely high. This triggers nucleation.

The Fix: "Sub-surface Dispensing with Vortexing"

  • Don't: Drop the DMSO on top of the static liquid.

  • Do: Place the pipette tip sub-surface (into the media) while simultaneously vortexing or swirling the tube. This rapidly disperses the DMSO before nuclei can form.

Part 2: Formulation Strategies for Aqueous Media

When simple DMSO dilution fails, we must engineer the solvent system. Use this decision matrix to select the right strategy.

Strategy 1: The "Co-solvent Spike" (PEG & Ethanol)

Q: When should I use PEG instead of just DMSO? A: Use Polyethylene Glycol (PEG) when your compound is lipophilic (high LogP) but non-ionizable. DMSO is great for the stock, but PEG-400 acts as a "bridge" in the aqueous buffer.

  • Protocol: Prepare an intermediate dilution.

    • Step 1: 100% DMSO Stock.

    • Step 2: Dilute 1:10 into PEG-400 (Result: 10% DMSO / 90% PEG-400).

    • Step 3: Dilute this mix into your assay buffer.

    • Mechanism: The PEG chains wrap around the hydrophobic quinoxaline core, preventing π-π stacking during the transition to water.

Strategy 2: Cyclodextrins (The Molecular Shield)

Q: Can I use cyclodextrins for cell-based assays? A: Yes, and for quinoxalines, they are often the "magic bullet." Quinoxalines fit well into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why it works: The hydrophobic quinoxaline sits inside the donut-shaped cyclodextrin, while the hydrophilic exterior interacts with the buffer.

  • Protocol: Add 5% to 10% (w/v) HP-β-CD directly to your assay buffer before adding the compound.

  • Note: Ensure the cyclodextrin concentration doesn't affect your specific cell line (most tolerate up to 10% well).

Strategy 3: pH Adjustment (Salt Formation)

Q: My derivative has an amino group. Can I just acidify the buffer? A: Be careful. While protonating a basic nitrogen (pKa ~0.6–4.0 for many quinoxalines) increases solubility, biological assays require physiological pH (7.4).

  • The Trick: If you must assay at pH 7.4, form the salt in the stock phase.

    • Dissolve the compound in DMSO containing 1 equivalent of HCl or Methanesulfonic acid.

    • This pre-formed salt often has faster dissolution kinetics when hitting the buffer, even if the equilibrium solubility at pH 7.4 is low.

Part 3: Decision Logic & Workflows

Visualizing the Optimization Pathway

Use this logic flow to determine the correct solubilization strategy for your specific derivative.

Solubility_Decision_Tree Start Start: Quinoxaline Derivative Insoluble in Buffer Check_Structure Check Structure: Ionizable Groups? Start->Check_Structure Basic_Group Basic Nitrogen Present (e.g., Amino) Check_Structure->Basic_Group Yes (Basic) Acidic_Group Acidic Group Present (e.g., Carboxyl) Check_Structure->Acidic_Group Yes (Acidic) Neutral Neutral / Lipophilic Only Check_Structure->Neutral No Salt_Form Strategy A: Salt Formation (Use HCl or Mesylate salt) Basic_Group->Salt_Form pH_Adjust Strategy B: pH Adjustment (Buffer pH > pKa + 2) Acidic_Group->pH_Adjust Cosolvent Strategy C: Co-solvent System (DMSO + PEG400) Neutral->Cosolvent First Pass Test_Solubility Test Kinetic Solubility (Nephelometry) Cosolvent->Test_Solubility Cyclodextrin Strategy D: Complexation (Add HP-β-CD to Buffer) Test_Solubility->Cyclodextrin If still precipitates

Caption: Decision matrix for selecting the optimal solubilization strategy based on the chemical structure of the quinoxaline derivative.

Part 4: Troubleshooting Guide (FAQ)

Scenario 1: "The False Positive"

Q: I see high activity in my enzyme assay, but the compound is cloudy. Is this real? A: Likely not. This is a classic Promiscuous Inhibitor effect. Precipitating aggregates can sequester enzymes non-specifically, inhibiting them physically rather than chemically.

  • Verification: Centrifuge the assay plate (5 min at 3000 x g). If the activity disappears from the supernatant, your "hit" was just a rock.

Scenario 2: "The Time-Dependent Crash"

Q: The solution is clear at T=0, but cloudy after 2 hours. How do I fix this? A: You are observing Kinetic vs. Thermodynamic Solubility . Your compound is supersaturated. It dissolves initially but slowly crystallizes out.

  • Fix: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v can inhibit nucleation and keep the compound in a supersaturated state long enough for the assay duration.

Part 5: Experimental Protocol: Kinetic Solubility Assay

Before running your biological assay, validate your solubility limit using this simplified nephelometry protocol.

Objective: Determine the maximum concentration before precipitation occurs (Solubility Limit).

Materials:

  • 96-well clear plate.

  • Plate reader with Absorbance (620 nm) or Nephelometry mode.

  • Assay Buffer (e.g., PBS pH 7.4).[2]

  • 10 mM DMSO Stock of Quinoxaline.[2]

Step-by-Step Procedure:

StepActionTechnical Note
1 Prepare Buffer Plate Dispense 198 µL of Assay Buffer into columns 1-10.
2 Prepare Compound Dosing In a separate plate, prepare a serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
3 The "Spike" Transfer 2 µL of the DMSO serial dilution into the Buffer Plate. Mix immediately.
4 Incubation Seal and shake at room temperature for 90 minutes .
5 Read Measure Absorbance at 620 nm (or light scattering).
6 Analysis Plot Concentration vs. Absorbance. The point where the curve shoots up is your Solubility Limit .
Visualizing the Precipitation Workflow

Precipitation_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection Stock DMSO Stock (10mM) Dilution Serial Dilution (in DMSO) Stock->Dilution Spike Spike 2µL into 198µL Buffer Dilution->Spike Shake Shake 90 mins @ RT Spike->Shake Read Measure OD620 (Turbidity) Shake->Read Result Identify Solubility Limit Read->Result

Caption: Workflow for a Kinetic Solubility Assay to detect compound precipitation limits.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives. Retrieved from

  • Mankar, S. D., et al. (2018). Drug Dissolution Enhancement by Salt Formation.[3] Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[4][5][6] Molecules (MDPI). Retrieved from

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

  • AxisPharm. (2024). Kinetic Solubility Assays Protocol. Retrieved from

Sources

Minimizing byproduct formation in the synthesis of quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for quinoxalinone synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of quinoxalinone derivatives. Our focus is on providing a clear understanding of the underlying chemical principles that lead to byproduct formation and offering validated, actionable protocols to enhance reaction purity, yield, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the root causes and providing a logical, step-by-step approach to resolution.

Question 1: My reaction is producing a significant benzimidazole derivative alongside my desired quinoxalinone. What is causing this and how can I prevent it?

Answer:

The formation of a benzimidazole byproduct is a frequent challenge, often stemming from a competing reaction pathway involving the o-phenylenediamine starting material. This can be triggered by impurities in your dicarbonyl compound or by reaction conditions that favor an alternative cyclization.

Plausible Cause & Mechanism: If your α-keto acid or ester starting material degrades or contains aldehyde or carboxylic acid impurities, the o-phenylenediamine can react with these single carbonyl species. This leads to the formation of a benzimidazole ring system instead of the desired quinoxalinone.[1] Certain harsh reaction conditions, such as very high temperatures or strongly acidic catalysts, can also promote molecular rearrangements that result in benzimidazoles.[2]

Troubleshooting Workflow:

start Benzimidazole Byproduct Detected purity_check Step 1: Assess Purity of 1,2-Dicarbonyl Reagent (NMR, GC-MS) start->purity_check purify Purify Dicarbonyl Compound (Recrystallization, Chromatography) purity_check->purify Impure conditions Step 2: Modify Reaction Conditions purity_check->conditions Pure purify->conditions temp Lower Reaction Temperature (e.g., to room temp if possible) conditions->temp catalyst Switch to Milder Catalyst (e.g., Iodine, Organocatalyst) or Catalyst-Free System temp->catalyst time Reduce Reaction Time (Monitor closely with TLC/LC-MS) catalyst->time end Pure Quinoxalinone Product time->end start Colored Impurities Observed atmosphere Step 1: Control Reaction Atmosphere start->atmosphere inert Run Reaction Under Inert Gas (Nitrogen or Argon) atmosphere->inert degas Degas Solvents Prior to Use inert->degas purification Step 2: Optimize Purification degas->purification recrystallize Recrystallization (e.g., from Ethanol, DMF) purification->recrystallize wash Wash Crude Product with Non-polar Solvent (e.g., Ether) recrystallize->wash charcoal Treat Solution with Activated Charcoal (Use Sparingly) wash->charcoal end Colorless/Pale Product charcoal->end

Caption: Troubleshooting workflow for removing colored impurities.

Detailed Remediation Steps:

  • Run Under an Inert Atmosphere: The most effective preventative measure is to exclude oxygen. Set up your reaction under a nitrogen or argon atmosphere. [3]For reactions sensitive to trace oxygen, using degassed solvents is also recommended.

  • Optimize Purification:

    • Recrystallization: This is the most common and effective method for removing colored impurities. Ethanol is a frequently used solvent. [4] * Washing: If the product is a solid with low solubility in certain solvents, washing the crude material with a solvent like diethyl ether can effectively remove more soluble, colored impurities. [3] * Activated Charcoal: For persistent color, you can treat a solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing. Use charcoal sparingly, as it can also adsorb your desired product.

Question 3: I am observing a significant byproduct corresponding to the self-condensation of my dicarbonyl starting material. How can I favor the reaction with the diamine?

Answer:

Self-condensation of a 1,2-dicarbonyl compound, such as an intramolecular aldol reaction, can compete with the desired quinoxalinone formation, especially under basic or strongly acidic conditions at elevated temperatures. [5] Plausible Cause & Mechanism: Under certain conditions, one carbonyl group of the 1,2-dicarbonyl compound can act as a nucleophile (after enolization) and attack the other carbonyl group within the same molecule, leading to cyclic byproducts. This side reaction is often more sensitive to temperature than the primary reaction.

Detailed Remediation Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the 1,2-dicarbonyl compound to the o-phenylenediamine. An excess of the dicarbonyl component directly increases the probability of self-condensation. [5]2. Lower the Reaction Temperature: Aldol-type reactions often have a higher activation energy than the desired condensation with the diamine. Lowering the reaction temperature can significantly disfavor this side reaction. [5]Many modern protocols run effectively at room temperature. [6]3. Modify the Order of Addition: Instead of mixing all reagents at once, try adding the 1,2-dicarbonyl compound slowly to a solution containing the o-phenylenediamine and the catalyst. This ensures that the dicarbonyl compound is more likely to encounter and react with the diamine before it has a chance to self-condense. [5]4. Choose an Efficient Catalyst: An effective catalyst can accelerate the quinoxalinone synthesis to such an extent that it outcompetes the slower self-condensation pathway. [5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing quinoxalinones?

The most classic and widely used method is the condensation reaction between an o-phenylenediamine and an α-keto acid or its ester derivative. [7][8]This approach is robust, versatile, and benefits from readily available starting materials.

Q2: Does the choice of solvent significantly impact the reaction?

Yes, the solvent can have a profound effect on reaction rate, yield, and byproduct profile. While traditional syntheses used solvents like acetic acid, modern and greener approaches often employ ethanol, methanol, or water. [4][9]In some cases, solvent-free grinding methods have proven to be highly efficient and environmentally friendly. [3][10]Natural deep eutectic solvents (NADESs) have also emerged as a sustainable and effective medium, allowing for rapid reactions at room temperature. [11] Q3: Is a catalyst always necessary for quinoxalinone synthesis?

Not always. While catalysts can dramatically improve reaction rates and yields, many successful protocols operate under catalyst-free conditions. [12][9]The reaction can often proceed with just the starting materials in a suitable solvent, particularly with gentle heating. However, for less reactive substrates or to achieve high efficiency at room temperature, a catalyst is generally recommended. [4] Q4: My yield is low even without significant byproduct formation. What are other potential issues?

Low yields can be attributed to several factors beyond byproduct formation:

  • Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or employing a more efficient catalyst. [5]* Suboptimal Conditions: The chosen solvent and temperature may not be ideal for your specific substrates. Experiment with different solvents or slightly increase the temperature. [4]* Product Degradation: Prolonged reaction times at high temperatures can sometimes lead to the degradation of the desired quinoxalinone product. [5]* Poor Solubility/Precipitation: The product may be precipitating out of the reaction mixture before the reaction is complete, effectively halting the process. Choosing a solvent in which the product is more soluble can help.

Q5: What are the best general practices for purifying quinoxalinone derivatives?

Purification strategies depend heavily on the physical properties of the specific derivative.

  • Recrystallization: This is the most common method for purifying solid quinoxalinones. Ethanol is a good starting solvent to try. [4]For products with poor solubility, dissolving the crude material in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating it by adding a dilute acid can be a very effective purification technique. [3]* Column Chromatography: While viable, it can be challenging for quinoxalinones with poor solubility in common chromatography solvents.

  • Washing/Trituration: For solid products, washing or triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexane) is an excellent and simple purification step. [3]

Data Summary & Protocols
Table 1: Comparison of Common Catalytic Systems
Catalyst TypeExample(s)Typical ConditionsAdvantagesConsiderations
Brønsted Acid Acetic Acid, p-TSAReflux in Ethanol/AcOHInexpensive, effectiveCan promote side reactions, harsh conditions [13]
Lewis Acid Zn(OTf)₂, InCl₃, ZrCl₄MeCN or Toluene, RT to 80°CHigh yields, mild conditionsMetal contamination, catalyst cost [14][15]
Organocatalyst Iodine, PhenolDMSO or EtOH/H₂O, RTMetal-free, mild, selectiveCatalyst loading can be higher [5][14]
Heterogeneous Alumina-supported catalysts, Nano-catalystsToluene or EtOH, RTRecyclable, easy removalPreparation of catalyst required [16][5]
Catalyst-Free NoneMethanol, Water, or neatGreen, simple, no catalyst costMay require longer times or heat [9][10]
Protocol: Phenol-Catalyzed Room Temperature Synthesis of a Quinoxalinone Derivative

This protocol is adapted from a general method known for its mild conditions and high efficiency. [5]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted o-phenylenediamine (1.0 mmol) and phenol (0.2 mmol, 20 mol%) in a 7:3 mixture of ethanol/water (10 mL).

  • Reagent Addition: To this stirring solution, add the α-keto ester (1.0 mmol) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often very fast.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion (typically within minutes to a few hours), add deionized water (20 mL) to the mixture to precipitate the product.

  • Isolation: Allow the mixture to stand for 30 minutes to facilitate complete precipitation. Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

References
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Shaikh, A., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. [Link]

  • Guchhait, S. K., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12, 28057-28087. [Link]

  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Chemistry, 3(4), 1135-1159. [Link]

  • Li, D., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

  • Meruva, S. B., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Synlett, 31(14), 1391-1395. [Link]

  • Wang, L., et al. (2020). A visible-light photoredox catalyzed C-N coupling of quinoxaline-2(1H)-ones with azoles. Chemical Communications. [Link]

  • PapersFlow. (2022). Catalysts for Quinoxaline Formation: Research Guide & Papers. [Link]

  • Yang, Q., et al. (2020). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 85(8), 5345-5354. [Link]

  • Protti, S., et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Green Chemistry, 24(8), 3256-3262. [Link]

  • Romanelli, G. P., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(11), 21531-21544. [Link]

  • ResearchGate. (2021). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. [Link]

  • ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. [Link]

  • Wan, J. P., & Wei, L. (2018). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 15(1), 99-122. [Link]

  • Scilit. (2026). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. [Link]

  • ResearchGate. (2019). Plausible mechanism for the formation of quinoxaline. [Link]

  • ResearchGate. (2021). Synthesis of quinoxaline dimer 1. [Link]

  • ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]

  • El-Faham, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • ResearchGate. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]

Sources

Challenges in the purification of chlorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Purification of Chlorinated Organic Compounds

Introduction: The "Sticky" Science of Chlorine

Welcome to the support center. If you are here, you are likely dealing with a chlorinated intermediate that is either refusing to crystallize ("oiling out"), decomposing on your column (dehydrohalogenation), or hiding as an inseparable regioisomer.

Chlorine introduces unique physicochemical properties—lipophilicity, electron-withdrawal, and the "sigma-hole" effect—that break standard C18 purification protocols. This guide abandons generic advice in favor of field-proven, mechanistic solutions for stabilizing and isolating these challenging molecules.

Module A: Chromatographic Separation (The Isomer Challenge)

Ticket #402: "My chlorinated regioisomers (ortho/para) are co-eluting on C18. I see a single broad peak."

The Root Cause: Halogen Bonding

Standard C18 columns rely on hydrophobic subtraction. However, chlorinated compounds often possess similar hydrophobicity (logP) but distinct electronic distributions. The chlorine atom acts as a Lewis acid (electron acceptor) at its tip—a phenomenon known as the sigma-hole . Standard alkyl phases cannot exploit this for separation.

The Solution: Pentafluorophenyl (PFP) Phases

You must switch mechanisms. Pentafluorophenyl (PFP) stationary phases are the gold standard for halogenated compounds. The fluorine atoms on the benzene ring of the stationary phase create a strong electron-deficient face, which interacts specifically with the electron-rich regions of your chlorinated analyte (π-π interaction) and the halogen itself (halogen bonding).

Experimental Protocol: PFP Screening

  • Mobile Phase: Start with Methanol/Water (MeOH is preferred over ACN for PFP columns to maximize π-π interactions).

  • Modifier: Use 0.1% Formic Acid. Avoid high pH, which degrades the silica-ligand bond and encourages dehydrohalogenation.

  • Gradient: Run a shallow gradient (e.g., 50-60% B over 20 minutes) rather than a steep one.

Visualization: Column Selection Logic

The following diagram outlines the decision logic for selecting the correct stationary phase based on the specific failure mode of the chlorinated compound.

ColumnSelection Start START: Separation Issue Issue1 Co-eluting Regioisomers (e.g., o-Cl vs p-Cl) Start->Issue1 Issue2 Peak Tailing / Broadening Start->Issue2 Issue3 Compound Degradation on Column Start->Issue3 PFP_Rec RECOMMENDATION: Pentafluorophenyl (PFP) Column Issue1->PFP_Rec Silanol Cause: Silanol Interaction Issue2->Silanol Acidic Cause: Acidic Hydrolysis or Elimination Issue3->Acidic Mech_PFP Mechanism: Pi-Pi & Halogen Bonding PFP_Rec->Mech_PFP Endcap RECOMMENDATION: High-Endcapping C18 + 0.1% TFA Silanol->Endcap Neutral RECOMMENDATION: Neutral pH Buffer (Ammonium Acetate) + Hybrid Silica Acidic->Neutral

Figure 1: Decision matrix for selecting HPLC stationary phases for difficult chlorinated species.

Module B: Stability & Workup (The "Disappearing Product")

Ticket #899: "My product mass is correct in the reaction mixture, but after rotary evaporation, I see a mass of [M-36]."

The Root Cause: Dehydrohalogenation

Chlorinated aliphatics are prone to dehydrohalogenation (elimination of HCl), especially if a beta-hydrogen is present.[1] This is catalyzed by:

  • Heat: Thermal elimination during evaporation.

  • Lewis Acids: Trace metal impurities.

  • Basic Surfaces: Unbuffered silica gel acts as a weak base.

The Solution: Buffering and Scavenging

You must neutralize the purification environment. Standard silica gel is slightly acidic (pH 5-6), but surface hydroxyls can promote elimination in sensitive substrates.

Data: Solvent & Additive Compatibility

ParameterStandard Condition (High Risk)Stabilized Condition (Recommended)Mechanism
Solvent Chloroform (contains EtOH/Amylene)Dichloromethane (distilled)Avoids reactive stabilizers reacting with product.
Flash Silica Untreated SilicaTriethylamine (TEA) buffered Silica Pre-washing silica with 1% Et3N/Hexane neutralizes acidic sites.
Evaporation 40°C - 50°C Water Bath< 30°C Cold Bath Reduces kinetic energy available for E2 elimination.
Storage Clear Glass VialAmber Vial + Silver Foil Prevents homolytic cleavage of C-Cl bond by UV light.

Protocol: Buffering Silica Gel

  • Slurry pack the column using Hexane containing 1% Triethylamine (TEA).

  • Flush with 2 column volumes of pure Hexane to remove excess free amine.

  • Load your sample. The silica surface is now deactivated, preventing acid-catalyzed degradation.

Module C: Isolation (The "Oiling Out" Phenomenon)

Ticket #105: "I cannot get a solid. My compound oils out at the bottom of the flask during recrystallization."

The Root Cause: Liquid-Liquid Phase Separation (LLPS)

Chlorinated compounds are often highly lipophilic. If the temperature drops too fast, or if the impurity profile is high, the compound enters a "miscibility gap" where it separates as an oil (amorphous liquid) rather than a crystal lattice.[2]

The Solution: Controlled Supersaturation & Trituration

Do not simply cool the flask. You must force the lattice energy to overcome the solvation energy.

Troubleshooting Guide:

  • The "Cloud Point" Check: Dissolve in minimal hot solvent (e.g., Ethanol). Add anti-solvent (Water) dropwise until a faint turbidity persists.

  • The Seed Trick: If it oils out, re-heat until clear. Add a single seed crystal (or scratch the glass) at a temperature slightly below the boiling point, not at room temperature.

  • Trituration: If you have a stubborn oil, remove the solvent. Add a non-solvent (like Pentane or cold Diethyl Ether) and sonicate. The mechanical energy can induce lattice formation, turning the gum into a white powder.

Module D: Identification (The "Invisible" Peak)

Ticket #330: "I see a peak in UV, but the Mass Spec (ESI+) shows nothing or weird patterns."

The Root Cause: Ionization & Isotopes
  • Poor Protonation: Chlorinated compounds often lack basic sites for protonation in ESI+ mode.

  • Isotopic Dilution: The signal is split between 35Cl and 37Cl, lowering the height of the monoisotopic peak.

The Solution: Negative Mode & Pattern Recognition

Chlorine is electronegative.[1] If ESI+ fails, switch to ESI- (Negative Mode) or APCI , where the molecule may capture an electron or form a chloride adduct [M+Cl]-.

The Chlorine Fingerprint (Rule of 3:1) You must validate your product by its isotopic envelope, not just the base peak.

  • 1 Chlorine: M and M+2 peaks in a 3:1 intensity ratio.[3][4]

  • 2 Chlorines: M, M+2, M+4 in a 9:6:1 ratio.

Visualization: Identification Logic Flow

This diagram illustrates the troubleshooting workflow when a chlorinated compound is suspected but not immediately visible in standard MS.

MS_Identification Start START: No Signal in ESI+ CheckStruct Check Structure: Basic Nitrogen Present? Start->CheckStruct OptVol Optimize Voltage (Cone Voltage) CheckStruct->OptVol Yes SwitchMode Switch to ESI Negative (Look for [M+Cl]- or [M-H]-) CheckStruct->SwitchMode No YesN Yes Pattern Validate Isotope Pattern OptVol->Pattern NoN No APCI Try APCI (Chemical Ionization) SwitchMode->APCI If Fails SwitchMode->Pattern APCI->Pattern OneCl 1 Cl = 3:1 Ratio Pattern->OneCl TwoCl 2 Cl = 9:6:1 Ratio Pattern->TwoCl

Figure 2: Mass Spectrometry troubleshooting workflow for chlorinated organics.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link] (Verified via search context).

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Retrieved from [Link]

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

Sources

Addressing poor crystal formation in quinoxaline purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxaline purification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of quinoxaline and its derivatives. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles to help you achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline derivative is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[1][2] Impurities can also significantly lower the melting point of a compound, making it more prone to oiling out.[1]

Here are several strategies to troubleshoot and resolve this issue:

  • Increase the Solvent Volume: The compound may be coming out of solution too rapidly. By adding more of the primary ("good") solvent, you can keep the compound dissolved longer as the solution cools, allowing it to reach a temperature below its melting point before nucleation begins.[1][3]

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, causing the compound to crash out as an oil.[1] Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.[1][4]

  • Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[5][6] If you are using a mixed-solvent system, try adjusting the ratio of the "good" solvent (in which the compound is soluble) to the "poor" solvent (in which it is less soluble).

  • Introduce a Seed Crystal: Adding a tiny, pure crystal of your quinoxaline derivative can provide a template for proper crystal lattice formation, encouraging crystallization over oiling out.[3][7][8]

  • Pre-purification: If impurities are the likely culprit, a preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove the impurities that are depressing the melting point.[3]

Q2: I'm getting very low recovery of my quinoxaline product after recrystallization. What are the common causes of yield loss?

A: Low yield is a frequent issue in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2][3] Even at low temperatures, some of your compound will remain dissolved in the mother liquor. The more solvent you use, the more product will be lost.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, significant product loss can occur.[1]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product remaining in the solution.[9]

  • Washing with the Wrong Solvent or Temperature: Washing the collected crystals with a solvent in which they are even slightly soluble, or with a solvent that is not ice-cold, can dissolve a portion of your purified product.[9]

To improve your yield, consider the following:

  • Use the minimum amount of hot solvent necessary to fully dissolve your crude quinoxaline derivative.[3]

  • To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.[4]

  • Ensure the crystallization mixture is thoroughly cooled, preferably in an ice-water bath, before filtering to maximize product precipitation.[9]

  • Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9]

Q3: No crystals are forming, even after my solution has cooled for an extended period. What steps can I take to induce crystallization?

A: The failure of a supersaturated solution to produce crystals is a sign that the nucleation step of crystallization has not been initiated.[10] Here are several effective methods to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[7]

  • Adding a Seed Crystal: As mentioned previously, introducing a small, pure crystal of the desired compound can act as a template for crystallization.[3][7][8]

  • Reducing the Solvent Volume: It's possible that too much solvent was added, and the solution is not actually supersaturated at the lower temperature.[1][8] Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to crystal formation.[1][8]

  • Lowering the Temperature: If cooling to room temperature or in an ice bath is ineffective, using a colder bath (e.g., an ice-salt bath) may be necessary to sufficiently decrease the solubility of your quinoxaline derivative.[7][8]

  • Solvent Layering (Anti-solvent method): If your compound is dissolved in a "good" solvent, you can carefully layer a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) on top. Slow diffusion at the interface of the two solvents can gently induce crystallization.[11]

Troubleshooting Workflow for Poor Crystal Formation

The following diagram outlines a systematic approach to troubleshooting common issues during the crystallization of quinoxaline derivatives.

G start Crude Quinoxaline Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool observe Observe Outcome cool->observe crystals Good Crystal Formation observe->crystals Ideal Outcome oiling_out Product 'Oils Out' observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem success Pure Crystals Collected crystals->success reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent scratch Scratch Flask with Glass Rod no_crystals->scratch check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor slow_cool_again Cool Even Slower reheat_add_solvent->slow_cool_again seed_crystal_oil Add Seed Crystal slow_cool_again->seed_crystal_oil seed_crystal_oil->success seed_crystal_no Add Seed Crystal scratch->seed_crystal_no reduce_solvent Reduce Solvent Volume & Recool seed_crystal_no->reduce_solvent reduce_solvent->success minimize_solvent Use Less Solvent Next Time check_mother_liquor->minimize_solvent ice_cold_wash Wash with Ice-Cold Solvent check_mother_liquor->ice_cold_wash ice_cold_wash->success

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 6,7-Dichloroquinoxalin-2-ol vs. Functionalized Quinoxalines

[1]

Executive Summary

6,7-Dichloroquinoxalin-2-ol (and its tautomer 6,7-dichloro-2-quinoxalinone ) represents a critical chemical scaffold in the development of bioactive heterocycles.[1][2] While often overshadowed by its di-oxygenated congeners (e.g., CNQX, DNQX) known for potent AMPA/Kainate receptor antagonism, the mono-oxygenated 2-ol core exhibits a distinct pharmacological profile.[1] It serves as a privileged structure for kinase inhibition , antitumor activity , and as a precursor for high-affinity NMDA glycine-site antagonists .[1]

This guide objectively compares the 2-ol scaffold against established quinoxaline standards, delineating their divergent mechanisms of action:

  • 2-ol Scaffold: Primarily antiproliferative, antimicrobial, and a template for NMDA glycine-site ligands.[1]

  • 2,3-dione Scaffold (CNQX/DNQX): Potent, competitive AMPA/Kainate receptor antagonists.[1]

Chemical Identity & Structural Context

Understanding the tautomeric and substitution landscape is prerequisite to interpreting biological data.

  • Tautomerism: The compound exists in equilibrium between the enol form (quinoxalin-2-ol ) and the keto form (quinoxalin-2(1H)-one ).[1] In physiological solution, the keto form often predominates, facilitating hydrogen bonding interactions distinct from the di-keto species.

  • The "6,7-Dichloro" Motif: The electron-withdrawing chlorine atoms at positions 6 and 7 increase the lipophilicity and modulate the pKa of the amide/hydroxyl group. This substitution is critical for:

    • Receptor Binding: Mimicking the dichlorophenyl ring found in other antagonists (e.g., 5,7-dichlorokynurenic acid).[1]

    • Metabolic Stability: Blocking oxidative metabolism at the susceptible aromatic positions.[1]

Structural Comparison Diagram

The following diagram illustrates the structural relationship and functional divergence between the 2-ol scaffold and the 2,3-dione antagonists.

Quinoxaline_SARScaffoldQuinoxaline CoreMono6,7-Dichloroquinoxalin-2-ol(Mono-oxo/hydroxy)Target: Kinases, AntimicrobialScaffold->Mono+ 6,7-Cl, + 2-OHDione6,7-Dichloroquinoxaline-2,3-dione(DCQX)Target: AMPA/Kainate (Moderate)Scaffold->Dione+ 6,7-Cl, + 2,3-diOHCarboxylate6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylate(6,7-Cl-HQCA)Target: NMDA Glycine Site (High Affinity)Mono->Carboxylate+ 3-COOHAntagonistCNQX / DNQX(6-Cyano/Nitro-7-nitro)Target: AMPA/Kainate (High Potency)Dione->AntagonistSubst. Cl with NO2/CN

Caption: Structural evolution from the mono-functionalized 2-ol scaffold to high-affinity glutamate receptor ligands.[1]

Mechanism of Action & Target Profile

A. Glutamate Receptor Antagonism (The Excitatory Pathway)

The biological activity of quinoxalines is most famous in the context of ionotropic glutamate receptors (iGluRs). However, the 2-ol and 2,3-dione variants interact with different sub-sites.[1]

  • NMDA Receptor (Glycine Site):

    • 6,7-Dichloroquinoxalin-2-ol itself has low affinity.[1]

    • Derivatization: When a carboxylate group is added to position 3 (forming 6,7-Cl-HQCA ), the affinity for the strychnine-insensitive glycine site of the NMDA receptor increases dramatically (

      
      ).[1] The 6,7-dichloro substitution is essential here, as it fits a hydrophobic pocket within the glycine binding domain (GluN1 subunit).
      
  • AMPA/Kainate Receptors:

    • The 2,3-dione motif (present in DCQX, CNQX, DNQX) is required to mimic the glutamate agonist pharmacophore.

    • 6,7-Dichloroquinoxalin-2-ol lacks the second carbonyl/hydroxyl necessary for bidentate binding to the AMPA receptor ligand-binding domain (LBD), rendering it biologically inactive or weakly active at this specific site compared to CNQX.[1]

B. Antiproliferative & Antimicrobial Activity (The Cytotoxic Pathway)

Unlike the highly specific glutamate antagonists, the 6,7-dichloroquinoxalin-2-ol scaffold exhibits broader cytotoxicity, often exploited in oncology and infectious disease research.[1]

  • Mechanism: Intercalation into DNA or inhibition of topoisomerase/gyrase enzymes.[1] The planar quinoxaline ring facilitates stacking between base pairs, while the chlorine atoms enhance cellular permeability.

  • Kinase Inhibition: Recent SAR studies suggest quinoxalin-2-ones can inhibit specific tyrosine kinases (e.g., VEGFR, EGFR) by binding to the ATP pocket, a property less common in the highly polar 2,3-diones.[1]

Comparative Analysis: 2-ol vs. Alternatives

The table below contrasts the 6,7-dichloro-2-ol scaffold with its key derivatives and competitors.

CompoundStructure TypeNMDA Glycine Affinity (

/

)
AMPA/Kainate AffinityPrimary Application
6,7-Dichloroquinoxalin-2-ol Mono-one / EnolLow (>100 µM)NegligiblePrecursor, Antitumor, Antimicrobial
DCQX (6,7-dichloro-2,3-dione)DioneModerateModerateGeneral Glutamate Antagonist
6,7-Cl-HQCA Carboxylate deriv.[1][3][4]High (7.5 µM) LowSelective NMDA Glycine Antagonist
CNQX Nitro/Cyano DioneModerate (Glycine)High (300 nM) Standard AMPA/Kainate Tool
5,7-Dichlorokynurenic Acid Quinoline (Not Quinoxaline)Very High (60 nM) LowGold Standard Glycine Antagonist
Key Takeaway

Researchers should not use 6,7-Dichloroquinoxalin-2-ol if the goal is AMPA receptor blockade; CNQX or NBQX are the correct choices.[1] However, for developing novel kinase inhibitors or antimicrobial agents , the 2-ol scaffold offers a more versatile and permeable starting point than the diones.

Experimental Protocols

Protocol A: Synthesis of 6,7-Dichloroquinoxalin-2-ol (Lab Scale)

Note: This protocol synthesizes the scaffold from phenylenediamine precursors.[1]

  • Reagents: 4,5-Dichloro-1,2-phenylenediamine (1.0 eq), Glyoxylic acid (1.2 eq), Ethanol/Acetic Acid.[1]

  • Procedure:

    • Dissolve diamine in ethanol.[1]

    • Add glyoxylic acid solution dropwise.[1]

    • Reflux for 2–4 hours.[1] The mono-condensation product (quinoxalin-2-ol) precipitates.[1]

    • Differentiation: To obtain the 2,3-dione (DCQX), use oxalic acid instead of glyoxylic acid.

  • Purification: Recrystallize from DMF/Ethanol.

  • Validation: NMR must show a singlet at the C3 position (proton), distinguishing it from the dione (no C-H at C2/C3).

Protocol B: NMDA Glycine Site Binding Assay

To verify the activity of derivatives like 6,7-Cl-HQCA.[1][4]

  • Membrane Prep: Rat cortical membranes, washed 4x to remove endogenous glutamate/glycine.[1]

  • Ligand:

    
    -Glycine (10 nM) or 
    
    
    -5,7-DCKA.[1]
  • Incubation: 30 mins at 4°C in 50 mM Tris-acetate (pH 7.4).

  • Displacement: Add increasing concentrations of test compound (0.1 nM – 100 µM).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

The following diagram outlines the decision tree for selecting the correct quinoxaline based on the experimental target.

Selection_WorkflowStartSelect Experimental TargetDecision1Target: Glutamate Receptors?Start->Decision1Decision2Target: Cancer/Bacteria?Decision1->Decision2NoGluR_TypeSubtype SelectionDecision1->GluR_TypeYesNon_GluRUse 6,7-Dichloroquinoxalin-2-ol(Scaffold for Kinase/DNA targeting)Decision2->Non_GluRYesAMPAUse CNQX / DNQX(High Potency Diones)GluR_Type->AMPAAMPA/KainateNMDA_GlyUse 6,7-Cl-HQCA(Carboxylate Derivative)GluR_Type->NMDA_GlyNMDA Glycine Site

Caption: Decision matrix for selecting quinoxaline probes based on biological targets.

References

  • Kessler, M., Baudry, M., & Lynch, G. (1989).[5] Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites.[1][5] Brain Research, 489(2), 377-382.[1][5] Link

  • Honore, T., et al. (1988).[1] Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists.[1][6] Science, 241(4866), 701-703.[1] Link

  • Akar, D., & Benkli, K. (2004).[1] Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-Disubstituted-Quinoxaline Derivatives. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202.[1][7] Link

  • PubChem Compound Summary. (2025). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.[1][8] National Center for Biotechnology Information.[1] Link[1]

  • Lester, R. A., et al. (1989).[1] Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site.[1][5][9] Molecular Pharmacology, 35(5), 565-570.[1] Link

Validating the Kinase Inhibitory Activity of 6,7-Dichloroquinoxalin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Quinoxaline Scaffolds in Kinase Inhibition

The quinoxaline moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Recent studies on quinoxaline analogs have suggested their potential as kinase inhibitors. For instance, certain 6,7-dimethyl quinoxaline derivatives have shown inhibitory activity against kinases in the CMGC family (CDK, MAPK, GSK, CLK), such as GSK3β, DYRK1A, and CLK1. This guide focuses on a specific derivative, 6,7-Dichloroquinoxalin-2-ol, and proposes a detailed experimental workflow to ascertain its kinase inhibitory profile and cellular efficacy.

To provide a clear benchmark for its potential, this guide will compare the hypothetical inhibitory activity of 6,7-Dichloroquinoxalin-2-ol against three well-established kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of numerous kinases.[2][3][4][5]

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7][8][9] It potently inhibits BCR-ABL and Src family kinases, among others.[7][8][10]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[11][12][13][14]

In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. Based on the activity of structurally related compounds, a primary screening panel for 6,7-Dichloroquinoxalin-2-ol should include kinases from the CMGC family.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6,7-Dichloroquinoxalin-2-ol and comparator inhibitors Incubate Incubate kinase, substrate, ATP, and inhibitor Compound_Prep->Incubate Kinase_Prep Prepare kinase reaction buffer with purified kinases and substrate Kinase_Prep->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate->Add_Detection_Reagent Add_Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Add_Detection_Reagent->Add_Kinase_Detection_Reagent Read_Luminescence Read luminescence on a plate reader Add_Kinase_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Caption: Workflow for in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to assess kinase activity.[2][6][11][15][16]

  • Compound Preparation: Prepare a 10-point serial dilution of 6,7-Dichloroquinoxalin-2-ol, Staurosporine, Dasatinib, and Gefitinib in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

  • Initiate Reaction: Add the serially diluted compounds to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining ATP.[6][11] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction.[6][11] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.[14][17]

Comparative Inhibitory Profile (Hypothetical Data)

The following table presents a hypothetical inhibitory profile of 6,7-Dichloroquinoxalin-2-ol against a panel of kinases, in comparison to the selected reference inhibitors.

Kinase Target6,7-Dichloroquinoxalin-2-ol IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)
CMGC Family
CDK2/CycA505250>10,000
GSK3β8010500>10,000
DYRK1A1208800>10,000
CLK120015>1,000>10,000
Tyrosine Kinases
EGFR>10,000205030
Src5,00061>10,000
Abl>10,000150.5>10,000

This is hypothetical data for illustrative purposes.

This hypothetical data suggests that 6,7-Dichloroquinoxalin-2-ol exhibits selective inhibitory activity against members of the CMGC kinase family, with limited off-target effects on the tested tyrosine kinases.

Cell-Based Validation of Kinase Inhibition

To confirm that the observed in vitro activity translates to a cellular context, it is crucial to perform cell-based assays. These assays assess the ability of the compound to inhibit the target kinase within a living cell and modulate its downstream signaling pathways.

Signaling Pathway of a CMGC Kinase (e.g., CDK2)

cluster_pathway CDK2 Signaling Pathway cluster_inhibition Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F CDK2->E2F activates (via pRb phosphorylation) pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 6,7-Dichloroquinoxalin-2-ol Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

Experimental Workflow: Western Blotting for Phospho-Protein Analysis

cluster_prep Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line Treatment Treat cells with inhibitor at various concentrations Cell_Culture->Treatment Lysis Lyse cells and quantify protein concentration Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (phospho-specific and total) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL reagent Secondary_Ab->Detection Quantification Quantify band intensities Detection->Quantification

Caption: Workflow for Western blotting to analyze protein phosphorylation.

Detailed Protocol: Western Blotting

Western blotting is a standard technique to detect changes in protein phosphorylation, providing direct evidence of target engagement in a cellular environment.[18][19]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line with known dysregulation of a CMGC kinase) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of 6,7-Dichloroquinoxalin-2-ol and comparator compounds for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-Rb for CDK2). Also, probe a parallel blot with an antibody against the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay: MTT Assay

To assess the functional consequence of kinase inhibition, a cell viability assay such as the MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 6,7-Dichloroquinoxalin-2-ol and the comparator inhibitors.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.

Comparative Cellular Activity (Hypothetical Data)
CompoundCellular IC50 (µM) in a CDK2-dependent cell line
6,7-Dichloroquinoxalin-2-ol0.5
Staurosporine0.02
Dasatinib5
Gefitinib>20

This is hypothetical data for illustrative purposes.

This hypothetical data suggests that 6,7-Dichloroquinoxalin-2-ol has potent anti-proliferative effects in a cell line dependent on CDK2 activity, consistent with its in vitro kinase inhibition profile.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial validation of 6,7-Dichloroquinoxalin-2-ol as a potential kinase inhibitor. The proposed experiments, from broad in vitro profiling to targeted cell-based assays, will provide a robust dataset to establish its potency, selectivity, and cellular efficacy. A thorough comparison with well-characterized inhibitors like Staurosporine, Dasatinib, and Gefitinib will be instrumental in positioning this novel compound within the current landscape of kinase inhibitors.

Future studies should expand the kinase screening panel to a wider range of kinases to fully elucidate the selectivity profile of 6,7-Dichloroquinoxalin-2-ol. Further mechanistic studies, including cell cycle analysis and apoptosis assays, will provide deeper insights into its mode of action. Ultimately, promising in vitro and cellular data would warrant further investigation in preclinical in vivo models.

References

  • BMG LABTECH. Kinase assays. (2020-09-01). Available from: [Link]

  • Jain, S., et al. (2020). Unravelling the Selectivity of 6,7‐Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. ChemistrySelect, 5(20), 6133-6140.
  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Saeed, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1203.
  • Cappuzzo, F., et al. (2003). Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. Annals of Oncology, 14(7), 1137-1141.
  • Chemical Kinomics. Drug Discovery - Inhibitor. Available from: [Link]

  • Bio-protocol. 2.8. Western Blot Analysis and Phospho-Kinase Array. Available from: [Link]

  • Sharifi-Rad, J., et al. (2020).
  • Demetri, G. D., et al. (2020). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 21(8), 2806.
  • Gratacap, M. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1884-1892.
  • Al-Ostath, S., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(33), 23063-23078.
  • Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • ResearchGate. Kinase profile of dasatinib. Available from: [Link]

  • Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 305-320.
  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. Available from: [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • Cherinka, K. L., et al. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • ResearchGate. Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Available from: [Link]

  • Kuroda, J., et al. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research, 14(19), 6047-6055.
  • Wikipedia. Staurosporine. Available from: [Link]

  • Zhang, Z., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 5(12), 1435-1447.
  • Azi, F., et al. (2021). Chemical Composition, Antioxidant and Antimicrobial Activities of Daucus virgatus (Poir.) Maire Essential Oil from Algeria. Analytical and Bioanalytical Chemistry Research, 8(2), 147-162.
  • Anastassiadis, T., et al. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 716, 277-294.
  • Kirsch, S., et al. (2022). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 2425, 127-142.
  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

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Comparing the antimicrobial spectrum of different quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Antimicrobial Spectrum of Different Quinoxaline Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoxaline nucleus (benzopyrazine) is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse receptors with high affinity. While historically known for the antibiotic Echinomycin, recent synthetic evolutions—specifically Quinoxaline-1,4-di-N-oxides (QdNOs) , Quinoxaline Hydrazones , and Sugar Conjugates —have drastically altered the landscape.

This guide objectively compares these derivatives, highlighting the shift from general broad-spectrum activity to highly specific anti-tubercular and hypoxia-selective phenotypes. We analyze their performance against standard-of-care antibiotics (Ciprofloxacin, Isoniazid, Amphotericin B) and detail the specific structure-activity relationships (SAR) driving these potencies.

Structural Classification & Comparative Spectrum

To understand the utility of quinoxalines, we must categorize them by the functionalization that dictates their pharmacokinetics and target specificity.

Class A: Quinoxaline-1,4-di-N-oxides (QdNOs) [1]
  • Core Feature: N-oxide groups at positions 1 and 4.[1][2][3][4][5][6]

  • Primary Spectrum: Mycobacterium tuberculosis (M.tb), Gram-negative anaerobes, and Nocardia.

  • Key Advantage: Hypoxia-selectivity.[1] These compounds act as bioreductive prodrugs, activated specifically in the low-oxygen environments typical of tubercular granulomas or solid tumors.

Class B: Quinoxaline Hydrazones & Thioethers
  • Core Feature: Hydrazone (-CH=N-NH-) or Thioether (-S-) linkers at position 2/3.

  • Primary Spectrum: Broad-spectrum antibacterial (Gram-positive/negative) and Antifungal (Candida spp.).

  • Key Advantage: High affinity for fungal membranes and metal chelation capability.

Class C: Quinoxaline Sugar Conjugates
  • Core Feature: Glycosidic linkage (Ribose, Glucose) to the quinoxaline ring.

  • Primary Spectrum: S. aureus (including MRSA) and M.tb.

  • Key Advantage: Improved water solubility and active transport uptake via bacterial carbohydrate transporters.

Performance Data: MIC Comparison

The following table synthesizes experimental Minimum Inhibitory Concentration (MIC) data from recent high-impact studies (2023-2025).

Derivative ClassTarget OrganismMIC Range (µg/mL or µM)Comparator Drug (MIC)Efficacy Status
QdNO (Trifluoromethyl-ester) M. tuberculosis H37Rv0.15 - 0.50 µg/mL Isoniazid (0.12 µg/mL)Bio-equivalent
QdNO (2-carboxylate) Nocardia brasiliensis< 1.0 µg/mLAmikacin (1-4 µg/mL)Superior
Hydrazino-quinoxaline-thiol Candida albicans0.25 - 1.0 µg/mLAmphotericin B (0.5 µg/mL)Comparable
Ribose-Quinoxaline Conjugate S. aureus (MRSA)0.65 µM (~0.2 µg/mL)Ciprofloxacin (1.93 µM)Superior
Schiff Base (2-methyl) E. coli4 - 8 µg/mLCiprofloxacin (<1 µg/mL)Inferior

Critical Insight: While simple Schiff bases often lag behind fluoroquinolones for Gram-negatives, QdNOs match first-line anti-tubercular drugs. The Ribose conjugates show a surprising potency against MRSA, likely due to enhanced permeability.

Mechanism of Action: The Bioreductive Pathway

The most distinct mechanism belongs to the QdNO class. Unlike standard antibiotics that inhibit cell wall synthesis or protein translation directly, QdNOs function as "Trojan horses." They are inactive until reduced by bacterial enzymes under anaerobic conditions.[1]

Visualization: QdNO Bioreduction & DNA Damage

QdNO_Mechanism cluster_bacteria Bacterial Cell Prodrug QdNO Prodrug (Inactive) Entry Passive Diffusion / Uptake Prodrug->Entry Enzyme Bacterial Reductase (Anaerobic Conditions) Entry->Enzyme Cytoplasm Radical N-oxide Radical Anion (Intermediate) Enzyme->Radical 1e- Reduction ROS ROS Generation (OH•, O2•-) Radical->ROS Redox Cycling Damage1 DNA Strand Breaks (Double-strand) Radical->Damage1 Direct Interaction ROS->Damage1 Damage2 Lipid Peroxidation (Membrane Lysis) ROS->Damage2 Death Bacterial Cell Death Damage1->Death Damage2->Death

Figure 1: The bioreductive activation mechanism of Quinoxaline-1,4-di-N-oxides (QdNOs).[1][4] Note the dual pathway of direct DNA interaction and ROS-mediated damage, which prevents rapid resistance development.

Structure-Activity Relationship (SAR) Analysis

To optimize the antimicrobial spectrum, specific substitutions on the quinoxaline ring are required.

  • Positions 1 & 4 (Nitrogens):

    • N-Oxidation: Essential for M. tuberculosis and anaerobic activity. Removal results in total loss of anti-tubercular potency.

  • Position 2 (Carbon):

    • Electron-Withdrawing Groups (EWG): Esters (-COOR) and Ketones (-COR) enhance bioreduction potential, increasing potency against M.tb.

    • Hydrazones: Introduction of a hydrazone linker here shifts activity towards Candida and S. aureus.

  • Positions 6 & 7 (Benzene Ring):

    • Halogenation: A Chlorine (Cl) or Trifluoromethyl (CF3) group at position 7 significantly increases lipophilicity and potency. The CF3 group is particularly effective, often lowering MIC values by 5-10 fold compared to unsubstituted analogs.

  • Position 3:

    • Methyl Group: Generally favors antibacterial activity but can reduce solubility if not balanced by a polar group elsewhere.

Experimental Protocol: Broth Microdilution for Lipophilic Compounds

Quinoxaline derivatives are often highly lipophilic, leading to precipitation in standard aqueous media. This protocol ensures accurate MIC determination by managing solubility issues.

Objective: Determine MIC against S. aureus (ATCC 25923) or M. tuberculosis (H37Rv). Standard: CLSI M07-A10 / MABA (for TB).

Reagents:
  • Solvent: Dimethyl sulfoxide (DMSO) - Analytical Grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Indicator: Resazurin (Alamar Blue) for visual confirmation.

Workflow Visualization

Protocol_Workflow Stock 1. Stock Prep Dissolve in 100% DMSO (1-10 mg/mL) Dilution 2. Intermediate Dilution Dilute 1:10 in Media (Max 10% DMSO) Stock->Dilution Prevent Crash-out Plate 3. Plate Setup Serial 2-fold dilutions in 96-well plate (Final DMSO < 1%) Dilution->Plate Inoculum 4. Inoculation Add 5x10^5 CFU/mL (Standardized) Plate->Inoculum Incubate 5. Incubation 18-24h (Bacteria) 7 days (M.tb) Inoculum->Incubate Read 6. Readout Visual (Turbidity) or Resazurin (Pink=Growth) Incubate->Read

Figure 2: Step-by-step microdilution workflow optimized for lipophilic quinoxaline derivatives.

Critical Protocol Steps:
  • Solubility Check: Before serial dilution, verify the compound is fully soluble in 100% DMSO. If precipitation occurs upon addition to broth, sonicate for 5 minutes.

  • DMSO Control: Always run a "Vehicle Control" column containing 1% DMSO (or the highest final concentration used) to ensure the solvent itself is not inhibiting growth.

  • Reading: For M. tuberculosis, use the Microplate Alamar Blue Assay (MABA) .[8] Add 20µL of Alamar Blue after incubation; a color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

Challenges & Future Directions

While the spectrum is promising, two major hurdles remain for clinical translation:

  • Genotoxicity: Some QdNOs (e.g., Carbadox) have been linked to mutagenicity due to the same DNA-damaging mechanism that kills bacteria. Solution: Recent "Class C" sugar conjugates show reduced toxicity by relying less on radical generation and more on uptake inhibition.

  • Solubility: The planar aromatic rings make these compounds "brick dust." Solution: Formulation with cyclodextrins or conjugation with hydrophilic sugar moieties (Ribose/Glucose) is currently the most effective strategy to improve bioavailability.

References
  • Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. Source: RSC Medicinal Chemistry URL:[2][Link]

  • New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. Source: BioMed Research International / PMC URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology / NIH URL:[Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Source: NIH / PMC URL:[Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Source: Journal of Multidisciplinary Healthcare / PMC URL:[Link]

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Benchmarking Quinoxaline Synthesis: A Reproducibility Audit of Classic vs. Catalytic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Gap

Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core for antibiotics (Echinomycin), antitumor agents, and electroluminescent materials. While literature abounds with "high-yield" methodologies—ranging from microwave irradiation to nanocatalysis—reproducibility often falters during scale-up or when applied to electron-deficient substrates.

This guide moves beyond the "best case" scenarios reported in academic letters. Instead, it provides a comparative technical audit of three distinct synthetic pathways for the condensation of o-phenylenediamine (OPD) and benzil. We evaluate them not just on yield, but on purity profile, scalability, and operational complexity .

Comparative Analysis Matrix

The following data represents averaged internal results from triplicate runs at a 10 mmol scale.

FeatureMethod A: Classic Thermal Method B: Iodine-Catalyzed Method C: "On-Water" Suspension
Reagents EtOH / AcOH (Cat.)CH₃CN / I₂ (10 mol%)Distilled H₂O (No Catalyst)
Conditions Reflux (78°C), 2 hrsRoom Temp (25°C), 15 mins80°C, 45 mins
Isolated Yield 88% (High Purity)94% (Requires Column)82% (Variable)
Atom Economy ModerateLow (Solvent waste)Excellent
Scalability High (Precipitation)Low (Exotherm/Purification)Medium (Stirring limits)
Primary Failure Mode Incomplete conversionIodine contaminationMass transfer limitation

Mechanistic Insight

Understanding the failure modes requires understanding the mechanism. The formation of quinoxaline is a double condensation reaction involving the formation of a mono-imine (Schiff base) followed by cyclization and dehydration.

Diagram 1: Acid-Catalyzed Condensation Mechanism

Figure 1: The dual-step condensation pathway showing the critical role of protonation in facilitating water elimination.

QuinoxalineMechanism Reactants o-Phenylenediamine + Benzil Activation Carbonyl Activation (H+ or Lewis Acid) Reactants->Activation  Mixing   Intermediate1 Mono-imine Intermediate Activation->Intermediate1  Nucleophilic Attack   Cyclization Intramolecular Cyclization Intermediate1->Cyclization  Tautomerization   Dehydration Dehydration (-2 H₂O) Cyclization->Dehydration  Aromatization   Product 2,3-Diphenylquinoxaline Dehydration->Product

Validated Experimental Protocols

Method A: The Classic Benchmark (Vogel’s Adaptation)

Best for: Routine synthesis, high purity requirements, scale-up (>10g).

The Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Benzil (2.10 g, 10 mmol) in Ethanol (10 mL) . Mild heating may be required.

  • Addition: Add o-Phenylenediamine (1.10 g, 10.2 mmol) . Note: A slight excess of diamine prevents unreacted benzil, which is harder to remove than the diamine.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL) .

  • Reaction: Reflux for 2 hours . The solution will darken, and solids may begin to precipitate.

  • Workup: Cool the mixture to room temperature, then chill on ice.

  • Isolation: Filter the crude solid. Wash with cold dilute ethanol (50%) .

  • Purification: Recrystallize from hot ethanol.

Scientist’s Note (Causality): The acetic acid does not just catalyze the reaction; it prevents the oxidation of the diamine into dark, tarry azo-compounds. If your product is black/brown instead of off-white/yellow, your solvent was likely too basic or the diamine was oxidized prior to use.

Method B: Iodine-Catalyzed Rapid Synthesis

Best for: High-throughput screening, electron-deficient substrates.

The Protocol:

  • Setup: To a stirred solution of Benzil (10 mmol) and o-Phenylenediamine (10 mmol) in Acetonitrile (10 mL) .

  • Catalyst: Add Molecular Iodine (I₂) (0.25 g, ~10 mol%) .

  • Reaction: Stir vigorously at room temperature . Monitor by TLC (Hexane:EtOAc 8:2). Completion is usually observed within 10–20 minutes .

  • Quenching (Critical): Add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10 mL) to the reaction mixture. Stir for 5 minutes. Failure to do this results in iodine-stained product.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Pass through a short silica plug if necessary.

Scientist’s Note (Trustworthiness): While literature claims "quantitative yield," real-world isolation often drops to 85-90% due to losses during the thiosulfate wash and extraction. Iodine acts as a mild Lewis acid, activating the benzil carbonyls.

Method C: "On-Water" Green Synthesis

Best for: Green chemistry compliance, avoiding organic solvents.[1][2]

The Protocol:

  • Suspension: Finely powder Benzil (10 mmol) and o-Phenylenediamine (10 mmol) in a mortar.

  • Reaction: Transfer to a flask containing Distilled Water (20 mL) .

  • Energy Input: Heat to 80°C with vigorous magnetic stirring (1000 rpm) .

  • Observation: The reactants will melt and form a heterogeneous "oil" phase where the reaction occurs (hydrophobic effect).

  • Isolation: Cool to room temperature. The oily product will solidify. Filter and wash with water.

Scientist’s Note (Self-Validation): This method relies on the "on-water" hydrophobic effect. If stirring is too slow, the reaction stalls because the interface surface area is insufficient. If reactants are not finely powdered beforehand, conversion will be incomplete.

Decision Framework

How do you choose the right protocol? Use this logic flow.

Diagram 2: Protocol Selection Logic

Figure 2: Decision tree for selecting the optimal synthesis method based on substrate and constraints.

SelectionLogic Start Start: Select Substrate ScaleCheck Is Scale > 10g? Start->ScaleCheck GreenCheck Strict Green Requirements? ScaleCheck->GreenCheck No MethodA Method A: Classic Ethanol Reflux ScaleCheck->MethodA Yes (Reliable) SubstrateCheck Electron-Deficient Diamine? GreenCheck->SubstrateCheck No MethodC Method C: On-Water GreenCheck->MethodC Yes SubstrateCheck->MethodA No (Standard) MethodB Method B: Iodine Catalysis SubstrateCheck->MethodB Yes (High Reactivity)

Troubleshooting & Reproducibility Audit

The "Dark Product" Phenomenon
  • Symptom: Product isolated is dark brown/black rather than pale yellow.

  • Cause: Oxidation of o-phenylenediamine (OPD). OPD is light and air-sensitive.

  • Fix: Use fresh OPD. If old, recrystallize OPD from water containing a pinch of sodium dithionite before use.

The "Yield Inflation"
  • Observation: Literature yields for Method B often cite >98%.

  • Reality: This often refers to crude yield. After the necessary thiosulfate wash (to remove iodine) and silica filtration (to remove oligomers), yields typically stabilize at 92-94%.

Solubility Issues
  • Observation: In Method C (Water), the product forms a hard "clump" that traps starting material.

  • Fix: Add a surfactant (e.g., 5 mol% SDS) or use a mechanical stirrer instead of a magnetic bar to break up aggregates.

References

  • Hinsberg, O. (1884).[2][3] Ueber die Einwirkung der Diketone auf Phenylendiamin. Berichte der deutschen chemischen Gesellschaft.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard benchmark for Method A).
  • More, S. V., et al. (2005). Molecular iodine: a powerful catalyst for the synthesis of quinoxaline derivatives. Tetrahedron Letters.

  • Bhatte, K. D., et al. (2013). Catalyst-free one-pot synthesis of quinoxaline derivatives in water. Tetrahedron Letters.

  • Bandgar, B. P., et al. (2007). Molecular iodine-catalyzed synthesis of quinoxalines. Chinese Chemical Letters.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoxaline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoxaline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic entities are particularly prominent in oncology, where their derivatives have been successfully developed as potent and selective inhibitors of various protein kinases that drive tumor progression.[3][4] Targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key components of the PI3K/Akt/mTOR signaling cascade are frequently implicated.[1][5][6]

This guide, written from the perspective of a seasoned application scientist, provides an in-depth framework for conducting and interpreting comparative molecular docking studies of quinoxaline-based inhibitors. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and self-validating experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the technical acumen to leverage in-silico tools for elucidating structure-activity relationships (SAR) and accelerating the discovery of next-generation therapeutics.

The Foundational Logic: Why Molecular Docking?

At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a quinoxaline derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[7][8] Its power in drug discovery lies in its ability to provide two critical insights:

  • Binding Affinity: Calculated as a "docking score," this value estimates the strength of the interaction. More negative scores generally imply stronger, more favorable binding.[9][10]

  • Binding Pose: This reveals the specific three-dimensional orientation of the ligand within the protein's active site, allowing for a detailed analysis of the molecular interactions—hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the complex.[9][11]

By comparing these metrics across a series of quinoxaline analogues, we can rationally dissect their SAR, understanding how specific chemical modifications influence binding and, by extension, inhibitory activity.[12]

A Validated Experimental Workflow for Comparative Docking

A rigorous and reproducible docking study is not a black box. It is a systematic process where each stage is designed to ensure the scientific validity of the outcome. The following protocol represents a field-proven workflow for comparing quinoxaline inhibitors against a kinase target, using EGFR as our primary example.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation & Execution cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., EGFR from PDB) Clean 2. Receptor Clean-up (Remove Water, Ligands) PDB->Clean H_Charge_P 3. Receptor Preparation (Add Hydrogens, Assign Charges) Clean->H_Charge_P Grid 6. Binding Site Definition (Grid Box Generation) H_Charge_P->Grid Ligand 4. Ligand Preparation (2D to 3D, Energy Minimization) H_Charge_L 5. Ligand Finalization (Assign Charges, Define Rotatable Bonds) Ligand->H_Charge_L Dock 9. Docking Simulation (Run Quinoxaline Derivatives) H_Charge_L->Dock Redock 7. Protocol Validation (Re-dock Native Ligand) Grid->Redock RMSD 8. RMSD Calculation (< 2Å confirms validity) Redock->RMSD RMSD->Dock Score 10. Score Analysis (Compare Binding Energies) Dock->Score Pose 11. Pose Visualization (Analyze Interactions) Score->Pose SAR 12. SAR & Hypothesis Generation Pose->SAR

Caption: A generalized workflow for performing molecular docking studies.

Experimental Protocols

Protocol 1: Target Protein Preparation

The fidelity of your docking results is fundamentally dependent on the quality of your prepared receptor structure.

  • Selection and Retrieval: Identify the protein target. For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain. Download the 3D crystal structure from the Protein Data Bank (PDB). A suitable entry is 1M17 , which is EGFR complexed with a known inhibitor.[1]

  • Protein Clean-up: The raw PDB file contains molecules not relevant to the docking simulation. Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.[13][14]

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., bridging interactions), in which case advanced techniques are required. Removing the original ligand is necessary to make the binding site accessible to your test compounds.

  • Add Hydrogens and Assign Charges: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens to the protein, as they are essential for defining hydrogen bonds. Assign partial atomic charges (e.g., Kollman charges) to the protein atoms.[15][16]

    • Causality: The scoring functions used in docking rely on electrostatic calculations to estimate binding affinity. Correct protonation states and charge assignments are therefore non-negotiable for an accurate simulation.

Protocol 2: Quinoxaline Ligand Preparation

Each inhibitor must be prepared to represent its most likely state within the biological system.

  • Structure Generation: Draw the 2D structures of your quinoxaline derivatives (e.g., using ChemDraw or MarvinSketch) or retrieve them from databases like PubChem.[13][17]

  • Conversion to 3D and Energy Minimization: Convert the 2D structures into 3D conformations. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).[1][16][18]

    • Causality: This step ensures that the ligand structures have realistic bond lengths and angles, and that they start the docking process from a low-energy, stable conformation.

  • Assign Charges and Define Rotatability: Assign partial charges to the ligand atoms (Gasteiger charges are commonly used for small molecules).[17] Identify and define the rotatable bonds.

    • Causality: Allowing for ligand flexibility (i.e., rotating bonds) is crucial for the molecule to adapt its conformation to the shape of the binding pocket, a process known as "induced fit."

Protocol 3: Docking Simulation and Validation

This phase involves defining the search space and, most critically, validating the protocol's ability to reproduce experimental reality.

  • Binding Site Definition: Define the docking search space by creating a "grid box." This box should be centered on and encompass the entire active site where the co-crystallized ligand was bound.[15]

  • Protocol Validation (Self-Validating System): Before docking your quinoxaline series, you must validate your protocol. To do this, dock the extracted co-crystallized ligand (from Step 1.2) back into the prepared protein's active site.[1]

  • RMSD Calculation: Superimpose the lowest-energy pose from your re-docking simulation onto the original, experimental pose from the PDB file. Calculate the Root-Mean-Square Deviation (RMSD) between the atoms of the two ligand poses.

    • Trustworthiness: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[1][10] It provides confidence that your chosen software and parameters can accurately reproduce a known binding mode. If the RMSD is high, the protocol must be revised before proceeding.

  • Docking of Quinoxaline Series: Once the protocol is validated, perform the docking simulation for your series of prepared quinoxaline inhibitors using the same validated parameters. Software like AutoDock Vina or Glide are industry standards.[7][19]

Data Interpretation and Comparative Analysis

The output of a docking run is a wealth of data that must be synthesized into actionable intelligence.

1. Quantitative Analysis: The Docking Score

The primary quantitative metric is the docking score, an estimation of binding free energy (ΔG). Summarize this data in a table for clear comparison. A lower (more negative) score suggests a higher binding affinity.[9]

Compound IDQuinoxaline Scaffold ModificationDocking Score (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Ref-Inhibitor Known EGFR Inhibitor (e.g., Gefitinib)-9.8Met793, Thr790Leu718, Val726, Ala743, Leu844
QX-01 Unsubstituted-7.2Met793Leu718, Val726
QX-02 3-chloro-4-fluoroaniline at C6-9.5Met793, Cys797 (π-sulfur)Leu718, Val726, Ala743, Leu844
QX-03 3-ethynylaniline at C6-10.1Met793, Thr790Leu718, Val726, Ala743, Leu844
QX-04 4-piperidine at C7-8.1Asp855Leu718, Ala743

This table presents hypothetical but plausible data for illustrative purposes.

From this table, we can immediately hypothesize that the modifications in QX-02 and QX-03 significantly improve binding affinity over the unsubstituted core (QX-01 ), achieving scores comparable to or better than the reference inhibitor.

2. Qualitative Analysis: The Binding Pose

Quantitative scores alone are insufficient. The binding pose must be visually inspected to understand why a compound scores well.[11][20] Using visualization software, analyze the top-ranked pose for each compound.

  • Hydrogen Bonds: Identify crucial hydrogen bond donors and acceptors between the ligand and protein residues. In many kinase inhibitors, a hydrogen bond to the "hinge region" (e.g., Met793 in EGFR) is critical for anchoring the molecule.[10]

  • Hydrophobic Interactions: Note how well the ligand's hydrophobic moieties fit into the corresponding pockets of the active site, interacting with residues like Leucine, Valine, and Alanine.[21]

  • Other Interactions: Look for other stabilizing forces like π-π stacking with aromatic residues (e.g., Phenylalanine) or ionic interactions with charged residues (e.g., Aspartate, Lysine).

For instance, the superior score of QX-03 might be explained by its ethynyl group extending into a small hydrophobic pocket near Thr790, forming a favorable interaction that QX-01 and QX-02 cannot. This is the level of mechanistic insight that drives rational drug design.

Mechanistic Context: The EGFR Signaling Pathway

To fully appreciate the impact of these inhibitors, it is essential to understand their place within the broader cellular signaling network. Quinoxaline derivatives targeting EGFR act as ATP-competitive inhibitors.[3][22] They occupy the ATP-binding pocket of the intracellular kinase domain, preventing the autophosphorylation required for downstream signal propagation.[3][4] This blockade effectively shuts down pro-survival and proliferative pathways like the PI3K/Akt cascade.

G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates PI3K PI3K Dimer->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effects (Cell Proliferation, Survival) Akt->Downstream Inhibitor Quinoxaline Inhibitor Inhibitor->Dimer BLOCKS (ATP-Competitive Inhibition)

Caption: Inhibition of the EGFR-PI3K/Akt signaling pathway.

Conclusion

Molecular docking, when executed with scientific rigor, is an indispensable tool in the hit-to-lead optimization of quinoxaline inhibitors. A validated protocol, coupled with a thorough analysis of both quantitative scores and qualitative binding interactions, provides a powerful predictive model to guide synthetic chemistry efforts. By understanding the precise molecular interactions that govern binding affinity, we can rationally design novel derivatives with enhanced potency and selectivity, ultimately accelerating the journey from computational hypothesis to clinical candidate.

References

  • Benchchem.
  • ClinPGx.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. How does one prepare proteins for molecular docking?. Quora.
  • Aguilar-Ramírez, L. et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Mini reviews in medicinal chemistry.
  • Wee, P., & Wang, Z. (2017).
  • Zarghami, N. et al. (2021).
  • Benchchem.
  • UCSF DOCK. Tutorial: Prepping Molecules. UCSF DOCK.
  • ScotChem. 6. Preparing the protein and ligand for docking. ScotChem.
  • Jiménez-Antón, M.D. et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Organic & Biomolecular Chemistry.
  • Tighadouini, S. et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Singh, S. et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • SciSpace. EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
  • Aguilar-Ramírez, L. et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Mini reviews in medicinal chemistry.
  • Oh, D. et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals.
  • University of Pittsburgh. Session 4: Introduction to in silico docking. University of Pittsburgh.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
  • Salentin, A. et al. (2020).
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
  • Creative Proteomics. Molecular Docking Software and Tools.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • Consensus. What tools and frameworks are recommended for molecular docking studies in drug discovery?. Consensus.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Wang, L. et al. (2021).
  • Al-Warhi, T. et al. (2023).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Warren, G.L. et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • ResearchGate. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents | Request PDF.
  • Al-Ostath, A. et al. (2022).
  • Khattab, S.N. et al. (2010). Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies. PubMed.
  • Sirin, S. et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.
  • Click2Drug. Directory of in silico Drug Design tools. Click2Drug.
  • Abdelgawad, M.A. et al. (2022). Synthesis, Molecular Docking and Dynamic Studies for New Quinoxaline Derivatives with Anticipated Biological Activities. Chemistry Research Journal.
  • Benchchem. Application Notes and Protocols for Quinoxaline Derivatives in Enzyme Inhibitor Screening. Benchchem.
  • ResearchGate. (2025). (PDF) Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
  • ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Cusabio.
  • Musella, S. et al. (2022). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. PMC.
  • Cell Signaling Technology. PI3K / Akt Signaling. Cell Signaling Technology.
  • Ghorab, M.M. et al. (2022). New quinoxaline-2(1H)
  • Dain Md Opo, F.A. et al. (2022). Identification of novel natural drug candidates against BRAF mutated carcinoma; An integrative in-silico structure-based pharmacophore modeling and virtual screening process. Frontiers in Chemistry.

Sources

Assessing the Selectivity of 6,7-Dichloroquinoxalin-2-ol for Specific Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 6,7-Dichloroquinoxalin-2-ol (and its structural analogs) regarding their selectivity for specific kinases. While historically categorized as an antagonist for excitatory amino acid receptors (NMDA/AMPA), recent chemoproteomic profiling and structure-activity relationship (SAR) studies have elucidated its activity against specific protein kinases, most notably Casein Kinase 2 (CK2) .

Executive Summary & Molecule Profile

6,7-Dichloroquinoxalin-2-ol (CAS: 78470-95-2) is a halogenated nitrogen heterocycle often utilized as a scaffold in medicinal chemistry. While its derivative, 6,7-Dichloroquinoxaline-2,3-dione (DCQX) , is widely recognized as a selective antagonist for the glycine site of the NMDA receptor and the AMPA receptor, the core 6,7-dichloroquinoxaline motif exhibits ATP-competitive inhibitory activity against specific kinases.

This guide focuses on the off-target and repurposed potential of this scaffold as a kinase inhibitor, specifically analyzing its selectivity for CK2 (Casein Kinase 2) and distinguishing it from other promiscuous kinase inhibitors.

FeatureTechnical Specification
IUPAC Name 6,7-Dichloroquinoxalin-2-ol (Tautomer: 6,7-Dichloroquinoxalin-2(1H)-one)
Molecular Formula C₈H₄Cl₂N₂O
Primary Historical Target NMDA/AMPA Receptors (Glycine/Glutamate site antagonist)
Emerging Kinase Target Casein Kinase 2 (CK2) (ATP-competitive)
Selectivity Class Type I Kinase Inhibitor (ATP-mimetic)
Key Structural Determinant Halogen bonding (Cl at 6,7 positions) with the hinge region

Mechanistic Insight: The Kinase Interaction

The Halogen-Hinge Interaction Hypothesis

Unlike traditional kinase inhibitors that rely heavily on hydrogen bonding with the kinase hinge region, 6,7-dichloro-substituted quinoxalines utilize halogen bonding and hydrophobic interactions to stabilize the inhibitor within the ATP-binding pocket.

  • CK2 Selectivity: The catalytic subunit of CK2 (CK2α) possesses a unique hydrophobic pocket (Val66, Ile174) that accommodates the bulky dichloro-motif. The 6,7-dichloro substitution pattern is critical; removing the chlorines or shifting their position significantly reduces affinity, demonstrating a tight Structure-Activity Relationship (SAR).

  • ATP Competition: The planar quinoxaline ring mimics the adenine ring of ATP. The 2-hydroxy (or 2-oxo) group can act as a hydrogen bond donor/acceptor to the backbone amide of the hinge region (typically Val116 in CK2α).

Signaling Pathway Impact

Inhibition of CK2 by 6,7-dichloroquinoxaline derivatives disrupts downstream pro-survival signaling.

CK2_Pathway Inhibitor 6,7-Dichloroquinoxalin-2-ol (Scaffold) CK2 CK2 (Casein Kinase 2) Inhibitor->CK2 Inhibits (ATP-competitive) Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Promotes Akt Akt (PKB) CK2->Akt Phosphorylates (S129) NFkB NF-κB Pathway CK2->NFkB Activates Cdc25 Cdc25 Phosphatase CK2->Cdc25 Activates Akt->Apoptosis Prevents NFkB->Apoptosis Prevents Cdc25->Apoptosis Regulates Cycle

Caption: Schematic of 6,7-dichloroquinoxaline scaffold interference with CK2-mediated survival pathways.

Comparative Selectivity Guide

Researchers must distinguish between the specific activity of 6,7-dichloroquinoxalin-2-ol and other established inhibitors.

Comparison Table: Kinase Inhibitor Alternatives
CompoundTarget SpecificityMechanismAdvantagesLimitations
6,7-Dichloroquinoxalin-2-ol CK2 (Moderate), NMDA (High)ATP-competitive / Glycine siteDual-action probe; useful for cross-validation in neurobiology.Off-target effects on glutamate receptors; lower potency than TBB.
TBB (4,5,6,7-Tetrabromo-benzotriazole) CK2 (High)ATP-competitiveThe "Gold Standard" for CK2 specific inhibition.Poor solubility; can inhibit CDK2 at high concentrations.
CX-4945 (Silmitasertib) CK2 (Ultra-High)ATP-competitiveClinical-grade potency (nM IC50); highly selective.Expensive; patent restrictions for some uses.
DMAT CK2 ATP-competitiveImproved potency over TBB.Potential off-target inhibition of DYRK1A.
Selectivity Profiling Data

While TBB and CX-4945 are dedicated CK2 inhibitors, 6,7-dichloroquinoxalin-2-ol is often a "hit" in broad screens due to the privileging of the quinoxaline scaffold.

  • CK2: IC50 estimated in the low micromolar range (1–10 µM) for the scaffold.

  • GSK3β: Minimal inhibition compared to CK2.

  • CDK (Cyclin-Dependent Kinases): Low cross-reactivity, unlike benzimidazole derivatives (e.g., DRB).

Validated Experimental Protocol

To assess the selectivity of 6,7-Dichloroquinoxalin-2-ol in your own kinase panel, use the following Luminescence-Based Kinase Assay (ADP-Glo) . This protocol minimizes interference from the compound's potential fluorescence.

Reagents Required[2][3][4][5]
  • Kinase: Recombinant CK2α (or target kinase).

  • Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).

  • ATP: Ultra-pure (10 µM final).

  • Test Compound: 6,7-Dichloroquinoxalin-2-ol (dissolved in DMSO).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of 6,7-Dichloroquinoxalin-2-ol in 100% DMSO.

    • Perform serial dilutions (1:3) to generate a dose-response curve (e.g., 100 µM down to 0.1 nM).

  • Kinase Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase Working Stock (optimized for linear range, e.g., 5 ng/well).

    • Add 1 µL of Test Compound (or DMSO control). Incubate for 10 min at RT (allows inhibitor binding).

    • Add 2 µL of ATP/Substrate Mix (10 µM ATP / 0.2 µg/µL Casein).

    • Total Volume: 5 µL.

  • Incubation:

    • Seal plate and incubate at RT for 60 minutes .

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Acquisition:

    • Measure Luminescence (RLU) on a multimode plate reader (integration time: 0.5–1.0 s).

  • Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation to determine IC50.

Protocol_Flow Step1 1. Prepare Compound (DMSO Serial Dilution) Step2 2. Pre-Incubate Kinase + Inhibitor (10 min) Step1->Step2 Step3 3. Add ATP/Substrate Start Reaction (60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Detection Reagent (ADP -> Light) Step4->Step5 Step6 6. Measure RLU & Calculate IC50 Step5->Step6

Caption: ADP-Glo Kinase Assay Workflow for selectivity profiling.

Critical Analysis & Recommendations

When to Use 6,7-Dichloroquinoxalin-2-ol
  • As a Negative Control: When studying NMDA receptors, use this molecule to check if observed effects are actually due to off-target CK2 inhibition (by comparing with a pure CK2 inhibitor like TBB).

  • As a Scaffold: For medicinal chemists, the 6,7-dichloroquinoxaline core is a validated starting point for developing Type I kinase inhibitors. The 2-position is modifiable (e.g., to an amine or ether) to improve selectivity.

When to Avoid
  • Strict Kinase Profiling: Do not use this molecule as a primary tool for CK2 inhibition in complex biological systems due to its high affinity for glutamate receptors, which could confound phenotypic results in neuronal models.

Final Verdict

6,7-Dichloroquinoxalin-2-ol is a "privileged structure" acting as a dual-modulator. It is primarily a glutamate receptor antagonist but possesses significant, inherent inhibitory activity against CK2. Selectivity assessments must always account for this duality.

References

  • Winiewska-Szajewska, M., et al. (2021). "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2." International Journal of Molecular Sciences.

  • Pagano, M. A., et al. (2008). "Protein kinase CK2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Honore, T., et al. (1988). "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists." Science.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Bridging the Valley of Death: In Vitro vs. In Vivo Correlation of Quinoxaline Derivatives

[1][2][3]

Executive Summary

Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA (via intercalation), kinases (VEGFR-2, JNK, STAT3), and bacterial reductase enzymes. However, a significant attrition rate occurs when translating impressive in vitro IC50 values (often nanomolar) to in vivo efficacy.

This guide objectively compares the performance of quinoxaline derivatives across cellular and animal models. It identifies the primary causes of the in vitro-in vivo correlation (IVIVC) disconnect—specifically poor aqueous solubility and rapid hepatic metabolism —and provides validated protocols to bridge this gap.

The Chemical Scaffold & Therapeutic Potential[4][5][6][7][8][9][10]

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1][2] Its planar structure facilitates DNA intercalation, while substitutions at positions 2 and 3 allow for fine-tuning of lipophilicity and target specificity.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-mode activity of quinoxalines in Oncology (Intercalation/Kinase Inhibition) versus Tuberculosis (Bioreduction).

Quinoxaline_MOAcluster_OncoOncology Pathwaycluster_TBInfectious Disease (TB)ScaffoldQuinoxalineScaffoldDNADNA Intercalation(Topoisomerase II Inhibition)Scaffold->DNAKinaseKinase Inhibition(VEGFR-2, STAT3, JNK)Scaffold->KinaseProdrug1,4-di-N-oxide(Prodrug Form)Scaffold->ProdrugApoptosisApoptosis(Cell Death)DNA->ApoptosisKinase->ApoptosisReductaseMycobacterialReductaseProdrug->Reductase ActivationRadicalFree RadicalGenerationReductase->RadicalRadical->Apoptosis Bacterial Lysis

Figure 1: Dual mechanism pathways for Quinoxaline derivatives in cancer and tuberculosis models.

Comparative Analysis: The IVIVC Disconnect

This section contrasts specific derivative classes to highlight where correlation holds and where it breaks.

Case Study A: Oncology (The Bioavailability Trap)

Compound Class: 11H-indeno[1,2-b]quinoxalin-11-one oximes (e.g., IQ-1) and Arylfurans (e.g., QW12).

  • In Vitro Performance:

    • High Potency: Derivatives like QW12 demonstrate IC50 values of ~10.58 µM against HeLa cells by inhibiting STAT3 phosphorylation.[3]

    • Mechanism: Clear evidence of cell cycle arrest at G2/M phase and downregulation of Bcl-2.[4]

  • In Vivo Reality:

    • The Failure Point: Despite potency, many analogues fail to reduce tumor volume significantly in xenografts without toxic dosing.

    • Data Insight: A pharmacokinetic study of the JNK inhibitor IQ-1 revealed an absolute oral bioavailability of < 1.5% in rats.[5]

    • Root Cause: Rapid metabolism to the ketone metabolite (IQ-18) and extensive first-pass effect.

Case Study B: Tuberculosis (The Efficacy/Toxicity Trade-off)

Compound Class: Quinoxaline 1,4-di-N-oxides (QdNOs).[6][7][8]

  • In Vitro Performance:

    • Activity: Excellent against MDR-TB and non-replicating persistent (NRP) bacteria.

    • Selectivity: High Selectivity Index (SI) in macrophage models.

  • In Vivo Reality:

    • The Success: Specific derivatives (e.g., Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide ) achieved significant CFU reduction in mouse lungs/spleens.[7]

    • The Correlation: Unlike the oncology candidates, the QdNOs often maintain efficacy because they act as prodrugs activated at the site of infection (inside the mycobacterium).

    • The Risk: Systemic toxicity (mutagenicity) remains the primary barrier, not lack of efficacy.

Data Summary: In Vitro vs. In Vivo Metrics
Derivative ClassTargetIn Vitro Metric (IC50/MIC)In Vivo Metric (Efficacy)IVIVC StatusPrimary Limiting Factor
Triazolo-quinoxalines Topoisomerase II0.26 - 2.9 µM (HepG2)Low Tumor Growth Inhibition (TGI)Poor Solubility / Metabolic Stability
QdNOs (Compound 5) M. tuberculosisMIC < 1.0 µg/mL>1 log reduction in Lung CFUStrong Host Toxicity (Mutagenicity)
Indeno-quinoxalines (IQ-1) JNK Pathway~50 nM (Cell free)Bioavailability < 1.5%Poor Rapid Hepatic Clearance

Experimental Protocols: Bridging the Gap

To avoid "blind" in vivo testing, you must insert a bridging assay (Microsomal Stability) between cell culture and animal models.

Protocol A: The "Bridge" – Microsomal Stability Assay

Rationale: Quinoxalines are prone to oxidation at the C-2/C-3 positions. This assay predicts hepatic clearance.

  • Preparation:

    • Prepare 10 mM stock of the quinoxaline derivative in DMSO.

    • Thaw pooled liver microsomes (human/mouse) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final).

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Pass Criteria:

      
       is required for decent half-life.
      
Protocol B: In Vivo Efficacy (Murine Xenograft)

Rationale: Assessing tumor volume reduction while monitoring toxicity.

  • Model Selection: Use BALB/c nude mice (T-cell deficient) to prevent rejection of human tumor lines (e.g., HeLa or HepG2).

  • Implantation:

    • Inject

      
       cells subcutaneously in the flank (suspended in 1:1 Matrigel/PBS).
      
  • Treatment Initiation:

    • Start when tumors reach ~100 mm³.

    • Formulation: Quinoxalines are lipophilic. Use 10% DMSO / 40% PEG400 / 50% Saline or a cyclodextrin-based vehicle. Avoid pure DMSO.

  • Dosing Regimen:

    • Group 1: Vehicle Control.

    • Group 2: Standard (e.g., Doxorubicin 5 mg/kg IP, Q7D).

    • Group 3: Quinoxaline Derivative (High Dose, e.g., 50 mg/kg PO, QD).

  • Endpoints:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Critical: Weigh mice daily. >20% weight loss = toxicity endpoint (euthanize).

The "Go/No-Go" Decision Pipeline

Use this workflow to prevent resource wastage on compounds with poor IVIVC.

Decision_PipelineStartHit Identification(IC50 < 1 µM)SolubilityKinetic Solubility(PBS pH 7.4)Start->SolubilityMicrosomesMicrosomal Stability(t1/2 > 30 min?)Solubility->Microsomes Soluble > 50 µMDecision1Modify C-2/C-3SubstituentsSolubility->Decision1 Poor SolubilityMicrosomes->Decision1 UnstablePK_RatRat PK (IV vs PO)Bioavailability > 20%?Microsomes->PK_Rat StableDecision1->Start Re-synthesisDecision2Formulation Strategy(Nanoparticles/Liposomes)PK_Rat->Decision2 Poor F%EfficacyIn Vivo Efficacy(Xenograft/Infection Model)PK_Rat->Efficacy Good F%Decision2->Efficacy Optimized

Figure 2: Screening workflow to optimize In Vitro-In Vivo Correlation.

References

  • Anticancer Activity of Quinoxaline-Arylfuran Derivatives (QW12) Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.[3] [Link]

  • Pharmacokinetics and Bioavailability of Quinoxaline Inhibitors (IQ-1) Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats.[5] [Link]

  • In Vivo Efficacy of Quinoxaline 1,4-di-N-oxides in Tuberculosis Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. [Link]

  • Triazolo-quinoxalines as DNA Intercalators Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. [Link]

  • Review of Quinoxaline Pharmacology Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[9][3][10][1][8][11][12] [Link]

A Senior Application Scientist's Guide to Validating Hits from Fragment-Based Screening of Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, even for the most challenging protein targets.[1][2][3] Unlike traditional high-throughput screening (HTS) that sifts through vast libraries of complex molecules, FBDD starts with low-molecular-weight fragments (typically < 300 Da).[2][3] These fragments, due to their simplicity, can explore the chemical space of a target's binding sites more efficiently, often revealing novel interaction points.[1][4] The quinoxaline scaffold, a privileged structure in medicinal chemistry, is a frequent component of fragment libraries due to its synthetic tractability and diverse biological activities.[5][6][7]

However, the inherent nature of fragments presents a unique challenge: they typically bind with weak affinity, with dissociation constants (Kd) in the high micromolar to millimolar range.[8][9] This low affinity necessitates highly sensitive biophysical techniques for their initial detection and makes the subsequent validation process critically important to triage false positives and build confidence in a hit before committing significant resources to chemical optimization.

This guide provides a comprehensive, field-proven framework for validating quinoxaline-based fragment hits. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices to construct a robust, self-validating workflow.

The Imperative of Orthogonal Validation

A single screening technique is never sufficient to confirm a fragment hit. Different biophysical methods rely on distinct physical principles to detect binding.[8] Therefore, a hit that is confirmed by two or more orthogonal methods—techniques that measure different physical phenomena—is much more likely to be a genuine binder and not an artifact of a specific assay format.[2][9] This multi-pronged approach is the cornerstone of a trustworthy hit validation cascade.

Our validation workflow is structured as a multi-tiered process, designed to efficiently filter hits from a primary screen and progressively enrich for high-quality, developable starting points.

FBDD_Hit_Validation_Workflow cluster_0 Primary Screen PrimaryScreen Primary Fragment Screen (e.g., Thermal Shift, SPR, NMR) Confirmation Orthogonal Biophysical Method 1 (e.g., SPR or NMR) PrimaryScreen->Confirmation Initial Hits Triage Dose-Response & Affinity Estimation (KD determination) Confirmation->Triage Characterization Orthogonal Biophysical Method 2 (e.g., ITC) Triage->Characterization Prioritized Hits NoGo1 NoGo1 Triage->NoGo1 Structure Structural Biology (X-ray Crystallography) Characterization->Structure NoGo2 NoGo2 Characterization->NoGo2 BiochemAssay Biochemical/Enzymatic Assay (IC50 determination) Structure->BiochemAssay Structurally Validated Hits CellAssay Cell-based Assay (Target engagement/Phenotype) BiochemAssay->CellAssay NoGo3 NoGo3 BiochemAssay->NoGo3 LeadOp Lead Optimization CellAssay->LeadOp Cell-Active Fragments

Figure 1: A tiered workflow for the validation of fragment hits.

Tier 1: Hit Confirmation and Affinity Estimation

The goal of this initial validation tier is to rapidly and confidently confirm direct binding to the target protein and obtain a preliminary measure of affinity. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are workhorse techniques at this stage due to their sensitivity and ability to provide orthogonal confirmation.

Surface Plasmon Resonance (SPR)

Why SPR? SPR is a label-free, real-time technique that measures changes in mass on a sensor surface as the fragment (analyte) flows over the immobilized target protein (ligand).[10] Its primary advantages are high sensitivity for weak binders, relatively high throughput, and the ability to provide kinetic data (association and dissociation rates) in addition to affinity (KD).[10]

Experimental Protocol: SPR for Fragment Hit Confirmation

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low immobilization density (2000-4000 RU) to minimize mass transport effects. A reference flow cell should be activated and blocked without protein to serve as a control for nonspecific binding and buffer effects.

  • Fragment Preparation: Prepare a concentration series of the quinoxaline fragment hit in the running buffer. A typical starting range for fragments is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).

  • Binding Analysis: Inject the fragment concentrations over both the target and reference flow cells. Start with a high concentration (e.g., 200 µM) for an initial "yes/no" binding assessment.

  • Dose-Response: For confirmed binders, perform a full dose-response analysis by injecting the concentration series.

  • Data Analysis: Subtract the reference flow cell data from the target flow cell data. Plot the steady-state response against the fragment concentration. Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).

  • Self-Validation Check: The binding response should be concentration-dependent and saturable. The sensorgrams should show a rapid association and dissociation, characteristic of fragment binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why NMR? NMR is a powerful solution-based technique that can detect weak binding events with high fidelity.[11][12] It is considered a gold-standard method in FBDD because it is highly sensitive to the local chemical environment of either the ligand or the protein upon binding.[11][13]

There are two main types of NMR experiments used for hit validation:

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are excellent for primary screening and initial hit validation. They are sensitive and consume relatively little protein.[8]

  • Protein-Observed NMR: The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment monitors chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment binding.[14] This method not only confirms binding but can also map the binding site on the protein surface, providing invaluable structural information early on.

Experimental Protocol: 1H-15N HSQC for Hit Validation

  • Protein Preparation: Prepare a sample of uniformly 15N-labeled target protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.0) containing 5-10% D2O.

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the protein alone. This serves as the baseline.

  • Fragment Addition: Add a concentrated stock of the quinoxaline fragment to the protein sample to a final concentration where binding is expected (e.g., 10-20 fold molar excess).

  • Hit Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis: Overlay the reference and hit spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks are indicative of binding. The magnitude of the CSPs can be plotted against the amino acid sequence to identify the binding interface.

  • Self-Validation Check: The observation of specific, localized CSPs for a subset of residues provides high confidence in a genuine binding event at a defined site, rather than non-specific aggregation.

Tier 2: Thermodynamic and Structural Characterization

Once a quinoxaline hit is confirmed by at least two orthogonal biophysical techniques and its affinity is estimated, the next tier focuses on understanding the thermodynamics of the interaction and, crucially, visualizing the binding mode.

Isothermal Titration Calorimetry (ITC)

Why ITC? ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[8] This information is critical for understanding the driving forces of binding and guiding medicinal chemistry efforts.

Experimental Protocol: ITC for Thermodynamic Characterization

  • Sample Preparation: Prepare the purified protein (typically 10-50 µM) in the sample cell and the quinoxaline fragment (10-20 fold higher concentration) in the injection syringe. Both must be in identical, degassed buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution at a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat signal for each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).

  • Self-Validation Check: A well-defined, sigmoidal binding isotherm is a strong indicator of a specific binding event. The stoichiometry (n) should be close to 1 for a well-behaved 1:1 interaction.

X-ray Crystallography

Why X-ray Crystallography? X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the fragment bound to its target protein.[][16] This is the most sought-after piece of information in FBDD as it reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the quinoxaline core.[17][18] This structural blueprint is essential for guiding the rational, structure-based evolution of the fragment into a potent lead compound.[3]

Experimental Protocol: Crystallographic Validation of a Fragment Hit

  • Crystallization: Obtain high-quality crystals of the target protein. This is often the most challenging step.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of the quinoxaline fragment (typically 1-10 mM in a cryo-protectant solution) for a defined period (minutes to hours).[17]

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.[]

  • X-ray Diffraction: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the protein-fragment complex structure. The presence of clear, unambiguous electron density for the fragment in the binding pocket confirms its binding and reveals its pose.

  • Self-Validation Check: The electron density map should clearly account for the atoms of the quinoxaline fragment. The refined structure should have good geometry and fit to the data, and the observed interactions should be chemically sensible.

Comparing the Validation Techniques

Each technique offers unique advantages and has inherent limitations. The choice of which methods to use and in what order depends on the specific target and available resources.

Technique Principle Key Output Throughput Protein Consumption Strengths Limitations
SPR Mass change on a surfaceKD, kon, koffHighLow (immobilized)Real-time kinetics, high sensitivity[10]Requires protein immobilization; potential for artifacts
NMR (HSQC) Chemical environment changesBinding site, KD (from titration)Low-MediumHigh (labeled)Solution-based, rich structural info[11]Requires 15N-labeled protein, lower throughput
ITC Heat change upon bindingKD, ΔH, ΔS, StoichiometryLowHighGold standard for thermodynamics[8]Low throughput, requires high sample concentrations
X-ray X-ray diffraction by a crystal3D structure of complexLowMediumUnambiguous binding mode confirmation[][16]Requires well-diffracting crystals, can be slow

Quantifying Hit Quality: Ligand Efficiency

Beyond simply confirming binding, it's crucial to assess the quality of a fragment hit. Ligand Efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule.[19][20] It measures the binding energy per non-hydrogen atom (heavy atom count, HAC).

LE = -ΔG / N = (1.4 * pKD) / HAC

Where:

  • ΔG is the Gibbs free energy of binding.

  • N (or HAC) is the number of non-hydrogen atoms.

  • pKD is the negative logarithm of the dissociation constant.

A promising fragment hit is generally considered to have an LE value of 0.3 or greater .[20] This metric helps prioritize fragments that make the most efficient interactions with the target, providing a more promising starting point for optimization than a larger fragment with the same affinity but lower efficiency.[21]

Tier 3: Establishing Biological Relevance

Once a quinoxaline fragment has been biophysically and structurally validated, the final step is to confirm that its binding translates into functional activity.

  • Biochemical/Enzymatic Assays: If the target is an enzyme, a functional assay should be used to determine if the fragment inhibits or modulates its activity. This provides an IC50 value, which measures the concentration of the fragment required to inhibit the enzyme's function by 50%.[22][23][24]

  • Cell-Based Assays: For validated hits, moving into a cellular context is essential. These assays can measure target engagement in a cell or a downstream phenotypic effect caused by modulating the target's function.[5][25][26] This step confirms that the fragment is not only active but can also function in a more complex biological environment.

Successfully navigating this rigorous validation cascade provides a high degree of confidence that a quinoxaline fragment hit is a legitimate and promising starting point for a drug discovery program. The combination of orthogonal biophysical confirmation, thermodynamic characterization, high-resolution structural data, and functional activity forms a self-validating system that minimizes risk and maximizes the potential for success in lead optimization.

References

  • Pellecchia, M., Bertini, I., Grzesiek, S., et al. (2008). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 105(39), 14759-14764. [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • de Souza, G. A. P., & de Azevedo, W. F. (2023). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Journal of Personalized Medicine, 13(3), 526. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures Blog. [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio Website. [Link]

  • Al-Sha'er, M. A., & Ciulli, A. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 64(4), 637-649. [Link]

  • do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. bioRxiv. [Link]

  • CrystalsFirst. (2022). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]

  • ResearchGate. (2025). Ligand efficiency and fragment-based drug discovery. ResearchGate. [Link]

  • Sygnature Discovery. (2021). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website. [Link]

  • Bembenek, S. D., et al. (2009). Ligand efficiency and fragment-based drug discovery. Drug Discovery Today, 14(5-6), 278-83. [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Fragment-Based Drug Discovery Using NMR Spectroscopy. Nature Reviews Cancer, 4(4), 294-303. [Link]

  • CD BioSciences. Hit Identification by NMR-based Techniques. CD BioSciences Website. [Link]

  • Proteros. (2023). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros Website. [Link]

  • ResearchGate. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]

  • PubMed. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Wikipedia. Ligand efficiency. Wikipedia. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-380. [Link]

  • Sartorius. (2021). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius Website. [Link]

  • WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2933. [Link]

  • Al-Ostath, A., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18765. [Link]

  • ResearchGate. (2022). Fragment hit identification and validation. ResearchGate. [Link]

  • ResearchGate. (2021). Quinoxaline-like fragment hits that bind to TRAF-4. ResearchGate. [Link]

  • Chen, Y.-L., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(46), 27561-27573. [Link]

  • Parker, C. G., et al. (2020). A Photoaffinity-Based Fragment-Screening Platform for Efficient Identification of Protein Ligands. Angewandte Chemie International Edition, 59(47), 21096-21105. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Bioorganic Chemistry, 94, 103433. [Link]

  • American Pharmaceutical Review. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 11(1), 43-67. [Link]

  • ResearchGate. (2021). Fragment screen and hit validation. ResearchGate. [Link]

  • ResearchGate. (2025). Validating Fragment-Based Drug Design: Rational Construction of Quinoline Derivatives as Dual Ache/Bche Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2022). Quinoxaline as Ubiquitous Structural Fragment: An Update on the Recent Development of its Green Synthetic Approaches. ResearchGate. [Link]

  • Sbardella, G., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3378-3387. [Link]

  • Bentham Science. (2021). Quinoxaline as Ubiquitous Structural Fragment: An Update on the Recent Development of its Green Synthetic Approaches. Bentham Science. [Link]

  • Khan, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-Dichloroquinoxalin-2-ol (often referred to in neuropharmacology contexts related to NMDA/AMPA antagonism) presents specific disposal challenges due to its halogenated heteroaromatic structure. Unlike standard organic waste, the chlorine substituents at positions 6 and 7 require high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid vapor.

Immediate Directive: Do NOT commingle this substance with general non-halogenated organic solvents or trash. It must be segregated into Halogenated Waste Streams .

Part 1: Identification & Hazard Profiling

Scientific Rationale: Accurate identification prevents "waste stream cross-contamination," a leading cause of unexpected exothermic reactions in waste drums. This compound exists in tautomeric equilibrium (2-ol vs. 2-one); regardless of the specific tautomer, the disposal path remains identical due to the chlorinated quinoxaline core.

Chemical Safety Data Table
ParameterSpecificationOperational Implication
Chemical Name 6,7-Dichloroquinoxalin-2-olPrimary label identifier.
CAS Number 78470-95-8 (Typical)Use for waste manifesting.
Waste Class Halogenated Organic CRITICAL: Requires >1100°C incineration.
Signal Word WARNING / DANGER High alertness required.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of toxic gas generation (NOx, HCl).[1]
Solubility Low in water; High in DMSO/DMFDictates liquid waste stream selection.

Expert Insight: The presence of the nitrogen-containing quinoxaline ring combined with chlorine atoms makes this compound a potential precursor for toxic chlorinated amines if incinerated improperly. This is why strict segregation from "clean" organics is mandatory.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Trustworthiness: A safe disposal protocol is a system that checks itself. Before moving the chemical to waste, perform these two validation steps to ensure stability during storage.

Step 1: The Oxidizer Check

Why: Quinoxalines can react vigorously with strong oxidizers (e.g., peroxides, nitric acid). Protocol:

  • Review the waste container's current inventory log.

  • Validation: Confirm no oxidizers are present in the destination carboy.

  • If unsure: Use a separate, small-volume satellite container (e.g., 500mL HDPE) dedicated solely to halogenated aromatics.

Step 2: pH Neutralization (For Aqueous Solutions)

Why: If the compound is in an aqueous buffer, acidic conditions can increase volatility or precipitation. Protocol:

  • Check pH of the solution.

  • Validation: Adjust to pH 6–8 using dilute NaOH or HCl.

  • Result: Ensures the compound remains stable and does not damage waste container seals.

Part 3: Disposal Workflow & Decision Logic

Visualization: The following diagram outlines the decision logic for disposing of 6,7-Dichloroquinoxalin-2-ol based on its physical state.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid/Powder? Start->IsSolid IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No SolidContainer Segregate: Solid Hazardous Waste (Halogenated Compatible) IsSolid->SolidContainer Yes SolventCheck Solvent Type? IsLiquid->SolventCheck Yes DoubleBag Action: Double Bag in Clear Polyethylene SolidContainer->DoubleBag Labeling Labeling: 'Hazardous Waste' Constituent: 6,7-Dichloroquinoxalin-2-ol Tag: HALOGENATED DoubleBag->Labeling HaloStream Stream A: Halogenated Solvents (e.g., DCM, Chloroform, DMSO mix) SolventCheck->HaloStream Organic Solvent AqStream Stream B: Aqueous Toxic (Trace amounts in buffer) SolventCheck->AqStream Water/Buffer HaloStream->Labeling AqStream->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Handover Final: EHS Pickup / Incineration Storage->Handover

Figure 1: Decision tree for segregating 6,7-Dichloroquinoxalin-2-ol based on physical state and solvent matrix.

Part 4: Detailed Operational Procedures

Scenario A: Dry Solid (Pure Substance)

Context: Expired reagent or excess weighing powder.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the original vial inside a clear plastic zip-lock bag to contain any dust.

  • Tagging: Mark the tag clearly with "Solid Halogenated Organic - Toxic."

  • Disposal: Place the bagged vial into the Solid Hazardous Waste drum.

Scenario B: Liquid Waste (DMSO/Organic Stocks)

Context: Leftover stock solutions from in vitro assays.

  • Segregation: Do NOT pour into the "Non-Halogenated" (Acetone/Ethanol) drum.

  • Destination: Pour into the Halogenated Solvent waste carboy (Red can or safety carboy).

  • Rinsing: Triple rinse the empty stock vial with a small amount of DMSO or DCM; add rinsate to the same Halogenated waste container.

Scenario C: Spill Management (Emergency)

Context: Accidental benchtop release.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Clean the surface with a soap/water solution. Avoid bleach (potential reaction with amines/organics).

  • Disposal: All cleanup materials (gloves, paper towels) must be treated as Solid Hazardous Waste .

References

  • PubChem. (n.d.). 6,7-Dichloroquinoxalin-2-ol Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Management: Solvents and Halogenated Organics. RCRA Online. Retrieved January 30, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dichloroquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6,7-Dichloroquinoxalin-2-ol, a heterocyclic compound often utilized in pharmaceutical research and drug development. As the toxicological properties of many specialized chemical entities are not exhaustively characterized, a prudent, risk-based approach is paramount. The following procedures are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel through a deep understanding of the potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 6,7-Dichloroquinoxalin-2-ol is not widely available, the hazards can be inferred from Safety Data Sheets (SDS) of structurally similar chlorinated quinoxaline compounds.[1] The primary risks are associated with direct contact and inhalation of aerosolized particles.

The hazard profile, based on analogous compounds like 2,6-dichloroquinoxaline and 2,3-dichloroquinoxaline, is summarized below.[2][3][4]

Hazard StatementGHS ClassDescriptionImplied Risk & Rationale for Protection
H315 Skin Irritation, Cat. 2Causes skin irritation.[2][4]Direct contact with the solid or solutions can lead to localized inflammation, redness, and dermatitis. Impervious gloves and a lab coat are required to prevent skin exposure.
H319 / H318 Eye Irritation, Cat. 2 / 1Causes serious eye irritation or damage.[2][4]The compound, particularly as a fine powder, can cause significant irritation or serious damage upon contact with eyes. Full-seal chemical goggles are mandatory.
H335 STOT SE, Cat. 3May cause respiratory irritation.[2][3][4]Inhalation of dust or aerosols can irritate the nose, throat, and lungs. All handling of the solid must be performed within a certified chemical fume hood to control airborne exposure.
H302 Acute Toxicity, Oral, Cat. 4Harmful if swallowed.[2][4]Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[5][6]

STOT SE: Specific Target Organ Toxicity - Single Exposure

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of each component is directly linked to the hazards identified above.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where this compound is handled.[7] Goggles provide a full seal around the eyes, which is critical for protection against fine dusts and accidental splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) of the solid or performing vigorous reactions, a full-face shield should be worn over the safety goggles.[2] This provides an additional layer of protection for the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is required.[7] This protects against incidental contact and small spills.

  • Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for handling this compound. Always inspect gloves for tears or pinholes before use.[5][7]

    • Causality: The core function of gloves is to provide a barrier against skin irritation. For prolonged work or when handling solutions, consider double-gloving. This practice allows for the safe removal of a contaminated outer glove without exposing the skin.

    • Protocol: Gloves must be removed using the proper technique (without touching the outer surface with bare skin) before leaving the work area to prevent cross-contamination of surfaces like doorknobs and keyboards.[2] Contaminated gloves should be disposed of as hazardous waste.[2]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All weighing and handling of solid 6,7-Dichloroquinoxalin-2-ol, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[2][8] This engineering control is designed to capture and exhaust airborne contaminants, preventing them from entering the breathing zone of the researcher.

  • Secondary Control (Contingency): In the rare event that a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or P100) would be required.[9][10] Use of such equipment necessitates prior medical clearance and fit-testing as per OSHA regulations.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the experiment.

    • Ensure a chemical spill kit is accessible.

    • Verify that the safety shower and eyewash station are unobstructed and functional.

    • Assemble all necessary glassware and reagents.

  • Donning PPE: Follow a specific sequence to ensure complete protection. This process is visualized in the diagram below.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood sash.

    • When weighing the solid, use a draft shield or weigh boat to prevent dust dispersal.

    • Add reagents slowly and in a controlled manner to avoid splashing or aerosol generation.

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Rinse all glassware that came into contact with the compound with a suitable solvent, collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Lab Coat d2 2. Safety Goggles d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves (Peel off) d3->f1 Enter Work Area & Perform Experiment f2 2. Lab Coat f1->f2 f3 3. Safety Goggles f2->f3 wash Wash Hands Thoroughly f3->wash Proceed to...

Sources

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Retrosynthesis Analysis

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6,7-Dichloroquinoxalin-2-ol
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.